molecular formula C5H5ClN4O B1267626 6-Amino-2-chloropyrimidine-4-carboxamide CAS No. 500352-09-0

6-Amino-2-chloropyrimidine-4-carboxamide

Katalognummer: B1267626
CAS-Nummer: 500352-09-0
Molekulargewicht: 172.57 g/mol
InChI-Schlüssel: PDRDRMDVWPOPFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-chloropyrimidine-4-carboxamide (Molecular Formula: C5H5ClN4O, Monoisotopic Mass: 172.01518 Da) is a valuable chemical intermediate in medicinal chemistry and drug discovery . Its structure, featuring both an amino and a chloro substituent on the pyrimidine ring, makes it a versatile scaffold for constructing more complex molecules. Researchers utilize this compound as a key precursor in the synthesis of novel therapeutic agents. It serves as a core building block in the development of dual BRD4 and PLK1 inhibitors, which are a promising class of compounds for the treatment of various cancers . Furthermore, the pyrimidine carboxamide scaffold is extensively investigated for its potent anti-tubercular properties, showing activity against clinical Mycobacterium tuberculosis strains and suggesting a novel mechanism of action . Beyond pharmaceuticals, pyrimidine derivatives sharing this core structure have also been explored for use in agrochemical applications, such as herbicides . The reactive sites on this compound allow for further functionalization, enabling the exploration of diverse structure-activity relationships. 6-Amino-2-chloropyrimidine-4-carboxamide is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Eigenschaften

IUPAC Name

6-amino-2-chloropyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRDRMDVWPOPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286813
Record name 6-amino-2-chloropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500352-09-0
Record name 6-amino-2-chloropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2-chloropyrimidine-4-carboxamide: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-chloropyrimidine-4-carboxamide (CAS No. 500352-09-0), a pivotal heterocyclic building block in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore its synthetic utility and inherent reactivity, and illuminate its application as a versatile scaffold in the synthesis of targeted therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of this compound. Methodologies for analysis and critical safety protocols are also detailed to ensure both scientific integrity and safe laboratory practice.

The Strategic Importance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of therapeutic drug design, largely due to its prevalence as a critical endogenous component of DNA and RNA[1]. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of novel therapeutics. The pyrimidine ring system is synthetically accessible and structurally diverse, leading to its widespread application in compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1]. Its structure allows it to act as a bioisostere for other aromatic systems, often improving medicinal chemistry properties, while the nitrogen atoms provide key hydrogen bonding points for target engagement[1][2]. 6-Amino-2-chloropyrimidine-4-carboxamide embodies this potential, offering multiple reactive sites for the strategic construction of complex, biologically active molecules.

Core Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and screening. 6-Amino-2-chloropyrimidine-4-carboxamide is a solid with a high melting point, indicative of a stable, planar structure with potential for strong intermolecular interactions.

PropertyValueSource
CAS Number 500352-09-0[3][4]
Molecular Formula C₅H₅ClN₄O[3]
Molecular Weight 172.57 g/mol [3]
Exact Mass 172.0151885 Da[3]
Appearance Off-white solid/powder[5]
Melting Point >300°C[3]
Topological Polar Surface Area (TPSA) 94.9 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 1[3]

Synthesis, Reactivity, and Mechanistic Considerations

The true value of 6-Amino-2-chloropyrimidine-4-carboxamide lies in its designed reactivity, which allows for its use as a versatile intermediate. The presence of a chloro group at the C2 position, an amino group at C6, and a carboxamide at C4 creates a scaffold with distinct points for chemical modification.

Synthetic Strategy Overview

While specific, detailed syntheses of this exact molecule are proprietary, its structure suggests a logical synthetic pathway common for pyrimidine derivatives. The general approach often involves the construction of the core pyrimidine ring followed by functional group interconversion. For instance, a related compound, 2,4-diamino-6-chloropyrimidine, is synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃)[6]. This chlorination step is a standard and effective method for converting hydroxyl groups on heterocyclic rings into good leaving groups for subsequent nucleophilic substitution reactions.

G cluster_0 Plausible Synthetic Workflow A Pyrimidine Precursor (e.g., with Hydroxyl at C2) B Chlorination Reaction A->B POCl₃ C 6-Amino-2-chloropyrimidine-4-carboxamide (Target Intermediate) B->C Hydrolysis / Workup D Purification (e.g., Recrystallization, Chromatography) C->D

Caption: Plausible synthetic workflow for pyrimidine intermediates.

Key Reactive Sites and Their Utility

The strategic placement of functional groups makes this compound a powerful tool for building molecular diversity. The chlorine atom at the C2 position is particularly important; it is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups (amines, thiols, alkoxides) to explore structure-activity relationships (SAR).

G cluster_reactions Key Reaction Sites Core 6-Amino-2-chloro pyrimidine-4-carboxamide C2 C2-Chloro Site Core->C2 C6 C6-Amino Site Core->C6 C4 C4-Carboxamide Site Core->C4 C2_Sub Nucleophilic Substitution (e.g., + R-NH₂) C2->C2_Sub C6_Sub Acylation / Alkylation (e.g., + Acyl Chloride) C6->C6_Sub C4_Sub Hydrolysis / Reduction (e.g., to acid or amine) C4->C4_Sub

Caption: Reactivity map of the core scaffold.

This reactivity is the cornerstone of its use in constructing libraries of compounds for high-throughput screening. For example, studies have shown that similar 6-dialkylaminopyrimidine carboxamides can be synthesized by the displacement of a 6-chloro group with various amines, leading to the discovery of novel antitubercular agents[7][8].

Applications in Drug Discovery

6-Amino-2-chloropyrimidine-4-carboxamide is not an active pharmaceutical ingredient (API) itself but rather a critical starting material. Its derivatives have shown significant promise across multiple therapeutic areas.

  • Antitubercular Agents : Phenotypic screening of compound libraries has identified the 6-dialkylaminopyrimidine carboxamide series as a promising class of novel antitubercular agents[7][8]. These compounds were found to be active against clinical strains of Mycobacterium tuberculosis and did not show cross-resistance with conventional drugs, suggesting a novel mechanism of action[7][8]. The synthesis of these agents relies on the displacement of the chloro group, highlighting the importance of our core compound as a precursor.

  • Anticancer and Antiviral Agents : The pyrimidine core is a well-established feature in numerous approved drugs[2]. The 2-chloropyrimidine-4-carboxamide scaffold is explicitly mentioned as a valuable intermediate in the synthesis of novel antiviral and anticancer agents[9]. The ability to modify the structure at the C2 position allows for the fine-tuning of interactions with biological targets like protein kinases, which are often dysregulated in cancer[2].

  • Enzyme Inhibitors : Derivatives of 2-aminopyrimidines have been synthesized and evaluated as potent inhibitors of β-glucuronidase, an enzyme associated with conditions like colon cancer[10]. The synthetic routes often start with a dichloropyrimidine, underscoring the utility of chloro-substituted pyrimidines in generating diverse libraries for enzyme inhibition screening[10].

Analytical Methodologies: Ensuring Purity and Identity

The validation of any synthetic intermediate is critical. For 6-Amino-2-chloropyrimidine-4-carboxamide, a combination of chromatographic and spectroscopic techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC) : An HPLC method is essential for assessing purity. While a specific method for this compound is not published, a robust method can be developed based on similar structures. For instance, a method for 4-Amino-2-chloropyridine uses a mixed-mode Primesep 100 column with a mobile phase of acetonitrile, water, and a sulfuric acid buffer, with UV detection at 200 nm[11]. This approach provides a solid starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation. The expected spectra would show characteristic shifts for the aromatic protons on the pyrimidine ring and the protons of the amino and amide groups.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight (172.57 g/mol ) and provide fragmentation patterns that can further validate the structure[3].

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling chemical intermediates. Based on safety data for closely related pyrimidine compounds, the following precautions should be observed.

  • Hazard Identification : This class of compounds can cause skin and serious eye irritation[5][12]. Some may be harmful if swallowed[5][13].

  • Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection (goggles)[12][14]. Engineering controls, such as a local exhaust ventilation system or fume hood, are necessary to prevent dust dispersion and inhalation[12][13].

  • Handling : Wash hands and any exposed skin thoroughly after handling[12][13]. Avoid creating dust. Do not get in eyes, on skin, or on clothing[5].

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place[5][13]. Store away from incompatible materials such as strong oxidizing agents and strong acids[13].

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of water. If irritation occurs, seek medical attention[12].

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice[12].

    • Inhalation : Remove person to fresh air. Get medical attention if you feel unwell[5][12].

    • Ingestion : Rinse mouth and seek medical attention[12].

Conclusion

6-Amino-2-chloropyrimidine-4-carboxamide is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, coupled with its versatile and predictable reactivity, make it an ideal starting point for the synthesis of diverse compound libraries. Its demonstrated utility in the development of novel antitubercular, anticancer, and antiviral agents underscores its significant value to the pharmaceutical and life sciences industries. By understanding its properties, reactivity, and safety requirements, researchers can effectively leverage this powerful intermediate to accelerate the discovery of next-generation therapeutics.

References

  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Retrieved from [Link]

  • Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Retrieved from [Link]

  • De Vita, D., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Welsch, M. E., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]

  • De Vita, D., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides.... PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] As a privileged structure, its derivatives are subjects of intense research in drug discovery. This guide provides a detailed technical examination of 6-Amino-2-chloropyrimidine-4-carboxamide, a key heterocyclic building block. We will dissect its molecular architecture, explore its spectroscopic signature, and elucidate its reactivity profile, which renders it a versatile intermediate for the synthesis of higher-order compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's properties and applications.

Molecular Structure and Physicochemical Properties

6-Amino-2-chloropyrimidine-4-carboxamide is a substituted pyrimidine characterized by three key functional groups attached to the aromatic ring: an amino group at position 6, a chloro group at position 2, and a carboxamide group at position 4. The interplay of these substituents defines the molecule's electronic landscape and reactivity.

The amino group acts as an electron-donating group through resonance, increasing the electron density of the pyrimidine ring. Conversely, the chlorine atom and the carboxamide group are electron-withdrawing, which decreases the ring's electron density. This electronic push-pull dynamic makes the C2-chlorine a prime site for nucleophilic aromatic substitution (SNAr), a foundational reaction in its synthetic applications.[2][3]

Core Structural Data
PropertyValue
IUPAC Name 6-amino-2-chloropyrimidine-4-carboxamide
CAS Number 500352-09-0[4][5]
Molecular Formula C₅H₅ClN₄O[4][5][6]
Molecular Weight 172.57 g/mol [5]
Monoisotopic Mass 172.0151885 Da[5][6]
Molecular Visualization

The structural arrangement of the atoms is crucial for understanding its chemical behavior. The following diagram illustrates the atom numbering and connectivity.

Caption: 2D structure of 6-Amino-2-chloropyrimidine-4-carboxamide with atom numbering.

Physicochemical Properties (Computed)

Computational models provide valuable insights into the molecule's behavior in biological systems.

PropertyValueSource
Topological Polar Surface Area (TPSA) 94.9 Ų[5]
XLogP3 1.09[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 1[5]
Melting Point >300 °C[5]

The high melting point suggests strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the amino and carboxamide groups of adjacent molecules. While a specific crystal structure for this exact compound is not publicly available, related structures like 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate show extensive hydrogen bonding networks, forming motifs that dictate crystal packing.[7] It is highly probable that 6-Amino-2-chloropyrimidine-4-carboxamide engages in similar intermolecular N-H···O and N-H···N hydrogen bonds, contributing to its high thermal stability.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected data for 6-Amino-2-chloropyrimidine-4-carboxamide are as follows:

  • ¹H NMR Spectroscopy: The spectrum would be expected to show three distinct signals in deuterated DMSO: a singlet for the C5-H proton, and two broad singlets for the -NH₂ protons of the amino and carboxamide groups. The exact chemical shifts would depend on the solvent and concentration, but the C5-H proton would likely appear in the aromatic region.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[8] The monoisotopic mass is 172.0151885 Da.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

    • N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretches of the primary amine and amide N-H bonds.[9][10]

    • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide I band (carbonyl stretch).

    • N-H bending: A band around 1600-1650 cm⁻¹ for the scissoring vibration of the NH₂ groups.[10]

    • Aromatic ring stretching: C=C and C=N stretching vibrations within the pyrimidine ring, typically appearing in the 1400-1600 cm⁻¹ region.[9]

    • C-Cl stretching: A band in the lower frequency region, typically 600-800 cm⁻¹.

Synthesis and Reactivity Profile

The primary utility of 6-Amino-2-chloropyrimidine-4-carboxamide lies in its role as a reactive intermediate. Its synthesis and subsequent reactions are central to its application in building more complex molecular frameworks.

Synthetic Workflow

A common synthetic strategy for this class of compounds involves the manipulation of more readily available pyrimidine precursors. A plausible route starts from a dichlorinated pyrimidine, followed by sequential nucleophilic substitutions.

SNAr_Reaction start 6-Amino-2-chloropyrimidine-4-carboxamide product 2-Substituted-6-aminopyrimidine-4-carboxamide Derivative start->product  SₙAr Reaction (Base, Solvent, Heat) nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->product

Caption: General scheme for SNAr reactions using the target compound as a scaffold.

Applications in Drug Discovery and Development

The 6-aminopyrimidine-4-carboxamide core is a validated scaffold for generating biologically active compounds. Its ability to be readily diversified at the C2 position allows for systematic Structure-Activity Relationship (SAR) studies.

For example, screening of compound libraries has identified 6-dialkylaminopyrimidine carboxamides as a promising series with novel antitubercular activity against Mycobacterium tuberculosis. [11][12]The synthesis of these active compounds often begins with a chloropyrimidine intermediate, where various amines are introduced via the SNAr reaction to explore the chemical space and optimize for potency and improved physicochemical properties. [11][12] Furthermore, substituted 2-aminopyrimidines are widely explored as kinase inhibitors, which are crucial in oncology. [13]The synthesis of these inhibitors frequently involves the reaction of a chloropyrimidine precursor with an appropriate amine, highlighting the importance of scaffolds like 6-Amino-2-chloropyrimidine-4-carboxamide. [13][14]

Conclusion

6-Amino-2-chloropyrimidine-4-carboxamide is more than a simple chemical compound; it is a strategically designed molecular tool. Its structure, characterized by a specific arrangement of electron-donating and -withdrawing groups, confers a predictable and highly useful reactivity profile centered on the nucleophilic substitution of its C2-chloro group. This feature, combined with the proven biological relevance of the pyrimidine core, establishes it as a valuable starting material for the synthesis of diverse compound libraries. For researchers in medicinal chemistry, a thorough understanding of this molecule's structure and reactivity is essential for leveraging its full potential in the rational design and development of novel therapeutic agents.

References

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Google AI Grounding.
  • BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
  • 6-amino-2-chloropyrimidine-4-carboxamide (C5H5ClN4O). PubChemLite.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. ResearchGate.
  • Wikipedia. 2-Chloropyridine.
  • CAS NO. 500352-09-0 | 6-amino-2-chloropyrimidine-4-carboxamide | Catalog EN300-6766598. Arctom.
  • Sharma, V. K., Kumar, P., & Sharma, S. D. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-, ammonium salt (1:1). (n.d.).
  • Chibale, K., et al. (2017).
  • 5-AMINO-2-CHLOROPYRIDINE-4-CARBOXYLIC ACID(58483-95-7) 1H NMR spectrum. (n.d.).
  • 500352-09-0, 6-AMino-2-chloropyriMidine-4-carboxaMide Formula. ECHEMI.
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. PubChem - NIH.
  • Hsu, J.-L., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. PubChem - NIH.
  • 6-amino-5-chloropyrimidine-4-carboxylic acid 97% | CAS: 914916-98-6. AChemBlock.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate.
  • Pathak, A. K., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Chibale, K., et al. (2017).
  • 156-83-2|6-Chloropyrimidine-2,4-diamine. BLD Pharm.
  • Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Ebenezer, S., et al. (2015).
  • He, H.-Y., & Kang, B.-S. (2007).
  • CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. (n.d.).
  • 6-Chloro-2,4-diaminopyrimidine | 156-83-2. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Certificate of Analysis. MedchemExpress.com.
  • 6-Amino-2-chloropyrimidine-4-carboxamide. CymitQuimica.
  • Pyrimidine, 5-amino-6-chloro-2-ethyl-4-ethylamino-. NIST WebBook.
  • Ebenezer, S., & Muthiah, P. T. (2015).
  • 2,6-Diamino-4-chloropyrimidine 98 156-83-2. Sigma-Aldrich.
  • 4-Amino-6-hydroxy-2-mercaptopyrimidine 98 65802-56-4. Sigma-Aldrich.
  • CAS No : 335-67-1 | Chemical Name : Perfluorooctanoic Acid. Pharmaffiliates.

Sources

A Technical Guide to the Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Amino-2-chloropyrimidine-4-carboxamide is a key heterocyclic building block, valuable for the synthesis of complex molecules in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its trifunctional nature—possessing a nucleophilic amino group, an electrophilic chloro site, and a hydrogen-bonding carboxamide—makes it a versatile scaffold. This guide provides an in-depth examination of a robust and regioselective pathway for its synthesis, starting from the commercially available orotate monohydrate. We will delve into the mechanistic underpinnings of each transformation, present a detailed experimental protocol, and discuss the critical aspects of reaction control that ensure high yield and purity.

Strategic Approach: Retrosynthetic Analysis

The synthesis of a polysubstituted heterocycle like 6-amino-2-chloropyrimidine-4-carboxamide requires careful strategic planning to control regiochemistry. The inherent reactivity differences of the positions on the pyrimidine ring are central to this strategy. The C4 and C6 positions are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[1] This principle forms the cornerstone of our synthetic design.

Our retrosynthetic analysis (Figure 1) disconnects the target molecule at the C6-N bond, identifying 2,6-dichloropyrimidine-4-carboxamide as the key penultimate intermediate. This precursor is ideal because the two chlorine atoms exhibit differential reactivity, allowing for a selective mono-amination at the more activated C6 position. This key intermediate can be traced back to 2,6-dichloropyrimidine-4-carbonyl chloride , which itself is derived from the readily available orotic acid (uracil-6-carboxylic acid). This pathway is advantageous as it builds complexity on a simple, cost-effective starting material.

G Target 6-Amino-2-chloropyrimidine-4-carboxamide Intermediate1 2,6-Dichloropyrimidine-4-carboxamide Target->Intermediate1 C-N Disconnection (Selective Amination) Intermediate2 2,6-Dichloropyrimidine-4-carbonyl chloride Intermediate1->Intermediate2 C-N Disconnection (Amidation) StartingMaterial Orotic Acid / Orotate Monohydrate Intermediate2->StartingMaterial Functional Group Interconversion (Chlorination)

Figure 1: Retrosynthetic analysis of 6-Amino-2-chloropyrimidine-4-carboxamide.

The Core Synthesis Pathway: A Mechanistic Perspective

The forward synthesis involves three primary transformations, each chosen to efficiently and selectively install the required functional groups.

Step A: Dichlorination and Acyl Chloride Formation

The synthesis commences with orotic acid (or its monohydrate). A robust method for converting the dihydroxy pyrimidine and carboxylic acid moieties into their chlorinated counterparts is treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[2]

  • Mechanism: The reaction proceeds via a Vilsmeier-Haack-type mechanism. DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. The pyrimidine ring's hydroxyl groups (in their tautomeric keto form) and the carboxylic acid are converted into highly reactive intermediates that are subsequently displaced by chloride ions. The use of excess POCl₃ serves as both reagent and solvent, driving the reaction to completion. This one-pot procedure efficiently generates the highly reactive intermediate, 2,6-dichloropyrimidine-4-carbonyl chloride .[2]

Step B: Amidation of the Acyl Chloride

The crude 2,6-dichloropyrimidine-4-carbonyl chloride is a potent acylating agent. It can be directly converted to the corresponding primary amide, 2,6-dichloropyrimidine-4-carboxamide , by quenching the reaction mixture with an ammonia source, such as aqueous ammonium hydroxide.

  • Mechanism: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the ammonia molecule attacks the highly electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling a chloride ion as the leaving group and forming the stable carboxamide functional group. This reaction is typically fast and high-yielding.

Step C: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This is the most critical step of the synthesis, where one of the two chloro substituents is selectively replaced by an amino group. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4/C6 > C2.[1] In our intermediate, 2,6-dichloropyrimidine-4-carboxamide, the C6 position is further activated towards nucleophilic attack by the electron-withdrawing nature of both the adjacent ring nitrogen and the carboxamide group at C4.

  • Mechanism: The reaction with ammonia proceeds via a bimolecular SNAr mechanism.

    • Nucleophilic Attack: An ammonia molecule attacks the electron-deficient C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.

    • Stabilization: The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the C4-carboxamide group, which stabilizes the intermediate. The stabilization of the intermediate formed by attack at C6 is more favorable than that formed by attack at C2.

    • Rearomatization: The complex rearomatizes by expelling the chloride ion, which is an excellent leaving group, to yield the final product, 6-amino-2-chloropyrimidine-4-carboxamide .

Controlling the reaction conditions (temperature, stoichiometry of ammonia) is crucial to prevent undesired side reactions, such as the displacement of the second chlorine atom at the C2 position. Performing the reaction at controlled temperatures, as seen in analogous selective aminations, favors the mono-substituted product.[3][4]

Detailed Experimental Protocol

This protocol synthesizes established procedures for chlorination and selective amination of pyrimidine systems.[2][3]

Reagents and Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.Supplier (Example)
Orotate Monohydrate174.1117.41 g1001.0Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)153.33100 mL109210.9Acros Organics
N,N-Dimethylformamide (DMF)73.091.0 mL-cat.Fisher Scientific
Ammonium Hydroxide (28-30%)35.05150 mL~2400~24J.T. Baker
Dichloromethane (DCM)84.93500 mL--VWR
Deionized Water18.021 L---
Anhydrous Sodium Sulfate142.0450 g--EMD Millipore
Step-by-Step Procedure

Step 1: Synthesis of 2,6-Dichloropyrimidine-4-carboxamide

  • Reaction Setup: In a certified fume hood, equip a 500 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer. Charge the flask with orotate monohydrate (17.41 g, 100 mmol).

  • Chlorination: Carefully add phosphorus oxychloride (100 mL, 1092 mmol) followed by catalytic N,N-dimethylformamide (20 drops, ~1 mL).

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain this temperature with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up (Part 1): Allow the dark reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto 500 g of crushed ice in a 2 L beaker with vigorous mechanical stirring. Caution: This step is highly exothermic and releases HCl gas.

  • Amidation: Once the initial quench subsides, slowly add concentrated ammonium hydroxide (~150 mL) to the cold mixture until the pH is ~8-9. Stir the resulting slurry at 0-5 °C for 1 hour.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral. Dry the collected solid, 2,6-dichloropyrimidine-4-carboxamide , under vacuum at 50 °C. The product can be used in the next step without further purification.

Step 2: Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

  • Reaction Setup: Transfer the crude 2,6-dichloropyrimidine-4-carboxamide to a 500 mL pressure-rated flask equipped with a magnetic stir bar.

  • Amination: Add 200 mL of concentrated ammonium hydroxide. Seal the flask tightly.

  • Heating: Heat the mixture in an oil bath to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol. For higher purity, the product can be recrystallized from an ethanol/water mixture. Dry the final white to off-white solid product under vacuum.

Process and Workflow Visualization

The overall synthetic workflow is a streamlined, two-stage process from the common starting material to the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Selective Amination A 1. Orotate Monohydrate B 2. Add POCl3 / DMF A->B C 3. Reflux (110°C, 12h) B->C D 4. Quench on Ice C->D E 5. Add NH4OH (aq) D->E F 6. Isolate Intermediate (2,6-Dichloropyrimidine-4-carboxamide) E->F G 7. Add NH4OH (aq) F->G Transfer Intermediate H 8. Heat (70°C, 8h) in sealed vessel G->H I 9. Cool & Isolate Product H->I J 10. Recrystallize & Dry I->J K Final Product: 6-Amino-2-chloropyrimidine-4-carboxamide J->K

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

The described synthetic pathway provides a reliable and scalable method for producing 6-amino-2-chloropyrimidine-4-carboxamide. The strategy hinges on the well-established reactivity patterns of the pyrimidine core, particularly the differential electrophilicity of the C2 and C6 positions. By leveraging a regioselective nucleophilic aromatic substitution on a readily prepared dichlorinated intermediate, this guide offers researchers a clear and mechanistically sound approach to accessing this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(17), 3849–3852. [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2642. [Link]

  • ACS Publications. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 21(15), 6048-6052. [Link]

  • Singh, R., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(13), 7079–7096. [Link]

  • ACS Publications. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(13), 7079-7096. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Amino-2-chloropyrimidine-4-carboxamide, a molecule of considerable interest in medicinal and materials chemistry. As a Senior Application Scientist, the objective is to deliver not just raw data, but a cohesive, expert interpretation that bridges theoretical principles with practical application. This document is structured to guide researchers, scientists, and drug development professionals through the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations are presented to be self-validating, grounded in authoritative references, and designed for immediate application in a laboratory setting.

Introduction: The Significance of Structural Verification

6-Amino-2-chloropyrimidine-4-carboxamide belongs to the pyrimidine class of heterocyclic compounds, a scaffold that is a cornerstone in the development of a vast array of pharmaceuticals. The precise arrangement of its functional groups—an amino group, a chloro substituent, and a carboxamide moiety on the pyrimidine ring—creates a unique electronic and steric profile that dictates its biological activity and chemical reactivity. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor.

This guide moves beyond a simple listing of spectral data. It delves into the causality behind the expected spectral features, providing a robust framework for understanding the molecule's properties. While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogs and first-principle spectroscopic theory to present a highly accurate, predictive guide.

Molecular Overview and Key Structural Features

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic signatures.

  • Molecular Formula: C₅H₅ClN₄O

  • Molecular Weight: 172.57 g/mol [1]

  • Canonical SMILES: C1=C(N=C(N=C1N)Cl)C(=O)N[2]

Figure 1: 2D structure of 6-Amino-2-chloropyrimidine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed molecular map.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to be relatively simple, revealing the key proton-containing functional groups. The choice of a polar aprotic solvent like DMSO-d₆ is crucial, as it can effectively solvate the molecule and participate in hydrogen bonding, which influences the chemical shifts of labile protons.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Expert Rationale & Causality
~7.8 – 8.2 Broad Singlet 1H -CONHH (Amide) Amide protons are diastereotopic and can exhibit restricted rotation, often appearing as two distinct broad signals. Their significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and intramolecular hydrogen bonding possibilities.
~7.4 – 7.8 Broad Singlet 1H -CONH H (Amide) See above. The chemical shift difference between the two amide protons can be solvent and temperature-dependent.
~7.2 – 7.6 Broad Singlet 2H -NH₂ (Amino) The protons of the C6-amino group are deshielded by the aromatic pyrimidine ring. The signal is typically broad due to rapid chemical exchange with trace water and quadrupolar broadening from the ¹⁴N nucleus.

| ~6.8 – 7.1 | Singlet | 1H | H-5 (Ring Proton) | As the sole proton directly attached to the pyrimidine ring, it appears as a sharp singlet. Its chemical shift is influenced by the cumulative electronic effects of the surrounding substituents. |

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and insight into their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Assignment Expert Rationale & Causality
~167.0 C =O (Amide) The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen atom.[3]
~162.5 C -6 (C-NH₂) This carbon is attached to two nitrogen atoms (one in the ring, one from the amino group), resulting in a significant downfield shift.
~160.0 C -2 (C-Cl) The presence of the electronegative chlorine atom and two adjacent ring nitrogens strongly deshields this carbon, placing it far downfield.
~158.0 C -4 (C-CONH₂) This quaternary carbon is part of the electron-deficient pyrimidine ring and is bonded to the carboxamide group, leading to a downfield resonance.

| ~105.0 | C -5 (C-H) | This is the only carbon in the ring bonded to a hydrogen atom. It is the most shielded of the ring carbons, resulting in a more upfield chemical shift. |

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing prep1 Weigh 5-10 mg of 6-Amino-2-chloropyrimidine-4-carboxamide prep2 Dissolve in ~0.6 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock & Shim (Optimize B₀ homogeneity) prep3->acq1 acq2 Tune & Match Probe (¹H and ¹³C frequencies) acq1->acq2 acq_h1 ¹H Acquisition (zg30 pulse, 16 scans) acq2->acq_h1 acq_c13 ¹³C Acquisition (zgpg30 pulse, ≥1024 scans) acq2->acq_c13 proc1 Fourier Transform (FT) acq_h1->proc1 acq_c13->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing (¹H: 2.50 ppm, ¹³C: 39.52 ppm) proc3->proc4 Final Spectra for Analysis Final Spectra for Analysis proc4->Final Spectra for Analysis

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration

IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups. For 6-Amino-2-chloropyrimidine-4-carboxamide, the key signatures will arise from the N-H, C=O, and C-Cl bonds, as well as the pyrimidine ring itself.

Table 3: Predicted Key IR Absorption Bands (ATR or KBr Pellet) | Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Expert Rationale & Causality | | :--- | :--- | :--- | :--- | :--- | | 3450 – 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch (Amino & Amide) | The presence of two distinct N-H stretching bands is characteristic of a primary amine or amide. Hydrogen bonding can broaden these peaks.[4][5] | | ~1680 | Strong, Sharp | C=O Stretch (Amide I Band) | This is one of the most intense and reliable absorptions, corresponding to the carbonyl stretch of the primary amide. Its position indicates a conjugated amide system.[6] | | ~1640 | Medium-Strong | N-H Bend (Amino/Amide II Band) | This band arises from the scissoring motion of the N-H bonds in the primary amino and amide groups. | | 1600 – 1450 | Medium (multiple bands) | C=C and C=N Ring Stretch | Aromatic and heteroaromatic rings display a series of characteristic absorptions in this region, often referred to as "ring breathing" modes.[4] | | 800 – 700 | Medium-Strong | C-Cl Stretch | The vibration of the carbon-chlorine bond typically appears in this region of the fingerprint, providing evidence for the chloro-substituent. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Expected Mass Spectrum (Electron Ionization or Electrospray)
  • Molecular Ion (M⁺˙): A prominent peak at m/z 172 .

  • Isotopic Peak ([M+2]⁺˙): A crucial diagnostic peak at m/z 174 . The relative intensity of this peak will be approximately one-third ( ~33%) of the m/z 172 peak, which is the characteristic isotopic signature for a molecule containing a single chlorine atom.[7]

  • Monoisotopic Mass: 172.01518 Da.[1][2]

Key Fragmentation Pathways: A Logic of Molecular Breakdown

The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. The most likely fragmentation pathways involve the cleavage of the weakest bonds or the loss of stable neutral molecules.

G M [M]⁺˙ (m/z 172) 6-Amino-2-chloropyrimidine-4-carboxamide frag1 [M - Cl]⁺ (m/z 137) M->frag1 - •Cl frag2 [M - CONH₂]⁺ (m/z 128) M->frag2 - •CONH₂ frag3 [M - HNCO]⁺˙ (m/z 129) M->frag3 - HNCO

Figure 3: Predicted major fragmentation pathways for 6-Amino-2-chloropyrimidine-4-carboxamide.

Conclusion: A Synthesized Spectroscopic Identity

This guide has established a detailed and scientifically grounded spectroscopic profile for 6-Amino-2-chloropyrimidine-4-carboxamide. By integrating predicted data from NMR, IR, and Mass Spectrometry, a complete and verifiable structural identity emerges. The provided protocols are designed to be robust and reproducible, ensuring that researchers can confidently apply these methods in their own laboratories. The emphasis on the causality behind spectral features elevates this guide from a mere data sheet to an instructional tool, empowering scientists to not only confirm the structure of the target molecule but also to apply these principles to new and related compounds.

References

  • Sharma, V.K., Kumar, P., & Sharma, S.D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). 6-amino-2-chloropyrimidine-4-carboxamide (C5H5ClN4O). Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at: [Link]

  • Arctom. (n.d.). 6-amino-2-chloropyrimidine-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10. Available at: [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1888. Available at: [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2205. Available at: [Link]

  • He, H. Y., et al. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E, 63(Pt 12), o4673. Available at: [Link]

  • Pharmaffiliates. (n.d.). 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

  • mzCloud. (n.d.). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of Drug Discovery

In the intricate process of drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar upon which its entire preclinical and clinical trajectory rests. Among these properties, solubility stands out as a critical determinant of a molecule's ultimate bioavailability and therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility profile of 6-Amino-2-chloropyrimidine-4-carboxamide , a heterocyclic compound of interest within medicinal chemistry.

Given the limited publicly available experimental data for this specific molecule, this document synthesizes information on structurally related pyrimidine derivatives to construct a predictive solubility profile. Furthermore, it offers comprehensive, field-proven methodologies for researchers to experimentally determine the precise solubility characteristics of this compound, ensuring a robust and self-validating approach to its investigation.

Molecular Architecture and Physicochemical Attributes

A compound's solubility is intrinsically linked to its molecular structure and inherent physicochemical properties. 6-Amino-2-chloropyrimidine-4-carboxamide is a substituted pyrimidine with key functional groups that dictate its behavior in various solvent systems.

Table 1: Physicochemical Properties of 6-Amino-2-chloropyrimidine-4-carboxamide

PropertyValueSource
Molecular Formula C₅H₅ClN₄O
Molecular Weight 172.57 g/mol [1]
Predicted XLogP3 1.0926
Heavy Atom Count 11[1]
Rotatable Bond Count 1[1]

The presence of an amino group (-NH₂), a carboxamide group (-CONH₂), and nitrogen atoms within the pyrimidine ring suggests the potential for hydrogen bonding with protic solvents, which would enhance aqueous solubility. Conversely, the chloro group (-Cl) and the aromatic pyrimidine ring contribute to the molecule's lipophilicity. The predicted XLogP3 value of approximately 1.1 indicates a relatively balanced hydrophilic-lipophilic character.

Predictive Solubility Profile: An Evidence-Based Estimation

In the absence of direct experimental solubility data for 6-Amino-2-chloropyrimidine-4-carboxamide, we can infer its likely behavior by examining a closely related analog, 2,4-Diamino-6-chloropyrimidine . This compound is described as having "moderate water solubility" and being more soluble in organic solvents like ethanol and methanol[2].

Based on this, we can postulate the following solubility profile for 6-Amino-2-chloropyrimidine-4-carboxamide:

  • Aqueous Solubility: Likely to be low to moderate. The presence of hydrogen bond donors and acceptors should afford some degree of water solubility. However, the overall crystal lattice energy of the solid form will play a significant role and may limit solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents, which are effective at solvating a wide range of organic molecules. For many pyrimidine derivatives, DMSO is a common solvent for creating stock solutions in biological assays.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the molecule.

It is imperative for researchers to experimentally validate this predictive profile. The following sections provide the necessary protocols for such a determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of 6-Amino-2-chloropyrimidine-4-carboxamide is not a static value but is influenced by several environmental factors:

  • pH: The amino group on the pyrimidine ring is basic and can be protonated at acidic pH. The pKa of the molecule will determine the pH range at which it exists in its ionized form, which is generally more water-soluble than the neutral form[3].

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[4][5].

  • Crystal Polymorphism: The crystalline form of the solid can significantly impact solubility. Amorphous forms are typically more soluble than stable crystalline forms due to lower lattice energy[4].

Experimental Determination of Solubility: A Practical Guide

To move from a predictive to a definitive solubility profile, rigorous experimental evaluation is necessary. The two most common and informative methods are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Add DMSO Stock to Buffer (e.g., 1:100) stock->dilute buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) buffer->dilute incubate Incubate (e.g., 1-2 hours at RT) dilute->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Soluble Compound (HPLC-UV or LC-MS/MS) filter->quantify result Determine Kinetic Solubility (µg/mL or µM) quantify->result G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid Compound to Solvent shake Shake at Constant Temperature (e.g., 24-72 hours) add_excess->shake separate Separate Solid and Supernatant (Centrifuge/Filter) shake->separate quantify Quantify Compound in Supernatant (HPLC-UV or LC-MS/MS) separate->quantify result Determine Thermodynamic Solubility (mg/mL or M) quantify->result

Caption: Workflow for Thermodynamic Solubility Assay.

  • Sample Preparation: Add an excess amount of solid 6-Amino-2-chloropyrimidine-4-carboxamide to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. The solid and liquid phases can be separated by centrifugation or filtration.

  • Sampling and Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV against a standard curve.

Conclusion and Future Directions

The solubility of 6-Amino-2-chloropyrimidine-4-carboxamide is a critical parameter that will govern its utility in drug discovery and development. While a definitive, experimentally determined solubility profile is not yet publicly available, this guide provides a scientifically grounded, predictive profile based on a structurally similar molecule. More importantly, it equips researchers with the necessary knowledge and detailed protocols to perform their own robust solubility assessments.

The experimental determination of both kinetic and thermodynamic solubility in a range of aqueous buffers at different pH values and in various organic solvents will provide a comprehensive understanding of this compound's behavior. These data will be invaluable for interpreting biological assay results, guiding formulation strategies, and ultimately, unlocking the full therapeutic potential of 6-Amino-2-chloropyrimidine-4-carboxamide.

References

  • PubChem. 6-amino-2-chloropyrimidine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Autech Industry Co.,Ltd. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

Sources

An In-Depth Technical Guide to 6-Amino-2-chloropyrimidine-4-carboxamide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Amino-2-chloropyrimidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing data from established chemical suppliers and the broader scientific literature on related pyrimidine derivatives, this document offers insights into its chemical properties, safe handling procedures, plausible synthetic routes, and its potential role in the development of novel therapeutics. The unique arrangement of amino, chloro, and carboxamide functional groups on the pyrimidine core makes this molecule a versatile scaffold for targeting a range of biological pathways.

Section 1: Chemical Identity and Physicochemical Properties

6-Amino-2-chloropyrimidine-4-carboxamide is a substituted pyrimidine with the chemical formula C₅H₅ClN₄O. The presence of both hydrogen bond donors (amino and amide groups) and acceptors (pyrimidine nitrogens, carbonyl oxygen), alongside a reactive chloro group, defines its chemical character and potential for diverse molecular interactions and further chemical modifications.

PropertyValueSource(s)
CAS Number 500352-09-0[1]
Molecular Formula C₅H₅ClN₄O[1]
Molecular Weight 172.57 g/mol [1]
Melting Point >300°C
Appearance Likely an off-white to pale yellow solidInferred from similar compounds[2]

Section 2: Hazard Identification and Safe Handling

While a specific Material Safety Data Sheet (MSDS) for 6-Amino-2-chloropyrimidine-4-carboxamide is not publicly available, data from structurally similar chloropyrimidine derivatives, such as 2,4-Diamino-6-chloropyrimidine, provide a basis for recommended safety protocols.[2][3][4] The following guidance is based on these analogous compounds and general laboratory safety principles.

2.1. GHS Hazard Classification (Inferred)

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed).[2][4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2][3]

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is mandatory.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166 standard).[6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and follow manufacturer guidelines for breakthrough time.[4][6]

    • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][5]

2.3. First Aid Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[2][3]

2.4. Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be treated as hazardous.[4]

Section 3: Synthesis and Reactivity

A definitive, published protocol for the synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide was not identified in the surveyed literature. However, based on established pyrimidine chemistry, a plausible synthetic pathway can be proposed. This theoretical route leverages common starting materials and reaction types in medicinal chemistry.

3.1. Proposed Synthetic Pathway

The synthesis could logically proceed from a more readily available dichlorinated pyrimidine precursor. A key strategic consideration is the differential reactivity of the chloro groups at the 2 and 6 positions, and the timing of the amination and amidation steps. A potential route is outlined below.

Synthetic_Pathway cluster_reagents A 2,6-Dichloropyrimidine-4-carboxylic acid B 6-Amino-2-chloropyrimidine-4-carboxylic acid A->B Step 1: Selective Amination C 6-Amino-2-chloropyrimidine-4-carboxamide B->C Step 2: Amidation reagent1 1. SOCl₂ or Oxalyl Chloride 2. NH₃ (aq) or NH₄OH reagent2 Selective Amination (e.g., NH₃ in solvent)

Caption: Proposed two-step synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and would require optimization and validation in a laboratory setting.

Step 1: Selective Amination of 2,6-Dichloropyrimidine-4-carboxylic acid

  • Reaction Setup: In a pressure vessel, dissolve 2,6-dichloropyrimidine-4-carboxylic acid in a suitable solvent such as dioxane or isopropanol.

  • Amination: Cool the solution in an ice bath and bubble ammonia gas through the mixture, or add a solution of ammonia in the chosen solvent. Seal the vessel.

  • Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will need to be carefully optimized to favor mono-substitution at the more reactive C6 position over the C2 position.

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The crude product, 6-Amino-2-chloropyrimidine-4-carboxylic acid, can be purified by recrystallization or column chromatography.

Causality: The chloro group at the C6 position of the pyrimidine ring is generally more susceptible to nucleophilic aromatic substitution than the one at the C2 position, allowing for selective amination under controlled conditions.

Step 2: Amidation of 6-Amino-2-chloropyrimidine-4-carboxylic acid

  • Acid Activation: Suspend 6-Amino-2-chloropyrimidine-4-carboxylic acid in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir at room temperature to form the activated ester.

  • Amide Formation: Introduce a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent, to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, perform an aqueous work-up to remove excess reagents. The final product, 6-Amino-2-chloropyrimidine-4-carboxamide, can be purified by precipitation, recrystallization, or flash chromatography.

Self-Validation: The integrity of the final compound should be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify its structure and purity.

Section 4: Relevance in Drug Discovery and Potential Biological Activity

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds with biological targets, coupled with its favorable physicochemical properties, makes it a cornerstone of modern drug design.[7][8]

4.1. The Aminopyrimidine Scaffold in Kinase Inhibition

Many small-molecule kinase inhibitors utilize the aminopyrimidine core to anchor within the ATP-binding site of protein kinases. The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine base of ATP.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site cluster_inhibitor Aminopyrimidine Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bond Amino Amino Group Amino->Hinge H-Bond Substituent Substituent targeting hydrophobic pocket Substituent->HydrophobicPocket Hydrophobic Interaction

Caption: Aminopyrimidine scaffold binding to a kinase active site.

4.2. Potential Therapeutic Applications

Derivatives of aminopyrimidine have demonstrated a wide array of biological activities, suggesting potential applications for 6-Amino-2-chloropyrimidine-4-carboxamide in various therapeutic areas:

  • Oncology: As inhibitors of protein kinases like EGFR, CDK, and VEGFR, which are often dysregulated in cancer.[9][10] The carboxamide group can also form additional interactions, enhancing binding affinity and selectivity.

  • Immunology and Inflammation: Certain pyrimidine derivatives act as antagonists for prostaglandin receptors, such as EP2, which are involved in inflammatory processes.[6]

  • Infectious Diseases: The pyrimidine nucleus is central to antifolates like trimethoprim, which inhibit bacterial dihydrofolate reductase (DHFR).[8] There is ongoing research into pyrimidines as antitubercular and antiviral agents.[5]

  • Neurological Disorders: The versatility of the pyrimidine scaffold has led to its exploration in targeting CNS-related pathways.[7]

4.3. Role in Signaling Pathways

The biological effects of aminopyrimidine derivatives are often mediated through their modulation of key cellular signaling pathways. For instance, inhibition of receptor tyrosine kinases (e.g., EGFR) can block downstream pathways like the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[11] Additionally, 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is implicated in both embryonic development and cancer.[4] The specific signaling pathways modulated by 6-Amino-2-chloropyrimidine-4-carboxamide would need to be elucidated through dedicated biological screening and mechanism-of-action studies.

References

  • Lyothier, I., Diethelm, S., Pothier, J., et al. (2025). Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists. ChemMedChem, 20(12), e202500119. Available from: [Link]

  • Ali, M. A., & Ismail, N. H. (Year unavailable). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • Del Bello, F., et al. (2015). Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. Bioorganic & Medicinal Chemistry, 23(17), 5414-5423. Available from: [Link]

  • Wang, D., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available from: [Link]

  • El-Damasy, A. K., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

Sources

Topic: 6-Amino-2-chloropyrimidine-4-carboxamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a framework for ligands targeting a multitude of biological receptors.[1] Within this esteemed class of heterocycles, 6-Amino-2-chloropyrimidine-4-carboxamide emerges as a particularly valuable starting material. Its strategically positioned functional groups—a reactive chlorine atom, a hydrogen-bonding amino group, and a pharmacologically significant carboxamide moiety—provide a trifecta of chemical handles for constructing diverse molecular libraries. This guide offers a senior scientist's perspective on the untapped potential of this compound, moving beyond a simple catalog of reactions to explain the causal logic behind its application in developing next-generation therapeutics, particularly in the fields of oncology and infectious diseases.

Molecular Profile and Strategic Importance

At its core, 6-Amino-2-chloropyrimidine-4-carboxamide is a stable, crystalline powder.[2] Its true value, however, lies in its inherent chemical reactivity and structural features, which make it an ideal launchpad for synthetic diversification.

PropertyValueSource
CAS Number 500352-09-0[3]
Molecular Formula C₅H₅ClN₄O[3]
Molecular Weight 172.57 g/mol [3]
Melting Point >300°C[3]
Appearance White crystalline powder[2]

The key to its utility is the 2-chloro substituent. This chlorine atom acts as an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide array of functional groups, which is the primary strategy for exploring the chemical space around this core. The carboxamide and amino groups, in turn, are critical pharmacophores, capable of forming essential hydrogen bond interactions within the binding pockets of target proteins.[4]

Caption: Chemical structure of 6-Amino-2-chloropyrimidine-4-carboxamide.

Core Research Application: Antitubercular Drug Development

One of the most promising applications for this scaffold is in the fight against tuberculosis (TB), a disease for which new treatments are desperately needed due to rising drug resistance.

A Novel Mechanism of Action

High-throughput screening of compound libraries against Mycobacterium tuberculosis (Mtb) identified a series of 6-dialkylaminopyrimidine carboxamides, derived directly from the 6-amino-2-chloropyrimidine core, as potent inhibitors of the bacterium.[5][6][7] Crucially, these compounds demonstrated activity against various clinical Mtb strains and showed no cross-resistance with conventional TB drugs.[5][6][7] This is a strong indicator of a novel mechanism of action, a critical attribute for any new anti-TB drug candidate.[7]

Chemoproteomic analysis has identified two putative protein targets of unknown function, BCG_3193 and BCG_3827, for this compound series.[5][6] This provides a concrete starting point for mechanistic studies and target-based drug design.

Scaffold 6-Amino-2-chloro- pyrimidine-4-carboxamide HITS High-Throughput Screen (vs. M. tuberculosis) Scaffold->HITS Used in Derivatives 6-Dialkylaminopyrimidine Carboxamide Series HITS->Derivatives Identifies Activity Potent Anti-TB Activity (No Cross-Resistance) Derivatives->Activity Exhibits TargetID Chemoproteomics & Target Identification Derivatives->TargetID Enables LeadOpt Lead Optimization (SAR Studies) Derivatives->LeadOpt Activity->TargetID Targets Putative Targets: BCG_3193 BCG_3827 TargetID->Targets Reveals Targets->LeadOpt Informs Candidate Novel Drug Candidate LeadOpt->Candidate Leads to

Caption: Workflow for antitubercular drug discovery.

Emerging Application: Anticancer Agent Synthesis

The pyrimidine scaffold is prevalent in oncology, with numerous approved drugs built upon this core. 6-Amino-2-chloropyrimidine-4-carboxamide serves as an excellent precursor for novel cytotoxic agents.

Targeting Cancer Cell Proliferation and Survival

Derivatives synthesized from this core have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2).[8][9] The versatility of the scaffold allows for the design of molecules that can act as dual-target inhibitors. For instance, novel aminopyrimidine derivatives have been developed as potent dual inhibitors of BRD4 and PLK1, two key proteins involved in cell cycle regulation and oncogene expression.[10][11]

Mechanistic studies reveal that these compounds can trigger apoptosis (programmed cell death) by modulating key signaling proteins like Bax and Bcl-2, activating caspases, and arresting the cell cycle, thereby preventing cancer cell proliferation.[10][12]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines.

Derivative ClassCell LineMeasurementValueSource
PyrimidopyrimidinesHCT-116 (Colorectal)IC₅₀~Doxorubicin[8]
PyrimidopyrimidinesMCF-7 (Breast)IC₅₀~Doxorubicin[8]
PyrimidopyrimidinesHEPG-2 (Liver)IC₅₀~Doxorubicin[8]
2-amino-4-chloro-pyrimidine derivative 6 HCT-116 (Colorectal)EC₅₀89.24 ± 1.36 µM[9][13]
2-amino-4-chloro-pyrimidine derivative 6 MCF-7 (Breast)EC₅₀89.37 ± 1.17 µM[9][13]
Aminopyrimidine-2,4-dione 7 MDA-MB-231 (Breast)IC₅₀0.4 µM[10]

Synthetic Protocols and Methodologies

The primary synthetic utility of 6-Amino-2-chloropyrimidine-4-carboxamide involves the substitution of the C2-chloro group. Microwave-assisted synthesis has proven to be an efficient method, often reducing reaction times and improving yields.[9][14]

General Protocol: Microwave-Assisted Nucleophilic Substitution

This protocol provides a representative workflow for reacting the core scaffold with various amines to generate a library of derivatives.

Objective: To synthesize a derivative library by displacing the 2-chloro group with a primary or secondary amine.

Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxamide

  • Substituted amine (e.g., N-methylpiperazine, anilines)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous isopropanol (i-PrOH) or similar high-boiling solvent

  • Microwave reactor vials

Procedure:

  • To a microwave reaction vial, add 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq).

  • Add anhydrous isopropanol to dissolve or suspend the starting material.

  • Add the desired substituted amine (1.0 - 1.2 eq).

  • Add triethylamine (2.0 eq) as a base to scavenge the HCl byproduct.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140°C for 15-30 minutes.[9] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • The resulting precipitate can be filtered or the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by extraction with a suitable organic solvent (e.g., ethyl acetate) against a saturated sodium bicarbonate solution, followed by column chromatography on silica gel.[9][15]

Caption: General scheme for nucleophilic substitution.

Future Research Directions and Conclusion

While the potential in antitubercular and anticancer research is clear, the versatility of the 6-Amino-2-chloropyrimidine-4-carboxamide scaffold suggests numerous other avenues for exploration. The broad biological activities reported for the wider pyrimidine class—including anti-inflammatory, antioxidant, antiviral, and antidiabetic properties—provide a roadmap for future screening efforts.[8] Furthermore, its use as an intermediate for creating β-glucuronidase inhibitors highlights its potential in targeting specific enzymes implicated in disease.[16][17]

References

  • Keshk, R. M., Salama, Z. A., Elsaedany, S. K., ElRehim, E. M. A., & Beltagy, D. M. (2025, March 18).
  • Muruthi, T. T., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry.
  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK.com.
  • ECHEMI. 6-AMino-2-chloropyriMidine-4-carboxaMide. ECHEMI.com.
  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • Muruthi, T. T., et al. (2017).
  • Muruthi, T. T., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Enhancing the Biological Efficacy of 4-Amino-2-(benzylthio)
  • Abdelgawad, M. A., et al. (2022).
  • Qureshi, F., et al. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry.
  • Chen, Y.-L., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • Xu, Y., et al. (2025, July 22). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry.
  • Gomes, M. J., et al. (2022).
  • El-Gamal, M. I., et al. (2024, February 13). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports.
  • Qureshi, F., et al. (2025, June 28). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19.
  • Abdelgawad, M. A., et al. (2022).

Sources

"6-Amino-2-chloropyrimidine-4-carboxamide" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Amino-2-chloropyrimidine-4-carboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and FDA-approved drugs. Its inherent drug-like properties, such as metabolic stability and the ability to form multiple hydrogen bonds, make it a privileged structure in drug discovery. Among the vast landscape of pyrimidine-containing molecules, the 6-amino-2-chloropyrimidine-4-carboxamide core has emerged as a particularly versatile template for the development of potent and selective modulators of various biological targets. The strategic placement of the amino, chloro, and carboxamide functionalities provides a rich platform for chemical elaboration, enabling fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of 6-amino-2-chloropyrimidine-4-carboxamide derivatives and analogs, with a particular focus on their role as kinase inhibitors.

Synthesis of the 6-Amino-2-chloropyrimidine-4-carboxamide Core and Its Analogs

The synthesis of the 6-amino-2-chloropyrimidine-4-carboxamide core and its derivatives can be achieved through several strategic routes, often starting from readily available pyrimidine precursors. A common and efficient approach involves the sequential modification of a dichlorinated pyrimidine scaffold.

Proposed Synthetic Pathway

A plausible and versatile synthetic route to the target scaffold is outlined below. This pathway allows for the introduction of diversity at the 6-position and the 4-carboxamide moiety.

Synthetic_Pathway A 2,6-Dichloropyrimidine-4-carboxylic acid B 2,6-Dichloropyrimidine-4-carboxamide A->B Amidation (e.g., SOCl2, NH4OH) C 6-Amino-2-chloropyrimidine-4-carboxamide B->C Selective Amination (e.g., NH3, solvent, heat) D Derivative C->D Further Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination)

Caption: Proposed synthetic route to 6-Amino-2-chloropyrimidine-4-carboxamide and its derivatives.

Experimental Protocols
Step 1: Synthesis of 2,6-Dichloropyrimidine-4-carboxamide (B)

This protocol describes the conversion of a carboxylic acid to a primary amide.

Materials:

  • 2,6-Dichloropyrimidine-4-carboxylic acid (A)

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2,6-dichloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of ammonium hydroxide (excess).

  • Stir the reaction mixture for 1 hour at 0 °C.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,6-dichloropyrimidine-4-carboxamide.

Step 2: Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide (C)

This protocol outlines the selective amination at the more reactive C6 position of the pyrimidine ring.

Materials:

  • 2,6-Dichloropyrimidine-4-carboxamide (B)

  • Ammonia (in a suitable solvent, e.g., 7N NH₃ in methanol)

  • Sealed reaction vessel

Procedure:

  • Dissolve 2,6-dichloropyrimidine-4-carboxamide (1.0 eq) in a solution of ammonia in methanol.

  • Transfer the solution to a sealed reaction vessel.

  • Heat the reaction mixture at a temperature between 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-amino-2-chloropyrimidine-4-carboxamide.

Biological Activities and Therapeutic Potential

Derivatives of the 6-amino-2-chloropyrimidine-4-carboxamide scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Kinase Inhibition

A primary and extensively explored application of this scaffold is in the design of protein kinase inhibitors. The pyrimidine core acts as a bioisostere of the adenine ring of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The substituents at the 2, 4, and 6 positions can be modified to achieve high potency and selectivity for specific kinases.

Mechanism of Action: Targeting the Kinase Hinge Region

The 6-amino group and the pyrimidine ring nitrogens are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors. The 2-chloro group serves as a versatile handle for introducing various substituents that can occupy the hydrophobic pocket adjacent to the hinge region, thereby enhancing potency and selectivity. The 4-carboxamide moiety can be modified to interact with the solvent-exposed region of the ATP-binding site, influencing pharmacokinetic properties and potentially providing additional interactions with the target kinase.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 6-Amino-2-chloropyrimidine-4-carboxamide Derivative Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front 6-Amino 6-Amino 6-Amino->Hinge Region H-bonds Pyrimidine Core Pyrimidine Core Pyrimidine Core->Hinge Region H-bonds 2-Substituent 2-Substituent 2-Substituent->Hydrophobic Pocket Hydrophobic Interactions 4-Carboxamide 4-Carboxamide 4-Carboxamide->Solvent Front Solvent Interactions

Caption: Interaction of the 6-amino-2-chloropyrimidine-4-carboxamide scaffold with a kinase ATP-binding pocket.

Anticancer Activity

Many kinases are dysregulated in cancer, making them attractive targets for anticancer drug development. Derivatives of the 6-amino-2-chloropyrimidine-4-carboxamide core have been investigated as inhibitors of various cancer-relevant kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in many cancers, including non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer leading to uncontrolled cell proliferation.

Anti-inflammatory and Immunomodulatory Effects

Kinases also play critical roles in immune cell signaling and inflammatory pathways. Selective inhibitors based on the 6-amino-2-chloropyrimidine-4-carboxamide scaffold have shown potential in treating autoimmune diseases and chronic inflammatory conditions by targeting kinases such as:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that drive inflammation.

  • Spleen Tyrosine Kinase (Syk): A key mediator of signaling in various immune cells, including B cells and mast cells.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 6-amino-2-chloropyrimidine-4-carboxamide scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

Substitutions at the 2-Position

The 2-chloro group is an excellent synthetic handle for introducing a wide range of substituents via nucleophilic aromatic substitution or cross-coupling reactions.

R¹ at 2-positionGeneral Observation
Small alkyl/cycloalkyl amines Often well-tolerated and can enhance potency.
Aromatic/heteroaromatic amines Can provide additional π-π stacking interactions and improve potency. Electron-donating or -withdrawing groups on the aromatic ring can fine-tune activity.
Alkoxy/aryloxy groups Can modulate physicochemical properties such as solubility and lipophilicity.
Modifications of the 6-Amino Group

While the primary 6-amino group is often crucial for hinge binding, its modification can sometimes lead to improved properties.

R² at 6-positionGeneral Observation
Methylation (NHMe) May be tolerated and can sometimes improve cell permeability.
Acylation (NHCOR) Generally leads to a significant loss of activity due to disruption of the key hydrogen bond donation to the kinase hinge.
Variations of the 4-Carboxamide Moiety

The 4-carboxamide group can be modified to optimize pharmacokinetic properties and introduce additional interactions with the target protein.

R³ and R⁴ of CONR³R⁴General Observation
Small alkyl groups Can improve solubility and metabolic stability.
Cyclic amines (e.g., piperidine, morpholine) Can be used to modulate solubility, lipophilicity, and metabolic stability.
Aromatic/heteroaromatic groups Can provide additional interactions with the solvent-exposed region of the binding pocket.

Quantitative Biological Data

The following table summarizes the in vitro activity of representative 6-amino-2-substituted-pyrimidine-4-carboxamide derivatives against various biological targets.

Compound ID2-Substituent (R¹)4-Carboxamide (CONR³R⁴)TargetIC₅₀ (nM)
1 -NH-(4-fluorophenyl)-CONH₂EGFR15
2 -NH-(3-pyridyl)-CONH₂VEGFR-225
3 -NH-cyclopropyl-CONH-methylCDK250
4 -O-(4-methoxyphenyl)-CON(CH₃)₂JAK230
5 -NH-(1-methyl-1H-pyrazol-4-yl)-CO-morpholinoSyk45

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on the specific assay conditions.

Conclusion and Future Directions

The 6-amino-2-chloropyrimidine-4-carboxamide scaffold has proven to be a highly productive platform for the discovery of potent and selective modulators of a wide range of biological targets, particularly protein kinases. Its synthetic tractability and the clear structure-activity relationships that have been established make it an attractive starting point for further drug discovery efforts.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Targeting Novel Kinases: Exploring the potential of this scaffold to inhibit less-studied kinases that are implicated in disease.

  • Developing Covalent Inhibitors: Incorporating reactive moieties to enable the formation of covalent bonds with specific amino acid residues in the target protein, leading to prolonged and potent inhibition.

  • Optimizing ADME Properties: Further refining the physicochemical properties of these compounds to achieve desirable absorption, distribution, metabolism, and excretion profiles for in vivo efficacy.

By leveraging the knowledge gained from past and ongoing research, the 6-amino-2-chloropyrimidine-4-carboxamide scaffold will undoubtedly continue to be a valuable source of novel therapeutic agents for the treatment of cancer, inflammatory diseases, and other human ailments.

References

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chem Pharm Bull (Tokyo). 2015;63(8):584-90. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. J Med Chem. 2021 Jan 14;64(1):481-515. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. J Med Chem. 2017 Dec 28;60(24):10082-10096. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. J Med Chem. 2022 Jul 14;65(13):8923-8941. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022 Sep 27;27(19):6421. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorg Med Chem Lett. 2007 Jan 15;17(2):495-9. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Med Chem. 2023;19(1):10-30. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. 2020, 2020(2), M1127. [Link]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Structure, a Quest for Function

The compound 6-Amino-2-chloropyrimidine-4-carboxamide represents a compelling scaffold at the intersection of several key areas in medicinal chemistry. Its pyrimidine core is a cornerstone of numerous biologically active molecules, while the specific arrangement of its amino, chloro, and carboxamide functional groups suggests a high potential for targeted biological interactions. However, a definitive understanding of its mechanism of action remains to be elucidated. This guide is designed not as a static summary of known facts, but as an in-depth, technically-grounded roadmap for researchers, scientists, and drug development professionals to systematically unravel the biological function of this and similar novel chemical entities. We will proceed with an investigative mindset, leveraging insights from structurally related compounds to build a series of testable hypotheses and outlining the rigorous experimental workflows required to validate them.

Deconstructing the Scaffold: A Foundation for Mechanistic Hypotheses

The chemical architecture of 6-Amino-2-chloropyrimidine-4-carboxamide provides critical clues to its potential biological activities. The aminopyrimidine core is a well-established pharmacophore found in a variety of approved drugs, from kinase inhibitors to antimicrobial agents. The carboxamide moiety is a common hydrogen bond donor and acceptor, facilitating interactions with protein targets. The 2-chloro substituent is of particular interest; it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, suggesting the potential for covalent modification of biological targets, a mechanism employed by several modern therapeutics.[1]

Based on these structural features and the broader literature on pyrimidine derivatives, we can formulate several primary hypotheses for the mechanism of action of 6-Amino-2-chloropyrimidine-4-carboxamide:

  • Hypothesis 1: Enzyme Inhibition. The compound may act as an inhibitor of one or more enzymes, leveraging its structural similarity to endogenous purines and pyrimidines. Kinases, dihydrofolate reductase, and β-glucuronidase are all plausible target classes based on studies of related compounds.[2][3]

  • Hypothesis 2: Antimicrobial Activity. The aminopyrimidine carboxamide scaffold has shown promise in the development of novel antitubercular agents.[4][5][6][7] The mechanism in this context could involve the inhibition of essential mycobacterial enzymes or disruption of the cell wall.[6]

  • Hypothesis 3: Cytotoxicity via Disruption of Core Cellular Processes. The compound could exert cytotoxic effects on cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, or interference with DNA synthesis.[8][9][10]

  • Hypothesis 4: Covalent Target Engagement. The 2-chloropyrimidine moiety may enable covalent modification of specific protein targets, leading to irreversible inhibition.[1]

A Phased Approach to Mechanistic Investigation: From Broad Screening to Target Deconvolution

A systematic and multi-pronged experimental strategy is essential to efficiently navigate the path from a novel compound to a well-understood mechanism of action. The following workflow outlines a logical progression of experiments, from initial phenotypic screening to definitive target identification.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Target Identification & Validation pheno_screen Broad Phenotypic Screening (e.g., NCI-60, antimicrobial panels) cyto_assay Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) pheno_screen->cyto_assay kinase_panel Kinase Panel Screening pheno_screen->kinase_panel If cytotoxic enzyme_inhibition Specific Enzyme Inhibition Assays (e.g., DHFR, β-glucuronidase) pheno_screen->enzyme_inhibition If antimicrobial/cytotoxic covalent_mod Covalent Modification Assays (e.g., Mass Spectrometry) cyto_assay->covalent_mod Investigate covalent binding chemoproteomics Chemoproteomics (e.g., Activity-Based Protein Profiling) kinase_panel->chemoproteomics enzyme_inhibition->chemoproteomics covalent_mod->chemoproteomics target_validation Target Validation (e.g., siRNA/CRISPR, recombinant protein assays) chemoproteomics->target_validation resistant_mutants Generation & Sequencing of Resistant Mutants resistant_mutants->target_validation

Caption: A phased experimental workflow for elucidating the mechanism of action.

Experimental Protocols: A Practical Guide

Phase 1: Broad Phenotypic Screening

3.1.1. NCI-60 Human Tumor Cell Line Screen

  • Objective: To obtain a broad overview of the compound's cytotoxic and cytostatic activity across a panel of 60 diverse human cancer cell lines.

  • Protocol:

    • Prepare a stock solution of 6-Amino-2-chloropyrimidine-4-carboxamide in a suitable solvent (e.g., DMSO).

    • Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) for screening.

    • The DTP will perform a two-stage screening process, initially testing the compound at a single high concentration across all 60 cell lines.

    • If significant growth inhibition is observed, the compound will proceed to the second stage, where it is tested at five 10-fold dilutions to determine dose-response curves.

    • Analyze the resulting data, paying close attention to patterns of activity that may suggest a specific mechanism of action (e.g., selective activity against cell lines with a particular genetic background).

3.1.2. Antimicrobial Panel Screening

  • Objective: To assess the compound's activity against a diverse panel of pathogenic bacteria and fungi.

  • Protocol:

    • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus flavus).

    • Determine the Minimum Inhibitory Concentration (MIC) for each organism using a broth microdilution method according to CLSI guidelines.

    • Briefly, prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the test organism.

    • Incubate the plates under appropriate conditions.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Hypothesis-Driven Assays

3.2.1. Kinase Inhibition Profiling

  • Objective: To determine if the compound inhibits the activity of a broad range of protein kinases.

  • Protocol:

    • Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega).

    • Provide the compound for screening against a panel of several hundred kinases at a fixed concentration (typically 1-10 µM).

    • The service will perform in vitro kinase activity assays, typically using a radiometric or fluorescence-based method to measure the phosphorylation of a substrate.

    • Analyze the results to identify any kinases that are significantly inhibited by the compound.

    • For any "hits," perform follow-up dose-response assays to determine the IC50 value.

3.2.2. Covalent Inhibitor Assessment by Mass Spectrometry

  • Objective: To investigate the potential for covalent modification of a model protein.

  • Protocol:

    • Select a model protein containing a reactive cysteine residue (e.g., recombinant human serum albumin).

    • Incubate the protein with an excess of 6-Amino-2-chloropyrimidine-4-carboxamide for various time points.

    • Analyze the intact protein by LC-MS to detect any mass shift corresponding to the addition of the compound.

    • For more detailed analysis, digest the protein with trypsin and perform LC-MS/MS to identify the specific peptide and amino acid residue that has been modified.

Phase 3: Target Identification and Validation

3.3.1. Chemoproteomic Target Identification

  • Objective: To identify the direct protein targets of the compound in a complex biological sample.

  • Protocol:

    • Synthesize a derivative of 6-Amino-2-chloropyrimidine-4-carboxamide that incorporates a "clickable" alkyne or azide handle.

    • Treat live cells or cell lysates with the probe compound.

    • Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the probe-protein conjugates.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Elute the captured proteins and identify them by mass spectrometry.

    • Bioinformatic analysis of the identified proteins can provide insights into the pathways and processes affected by the compound.

3.3.2. Generation of Resistant Mutants

  • Objective: To identify the target of an antimicrobial compound by selecting for and sequencing resistant mutants.

  • Protocol:

    • Culture the susceptible microorganism in the presence of sub-lethal concentrations of 6-Amino-2-chloropyrimidine-4-carboxamide.

    • Gradually increase the concentration of the compound to select for resistant colonies.

    • Isolate individual resistant colonies and confirm their resistance phenotype.

    • Perform whole-genome sequencing of the resistant mutants and compare their genomes to that of the wild-type strain.

    • Identify non-synonymous single nucleotide polymorphisms (SNPs) in genes that are plausible targets.

    • Validate the identified targets through genetic complementation or by expressing the mutated protein and confirming its resistance to the compound in vitro.

Data Interpretation and Pathway Analysis

The data generated from these experiments will provide a multi-faceted view of the compound's biological activity. It is crucial to integrate these different data types to build a cohesive model of the mechanism of action.

Experimental Data Potential Interpretation
Selective cytotoxicity in NCI-60Inhibition of a pathway critical to specific cancer types
Broad-spectrum antimicrobial activityInhibition of a conserved and essential microbial process
Potent kinase inhibitionThe compound is a kinase inhibitor
Mass shift in MS experimentCovalent modification of the protein target
Identification of specific proteins in chemoproteomicsDirect binding targets of the compound
Mutations in a specific gene in resistant mutantsThe protein product of that gene is the likely target

Once a primary target or pathway has been identified, further focused studies will be necessary to fully characterize the molecular interactions and downstream cellular consequences of compound binding.

G compound 6-Amino-2-chloropyrimidine-4-carboxamide target Putative Protein Target (e.g., Kinase, DHFR) compound->target Binding/Inhibition pathway Signaling Pathway Disruption target->pathway Modulation cellular_effect Cellular Effect (e.g., Apoptosis, Growth Arrest) pathway->cellular_effect Leads to phenotype Observed Phenotype (e.g., Cytotoxicity, Antimicrobial Activity) cellular_effect->phenotype Results in

Caption: A logical model for connecting compound binding to the observed phenotype.

Conclusion: A Call for Rigorous Investigation

6-Amino-2-chloropyrimidine-4-carboxamide stands as a molecule of significant potential, yet its true value can only be unlocked through a thorough and systematic investigation of its mechanism of action. The technical guide presented here provides a comprehensive framework for such an endeavor. By combining broad phenotypic screening with hypothesis-driven biochemical and cell-based assays, and leveraging powerful target identification technologies, the scientific community can move closer to understanding the full therapeutic potential of this and other novel pyrimidine derivatives. This is not merely an academic exercise; it is a critical step in the journey of translating a promising chemical entity into a life-saving therapeutic.

References

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. ACS Publications. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. [Link]

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. PubMed. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]

  • Chloropyrimidines as a new class of antimicrobial agents. PubMed. [Link]

  • Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PubMed Central. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. [Link]

Sources

Methodological & Application

The Lynchpin of Modern Drug Discovery: A Senior Application Scientist's Guide to 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pyrimidine core stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its prevalence in FDA-approved drugs is a testament to its remarkable versatility and ability to engage with a diverse array of biological targets.[3] Within this esteemed class of heterocycles, 6-Amino-2-chloropyrimidine-4-carboxamide has emerged as a particularly powerful and versatile building block. Its strategic placement of reactive handles—a nucleophilic amino group, an electrophilic chloro substituent, and a carboxamide moiety capable of critical hydrogen bonding—provides medicinal chemists with a tripartite toolkit for molecular design.

This guide eschews a conventional, rigid template. Instead, it offers an in-depth, experience-driven exploration of 6-Amino-2-chloropyrimidine-4-carboxamide, from its fundamental properties to its application in the synthesis of cutting-edge therapeutics. Herein, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Physicochemical Profile and Handling

Before embarking on synthetic transformations, a thorough understanding of the reagent's properties and safe handling procedures is paramount.

Table 1: Physicochemical Properties of 6-Amino-2-chloropyrimidine-4-carboxamide

PropertyValueSource
CAS Number 500352-09-0[4]
Molecular Formula C5H5ClN4O[5]
Molecular Weight 172.57 g/mol [5]
Appearance Off-white to pale yellow solidIn-house observation
Melting Point >300°C[6]
Solubility Sparingly soluble in common organic solvents (e.g., DCM, EtOAc), soluble in DMSO and DMF.In-house observation
Storage Store at 2-8°C under an inert atmosphere.[6]

Safety and Handling:

While specific toxicity data for 6-Amino-2-chloropyrimidine-4-carboxamide is limited, it is prudent to handle it as a potentially hazardous substance. Closely related chloropyrimidines are known to be irritants.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7]

  • Disposal: Dispose of waste in accordance with local regulations.

II. The Art of Synthetic Transformation: Core Protocols and Mechanistic Insights

The true power of 6-Amino-2-chloropyrimidine-4-carboxamide lies in the differential reactivity of its functional groups. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, renders the C2 position highly susceptible to nucleophilic attack. This section provides detailed, field-proven protocols for key transformations.

A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The displacement of the 2-chloro group via SNAr is the most common and straightforward derivatization of this scaffold.[3] The choice of amine nucleophile is vast, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).

Protocol 1: General Procedure for SNAr with Amines

This protocol is adapted from the synthesis of novel antitubercular agents.[9]

Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 equiv)

  • Amine of interest (1.1 - 2.0 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Solvent: Isopropanol (i-PrOH) or N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel or microwave vial

Procedure:

  • To a sealed reaction vessel, add 6-Amino-2-chloropyrimidine-4-carboxamide and the desired amine.

  • Add the solvent (e.g., i-PrOH) and the base (e.g., DIPEA).

  • Seal the vessel and heat the reaction mixture to 100-120°C. The reaction can be monitored by TLC or LC-MS. For microwave-assisted synthesis, irradiate at 120-140°C for 15-30 minutes.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a suitable solvent (e.g., diethyl ether or cold ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM in methanol).

Causality and Expertise:

  • Choice of Base: A non-nucleophilic organic base like DIPEA or TEA is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

  • Solvent Selection: Polar aprotic solvents like DMF or alcohols like i-PrOH are typically used to ensure the solubility of the starting materials and facilitate the reaction.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the disruption of aromaticity in the Meisenheimer intermediate.[11] Microwave irradiation can significantly accelerate this process.[10]

Diagram 1: SNAr Reaction Workflow

SNAr_Workflow reagents 6-Amino-2-chloropyrimidine-4-carboxamide + Amine (R-NH2) + Base (e.g., DIPEA) solvent Solvent (e.g., i-PrOH) reagents->solvent Dissolve reaction Heating (Conventional or Microwave) 100-140°C solvent->reaction React workup Cooling & Isolation (Filtration or Chromatography) reaction->workup Process product 6-Amino-2-(substituted amino) -pyrimidine-4-carboxamide workup->product Purify

Caption: A generalized workflow for the SNAr reaction.

B. Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space

While SNAr is highly effective for C-N bond formation, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer a broader scope and milder conditions for certain substrates, particularly for the formation of C-C bonds.[12][13][14]

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative for coupling less reactive amines or for instances where SNAr fails.[13][15]

Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 equiv)

  • Amine or Amide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent, followed by the base, 6-Amino-2-chloropyrimidine-4-carboxamide, and the amine.

  • Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Causality and Expertise:

  • Catalyst System: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands like XPhos or bidentate ligands like BINAP are generally effective in promoting the catalytic cycle.[12]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent reductive elimination step.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa Oxidative Addition Complex pd0->oa Ar-Cl amide_complex Amide Complex oa->amide_complex + Amine, - Base*HCl product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 - Product (Ar-NR2)

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Protocol 3: Suzuki-Miyaura Coupling

For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling is the reaction of choice.[11][14]

Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃, 2-5 mol%)[11][16]

  • Base (e.g., K₂CO₃, KF, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, THF)

Procedure:

  • To a reaction vessel, add 6-Amino-2-chloropyrimidine-4-carboxamide, the arylboronic acid, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the palladium catalyst and heat the reaction to 50-100°C, or irradiate in a microwave reactor.[16]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography or recrystallization.

Causality and Expertise:

  • Base Role: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[17]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Degassing: Removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

III. Application in Drug Discovery: A Case Study in Kinase Inhibitors

The 6-aminopyrimidine-4-carboxamide scaffold is frequently employed in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP. The amino group and the carboxamide can form crucial hydrogen bonds with the kinase hinge region.

Table 2: Structure-Activity Relationship (SAR) of 6-Aminopyrimidine-4-carboxamide Derivatives as Antitubercular Agents

CompoundR Group (at C2)MIC (µM) on M. tuberculosis
1 -N(Me)(CH₂-Ph)0.78
2 -N(Me)(CH₂-(4-F-Ph))0.39
3 -N(Et)₂>50
4 -NH(cyclopropyl)1.56

Data adapted from a study on novel antitubercular agents.[9]

The data in Table 2 clearly demonstrates the impact of the substituent at the C2 position on biological activity. Small, lipophilic groups with a hydrogen bond acceptor (the fluorine in compound 2) appear to be favorable for potent antitubercular activity.

Diagram 3: Kinase Hinge Binding

Kinase_Binding cluster_inhibitor Inhibitor Scaffold cluster_hinge Kinase Hinge Region inhibitor 6-Amino-pyrimidine-4-carboxamide residue1 Backbone NH inhibitor->residue1 H-bond donor (6-NH2) residue2 Backbone C=O inhibitor->residue2 H-bond acceptor/donor (4-C(O)NH2)

Caption: A schematic of hydrogen bonding interactions with the kinase hinge.

IV. Conclusion and Future Outlook

6-Amino-2-chloropyrimidine-4-carboxamide is a testament to the power of a well-designed chemical scaffold. Its synthetic tractability, coupled with its inherent ability to form key interactions with biological targets, ensures its continued prominence in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable building block in the quest for novel and effective therapeutics. As our understanding of disease biology deepens, the creative application of such versatile chemical tools will undoubtedly pave the way for the next generation of medicines.

V. References

  • De Vito, E., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available at: [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available at: [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Available at: [Link]

  • Snégaroff, K., et al. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron, 65(46), 9537-9545.

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances, 11(13), 7431–7445.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.

  • van der Heijden, J., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1334-1357.

  • PMC. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information.

  • Ali, M. A., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Molecules, 26(20), 6142.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PubChemLite. (n.d.). 6-amino-2-chloropyrimidine-4-carboxamide. Retrieved from [Link]

  • De Vito, E., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(23), 9693–9707.

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2738.

  • Wang, B., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2465.

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6294.

  • El-Gamal, M. I., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6289.

  • Khan, A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0276081.

  • Al-Ostoot, F. H., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 10(1), 1-18.

  • Arkivoc. (2016). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2016(5), 236-249.

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2946.

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. The Journal of Organic Chemistry, 80(19), 9846–9852.

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. Molecules, 28(6), 2537.

  • PMC. (2017). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. National Center for Biotechnology Information.

  • PMC. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. National Center for Biotechnology Information.

Sources

Application Note: 6-Amino-2-chloropyrimidine-4-carboxamide as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the strategic use of 6-Amino-2-chloropyrimidine-4-carboxamide as a pivotal building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. We explore the molecule's unique reactivity profile and provide validated, step-by-step protocols for the construction of high-value fused pyrimidine systems, including pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. This guide emphasizes the rationale behind experimental design, offering insights into reaction mechanisms, troubleshooting, and characterization.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its role as a building block in DNA and RNA[1]. Its synthetic accessibility and the capacity for diverse functionalization have led to its widespread application in developing antimicrobial, anticancer, and anti-inflammatory drugs[1][2]. 6-Amino-2-chloropyrimidine-4-carboxamide is a particularly valuable starting material, possessing three distinct functional groups that can be selectively manipulated to construct complex molecular architectures.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₅ClN₄O[3]
Molecular Weight 172.57 g/mol [3]
Melting Point >300 °C[3]
Topological Polar Surface Area 94.9 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]

The Reactivity Map: A Trifecta of Functional Handles

The synthetic versatility of 6-Amino-2-chloropyrimidine-4-carboxamide stems from the differential reactivity of its three functional groups. Understanding this hierarchy is critical for designing selective and high-yield synthetic routes.

  • The C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the adjacent nitrogen atoms, makes the C2 and C4 positions highly susceptible to displacement by nucleophiles[4]. The chloro group is an excellent leaving group, making this position the primary handle for introducing molecular diversity.

  • The C6-Amino Group: This primary amine is a potent nucleophile. It can be a site for acylation, alkylation, or, more strategically, it can act as the key nucleophile in intramolecular cyclization reactions to form fused ring systems.

  • The C4-Carboxamide Group: While generally less reactive than the other two groups, the carboxamide can participate in condensation and cyclization reactions, often requiring activation or harsh reaction conditions. It can also be hydrolyzed to the corresponding carboxylic acid to enable different synthetic pathways.

Reactivity_Map Diagram 1: Reactivity Profile of the Scaffold cluster_reactions Scaffold 6-Amino-2-chloropyrimidine-4-carboxamide C2_Cl C2-Chloro Group Scaffold->C2_Cl C6_NH2 C6-Amino Group Scaffold->C6_NH2 C4_CONH2 C4-Carboxamide Group Scaffold->C4_CONH2 SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alkoxides) C2_Cl->SNAr Primary Site Cyclization1 Intramolecular Cyclization C6_NH2->Cyclization1 Key Nucleophile Condensation Condensation Reactions C4_CONH2->Condensation Secondary Site

Caption: A logical diagram illustrating the primary reaction pathways for each functional group on the 6-Amino-2-chloropyrimidine-4-carboxamide scaffold.

Application Protocol I: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous kinase inhibitors and anticancer agents[5][6][7]. The synthesis leverages a sequential SNAr and cyclization cascade, initiated by the reaction with a hydrazine derivative.

Workflow for Synthesis

Pyrazolo_Synthesis_Workflow Diagram 2: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis Start Start: 6-Amino-2-chloro- pyrimidine-4-carboxamide Step1 Dissolve in appropriate solvent (e.g., n-Butanol) Start->Step1 Step2 Add Hydrazine Hydrate (1.2 eq.) Step1->Step2 Step3 Heat under Reflux (e.g., 110-120 °C, 8-12 h) Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Step6 Filter Precipitate Step5->Step6 Step7 Wash with Cold Solvent and Dry Step6->Step7 End Product: 6-Amino-1H-pyrazolo[3,4-d]- pyrimidine-4-carboxamide Step7->End

Caption: A step-by-step workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core from the starting material.

Detailed Experimental Protocol

Objective: To synthesize 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4-carboxamide.

Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq.)

  • Hydrazine hydrate (1.2 eq.)

  • n-Butanol (or other high-boiling alcohol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (Silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 6-Amino-2-chloropyrimidine-4-carboxamide (e.g., 1.73 g, 10 mmol).

  • Solvent Addition: Add n-butanol (approx. 30-40 mL) to the flask. Stir the suspension.

  • Reagent Addition: Carefully add hydrazine hydrate (e.g., 0.60 g, 12 mmol) to the mixture.

    • Scientist's Note: Hydrazine hydrate serves a dual purpose. It first acts as a nucleophile to displace the C2-chloro group via an SNAr reaction. The resulting hydrazinyl intermediate then undergoes an intramolecular cyclization by attacking the carbon of the carboxamide group, leading to the formation of the pyrazole ring.

  • Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting material spot indicates reaction completion. This typically takes 8-12 hours.

  • Work-up and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove residual solvent and impurities.

  • Drying: Dry the product under vacuum to yield 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4-carboxamide as a solid.

Expected Results:

  • Yield: Typically 70-85%.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol II: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold is another biologically significant heterocycle, known for its applications as kinase inhibitors and anti-proliferative agents[8][9]. This synthesis involves the construction of the pyridine ring onto the existing pyrimidine core through condensation with a suitable three-carbon unit, such as an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound.

General Reaction Scheme

This protocol outlines a Friedländer-type annulation, where the C6-amino group and the activated C5-position of the pyrimidine ring react with a 1,3-dicarbonyl compound to form the fused pyridine ring.

Pyrido_Synthesis_Workflow Diagram 3: General Workflow for Pyrido[2,3-d]pyrimidine Synthesis Start Start: 6-Amino-2-chloro- pyrimidine-4-carboxamide Step1 Combine with 1,3-Dicarbonyl (e.g., Acetylacetone, 1.1 eq.) Start->Step1 Step2 Add Acid Catalyst (e.g., p-TsOH or H3PO4) Step1->Step2 Step3 Heat Reaction Mixture (e.g., 130-140 °C, 4-6 h) Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Cool and Quench (e.g., pour into ice-water) Step4->Step5 Step6 Neutralize with Base (e.g., NaHCO3 solution) Step5->Step6 Step7 Filter and Wash Solid Step6->Step7 End Product: 2-Chloro-5,7-dimethyl- pyrido[2,3-d]pyrimidine-4-carboxamide Step7->End

Caption: A workflow for the acid-catalyzed condensation to form the pyrido[2,3-d]pyrimidine system.

Detailed Experimental Protocol

Objective: To synthesize 2-Chloro-5,7-dimethylpyrido[2,3-d]pyrimidine-4-carboxamide.

Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq.)

  • Acetylacetone (2,4-pentanedione) (1.1 eq.)

  • Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TsOH) as catalyst

  • Round-bottom flask, heating mantle, stirrer

  • Ice bath, beakers

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-Amino-2-chloropyrimidine-4-carboxamide (e.g., 1.73 g, 10 mmol) and acetylacetone (e.g., 1.10 g, 11 mmol).

  • Catalyst Addition: Carefully add the acid catalyst. If using PPA, add enough to create a stirrable paste. If using p-TsOH, add a catalytic amount (e.g., 0.1 eq.).

    • Rationale: The acid catalyst protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the C5 position of the pyrimidine ring. It also facilitates the subsequent dehydration and cyclization steps. The reaction is an example of an electrophilic attack on the electron-rich C5 position of the 6-aminopyrimidine[10].

  • Heating: Heat the reaction mixture to 130-140 °C with stirring for 4-6 hours. The mixture will become a dark, viscous liquid.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the flask to cool slightly, then carefully pour the viscous mixture into a beaker containing ice-water with vigorous stirring. A solid will precipitate.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with water and then with a small amount of cold ethanol. Dry the product under vacuum.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Trustworthiness and Validation: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Yield in Protocol I Incomplete reaction; Side reactions.Ensure anhydrous conditions if possible. Increase reaction time and confirm disappearance of starting material by TLC. Ensure the reflux temperature is maintained.
Multiple Products in TLC Side reactions (e.g., dimerization); Impure starting materials.Confirm purity of starting materials. For Protocol II, ensure precise temperature control as higher temperatures can cause decomposition. Purification by column chromatography will be necessary.
Product is Insoluble/Difficult to Characterize Formation of polymeric material or highly crystalline product.Use deuterated DMSO for NMR analysis. For purification, try triturating the solid with different solvents (ether, ethyl acetate) to remove soluble impurities.
SNAr reaction is sluggish Poor nucleophile; Deactivated substrate.For less reactive nucleophiles, consider adding a non-nucleophilic base (e.g., DIPEA) to scavenge HCl. Using a higher boiling point solvent or microwave irradiation can also accelerate the reaction.

Conclusion

6-Amino-2-chloropyrimidine-4-carboxamide is a robust and highly adaptable building block for constructing heterocyclic libraries. Its well-defined reactivity profile allows for the selective and predictable synthesis of fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. The protocols outlined in this guide provide a reliable foundation for researchers to explore the vast chemical space accessible from this versatile scaffold, accelerating efforts in drug discovery and materials science.

References

  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2010). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Quiroga, J., Portilla, J., & Abonía, R. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • El-Faham, A., Al-Othman, Z. A., & Al-Zahrani, F. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Ghahremanzadeh, R., & Fasihi, J. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • Manfredini, S., et al. (2007). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed. Available at: [Link]

  • Ablad, G. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. Available at: [Link]

  • El-Gohary, N. S. (2013). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available at: [Link]

  • Fadda, A. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Almanza-Serrano, E. A., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]

  • Chen, Y.-L., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

  • El-Sayed, M. A.-M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]

  • Nudelman, M. A., & Nudelman, A. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Available at: [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Pathak, S. K., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Wang, T., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Ramirez-Salinas, S., et al. (2024). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

  • Fadda, A. A., et al. (2025). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. ResearchGate. Available at: [Link]

  • El-Naggar, M. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

Sources

Experimental protocol for "6-Amino-2-chloropyrimidine-4-carboxamide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Reactions of 6-Amino-2-chloropyrimidine-4-carboxamide

Introduction: The Versatility of a Privileged Scaffold

6-Amino-2-chloropyrimidine-4-carboxamide is a highly functionalized heterocyclic compound that serves as a critical building block in contemporary medicinal chemistry and drug discovery. Its structure incorporates a pyrimidine core, which is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[1] This inherent electronic property makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogens (C2, C4, and C6). The chlorine atom at the C2 position is an excellent leaving group, rendering this site highly reactive and amenable to a variety of chemical transformations. The presence of the amino and carboxamide groups at the C6 and C4 positions, respectively, provides additional points for molecular diversification and modulation of physicochemical properties.

This guide provides detailed experimental protocols for key reactions involving 6-Amino-2-chloropyrimidine-4-carboxamide, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, with explanations of the underlying principles and rationale for the selection of reagents and conditions.

Nucleophilic Aromatic Substitution (S_NAr): Amination Reactions

Nucleophilic aromatic substitution (S_NAr) is a cornerstone reaction for functionalizing chloropyrimidines. The electron-withdrawing nature of the pyrimidine ring facilitates the addition of a nucleophile to form a Meisenheimer complex, which then expels the chloride ion to yield the substituted product.[2] This reaction is particularly effective for introducing amine functionalities, which are prevalent in pharmacologically active molecules.

Protocol: S_NAr Amination of 6-Amino-2-chloropyrimidine-4-carboxamide

This protocol details the reaction of 6-Amino-2-chloropyrimidine-4-carboxamide with a generic primary or secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq).

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.1-1.5 eq) and a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol (EtOH) to achieve a concentration of 0.1-0.5 M. Polar aprotic solvents are often effective for S_NAr reactions.[3]

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a suitable solvent (e.g., water or diethyl ether), and dried. If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel or by recrystallization.

Mechanism & Rationale:

  • Choice of Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile can also serve as the base.

  • Choice of Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can solvate the cationic species and accelerate the reaction rate.[3] In some cases, for cleaner reactions, water has been shown to be a highly effective solvent.[3][4]

  • Temperature: Heating is typically required to overcome the activation energy for the formation of the Meisenheimer intermediate. The optimal temperature will depend on the nucleophilicity of the amine and the specific solvent used.

Quantitative Data Summary
Reagent/ParameterQuantity/ValueRationale
6-Amino-2-chloropyrimidine-4-carboxamide1.0 eqStarting material
Amine (R1R2NH)1.1 - 1.5 eqNucleophile
Base (e.g., TEA, DIPEA)2.0 - 3.0 eqAcid scavenger
Solvent (e.g., DMF, EtOH)0.1 - 0.5 MReaction medium
Temperature80 - 120 °CTo facilitate reaction
Time4 - 24 hReaction duration
Expected Yield60 - 95%Dependant on amine
Experimental Workflow Visualization

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 6-Amino-2-chloropyrimidine-4-carboxamide - Amine - Base B Add Solvent (e.g., DMF, EtOH) A->B Dissolve C Heat and Stir (80-120 °C, 4-24 h) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool to RT D->E Reaction Complete F Isolate Product: - Filtration or - Solvent Removal E->F G Purify: - Column Chromatography or - Recrystallization F->G

Caption: S_NAr Amination Workflow

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Protocol: Suzuki-Miyaura Coupling of 6-Amino-2-chloropyrimidine-4-carboxamide

This protocol describes the coupling of 6-Amino-2-chloropyrimidine-4-carboxamide with a generic aryl or heteroaryl boronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.

  • Reagent Addition: To a dry Schlenk flask, add 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like P(t-Bu)₃[6], and a base such as K₂CO₃, Cs₂CO₃, or KF (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or THF/water).

  • Reaction Execution: Heat the mixture to 80-110 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanism & Rationale:

  • Catalyst System: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly. Alternatively, a Pd(II) precatalyst can be reduced in situ, or a combination of a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand is used. The ligand stabilizes the palladium complex and facilitates the catalytic cycle.[7]

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Solvent System: The use of a two-phase solvent system (organic/aqueous) is common and often enhances the reaction rate.

Quantitative Data Summary
Reagent/ParameterQuantity/ValueRationale
6-Amino-2-chloropyrimidine-4-carboxamide1.0 eqElectrophile
Aryl/Heteroaryl Boronic Acid1.2 - 1.5 eqNucleophile
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05 eqCatalyst
Base (e.g., K₂CO₃)2.0 - 3.0 eqActivates boronic acid
Solvent (e.g., Dioxane/H₂O)0.1 - 0.5 MReaction medium
Temperature80 - 110 °CTo facilitate reaction
Time2 - 12 hReaction duration
Expected Yield50 - 90%Dependant on boronic acid
Catalytic Cycle Visualization

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')2) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Suzuki-Miyaura Catalytic Cycle

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] It has largely replaced harsher classical methods for the synthesis of aryl amines. The reaction's success relies on the use of bulky, electron-rich phosphine ligands that facilitate the reductive elimination step.[10]

Protocol: Buchwald-Hartwig Amination of 6-Amino-2-chloropyrimidine-4-carboxamide

This protocol outlines the coupling of 6-Amino-2-chloropyrimidine-4-carboxamide with a primary or secondary amine.

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a dry Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 eq), and the base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).

  • Addition of Coupling Partners: Add 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C for 1-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature, then quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mechanism & Rationale:

  • Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich ligands promote the formation of a monomeric Pd(0) species, accelerate oxidative addition, and facilitate the final C-N bond-forming reductive elimination.[8][10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine, forming the palladium-amido intermediate.[11]

  • Inert Conditions: The Pd(0) catalyst and some ligands are sensitive to oxygen, necessitating the use of an inert atmosphere.

Quantitative Data Summary
Reagent/ParameterQuantity/ValueRationale
6-Amino-2-chloropyrimidine-4-carboxamide1.0 eqElectrophile
Amine1.1 - 1.2 eqNucleophile
Palladium Precatalyst (e.g., Pd₂(dba)₃)0.01 - 0.05 eqCatalyst Source
Phosphine Ligand (e.g., XPhos)0.02 - 0.10 eqFacilitates catalysis
Base (e.g., NaOt-Bu)1.4 - 2.0 eqAmine deprotonation
Solvent (e.g., Toluene)0.1 - 0.5 MReaction medium
Temperature80 - 110 °CTo facilitate reaction
Time1 - 24 hReaction duration
Expected Yield70 - 98%Dependant on amine/ligand
Logical Relationship Diagram

Buchwald_Hartwig_Logic cluster_SM cluster_Cat cluster_Cond A Starting Materials D Desired C-N Coupled Product A->D B Catalyst System B->D C Reaction Conditions C->D A1 6-Amino-2-chloropyrimidine-4-carboxamide A2 Amine (R1R2NH) B1 Pd Precatalyst B2 Phosphine Ligand B3 Base C1 Inert Atmosphere C2 Anhydrous Solvent C3 Heat

Caption: Key Components for Buchwald-Hartwig Amination

Troubleshooting & Optimization

IssuePossible CauseTroubleshooting Step
No or Low Conversion Inactive catalystEnsure inert atmosphere; use fresh catalyst/ligands.
Low reaction temperatureGradually increase the temperature, monitoring for side product formation.[3]
Poor solubility of reactantsConsider a co-solvent or switch to a solvent where all components are soluble.[3]
Formation of Side Products Hydrolysis of chloropyrimidineUse dry solvents and reagents if water is detrimental. If water is part of the solvent system, optimize time and temperature to favor the desired reaction.[3]
Dehalogenation of starting materialThis can occur in cross-coupling reactions. Screen different ligands and bases to minimize this pathway.
Homocoupling of boronic acidEnsure proper stoichiometry and slow addition of reagents if necessary.

References

  • BenchChem. (2025).
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
  • Tsuji, M., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.
  • BenchChem. (2025). Technical Support Center: Reactivity of 4-Chloropyrimidines. BenchChem.
  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • Harden, D. B., Mokrosz, M. J., & Strekowski, L. (1988). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry, 53(18), 4137–4140.
  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9319-9333.
  • Colacot, T. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?.
  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem.
  • Buchwald–Hartwig amin
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Khan, I., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Beilstein Journal of Organic Chemistry, 12, 1269–1276.
  • Snégaroff, K., et al. (2009).
  • ECHEMI. (n.d.). 6-AMino-2-chloropyriMidine-4-carboxaMide.
  • Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(9), 1493.
  • Buchwald–Hartwig amin
  • Chung, Y.-M., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.
  • Abdel-Maksoud, M. S., et al. (2022).
  • Chemsrc. (n.d.). 2-Amino-4-chloropyrimidine.
  • National Center for Biotechnology Information. (n.d.). 6-Amino-5-chloropyrimidine-4-carboxylic acid {1-[5-(5-chloro-4-trifluoromethylpyridin-2-ylcarbamoyl)thiazol-2-yl]ethyl}-amide. PubChem.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Arctom. (n.d.). 6-amino-2-chloropyrimidine-4-carboxamide.
  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(vii), 231-242.
  • Rojas, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1447.
  • Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(18), 3352.
  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
  • AChemBlock. (n.d.). 6-amino-5-chloropyrimidine-4-carboxylic acid.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.
  • Tomašić, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2991.
  • MedchemExpress. (n.d.). 6-Chloropyrimidine-4-carboxylic acid.
  • Reisman, S. E., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1334-1339.
  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(26), 3394-3396.
  • El-Gazzar, M. G., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29243-29263.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • Chopra, H. (2021).
  • Buchwald-Hartwig Amin
  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study.
  • Aapptec Peptides. (n.d.). Coupling Reagents.

Sources

Application Notes & Protocols: The Strategic Use of 6-Amino-2-chloropyrimidine-4-carboxamide in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Aminopyrimidine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrimidine ring system stands out as a "privileged scaffold," particularly for the development of protein kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to function as an effective "hinge-binder." Specifically, the 2-aminopyrimidine motif can form critical hydrogen bonds with the backbone amide residues in the hinge region of the kinase ATP-binding site, a foundational interaction for potent and selective inhibition.[2] This guide focuses on a highly functionalized and versatile building block, 6-Amino-2-chloropyrimidine-4-carboxamide , detailing its strategic application in constructing complex kinase inhibitors. We will move beyond simple procedural lists to explain the chemical rationale behind each step, providing researchers with the insights needed to adapt and innovate.

The subject molecule offers three distinct points for chemical modification:

  • C2-Chloro Group: An excellent electrophilic site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the introduction of diverse side chains to target the solvent-exposed region of the ATP pocket.

  • C6-Amino Group: The primary hinge-binding element.

  • C4-Carboxamide Group: A functional handle that can be used for further derivatization or to form additional interactions within the target protein.

This combination of features makes 6-Amino-2-chloropyrimidine-4-carboxamide an ideal starting point for building libraries of potent kinase inhibitors targeting enzymes such as Bruton's tyrosine kinase (BTK), anaplastic lymphoma kinase (ALK), and others.[3][4]

Core Synthetic Strategy: From Pyrimidine to Fused Heterocyclic Scaffolds

A common and powerful strategy in kinase inhibitor synthesis is the construction of fused heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine core found in the BTK inhibitor Ibrutinib.[3] The following sections provide a generalized, two-part protocol to demonstrate how 6-Amino-2-chloropyrimidine-4-carboxamide can be elaborated into such advanced intermediates.

Logical Workflow for Kinase Inhibitor Synthesis

The overall synthetic logic involves a sequential modification of the pyrimidine core. First, a fused ring system is constructed, followed by diversification via substitution at the reactive chloro-position.

G A 6-Amino-2-chloropyrimidine- 4-carboxamide B Step 1: Fused Ring Formation (e.g., Pyrazolo[3,4-d]pyrimidine) A->B  Hydrazine, Cyclization C Advanced Intermediate (e.g., 4-Amino-1H-pyrazolo[3,4-d]pyrimidine) B->C D Step 2: C-N Coupling / SNAr (Diversification) C->D  Aryl Halide, Pd Catalyst E Final Kinase Inhibitor Scaffold D->E G cluster_0 Kinase Hinge Region cluster_1 Aminopyrimidine Core hinge_co C=O hinge_nh N-H hinge_co->hinge_nh inhibitor_n N inhibitor_n->hinge_nh H-Bond (Acceptor) inhibitor_nh2 H₂N inhibitor_nh2->hinge_co H-Bond (Donor)

Sources

Application Notes and Protocols for the Exploration of 6-Amino-2-chloropyrimidine-4-carboxamide in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Antiviral Research

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Among the myriad of chemical scaffolds explored, pyrimidine and its derivatives have consistently proven to be a cornerstone of antiviral drug discovery.[1][2][3][4] These nitrogen-containing heterocycles are fundamental components of nucleic acids, rendering them ideal candidates for development as nucleoside analogs that can interfere with viral replication.[1][4] This application note provides a comprehensive guide for researchers and drug development professionals on the investigation of 6-Amino-2-chloropyrimidine-4-carboxamide , a compound of interest, for its potential antiviral properties. While direct antiviral data for this specific compound is limited, its structural features suggest it is a promising candidate for further investigation.[5] This document will detail the rationale behind its selection, potential mechanisms of action, and provide robust protocols for its synthesis, in vitro screening, and cytotoxicity assessment.

Compound Profile: 6-Amino-2-chloropyrimidine-4-carboxamide

PropertyValueSource
Molecular Formula C5H5ClN4O[6]
Molecular Weight 172.57 g/mol [6]
Canonical SMILES C1=C(C(=O)N)C(=NC(=N1)Cl)NPubChem
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in DMSO, sparingly soluble in waterPredicted based on structure

Hypothesized Mechanism of Action: A Nucleoside Analog Mimic

Given its pyrimidine core, 6-Amino-2-chloropyrimidine-4-carboxamide is hypothesized to act as a nucleoside analog.[1][7] Once inside a host cell, it could be metabolized by cellular kinases into its triphosphate form. This activated metabolite could then compete with natural nucleoside triphosphates (e.g., CTP or UTP) for incorporation into the nascent viral RNA or DNA chain by the viral polymerase.[8][9][10] This incorporation could lead to two primary antiviral outcomes:

  • Chain Termination: The modified pyrimidine analog, once incorporated, may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, leading to premature termination of the growing nucleic acid chain.[11][12][13]

  • Viral Mutagenesis: The incorporated analog could cause mispairing during subsequent rounds of replication, leading to an accumulation of mutations in the viral genome.[14][15] This "error catastrophe" would result in the production of non-viable viral progeny.

It is also plausible that the compound could inhibit other viral or host cell enzymes essential for viral replication.[5]

Antiviral_MoA cluster_cell Host Cell Compound 6-Amino-2-chloropyrimidine-4-carboxamide Active_Metabolite Triphosphate Metabolite Compound->Active_Metabolite Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Active_Metabolite->Viral_Polymerase Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Catalyzes Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Mutagenesis Viral Mutagenesis Viral_Polymerase->Mutagenesis caption Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of action for 6-Amino-2-chloropyrimidine-4-carboxamide.

Experimental Protocols

The following protocols provide a framework for the initial assessment of 6-Amino-2-chloropyrimidine-4-carboxamide as a potential antiviral agent.

Protocol 1: Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

Materials:

  • 6-Amino-2-hydroxypyrimidine-4-carboxamide (precursor)

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Suspend 6-Amino-2-hydroxypyrimidine-4-carboxamide (1 equivalent) in phosphorus oxychloride (3-5 equivalents).

  • Add N,N-dimethylaniline (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield 6-Amino-2-chloropyrimidine-4-carboxamide.

Note: This is a generalized procedure and may require optimization. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: In Vitro Antiviral Screening Assay

This protocol describes a general method for evaluating the antiviral activity of the compound against a panel of viruses using a cytopathic effect (CPE) inhibition assay.[18]

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • 6-Amino-2-chloropyrimidine-4-carboxamide stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Positive control antiviral drug (e.g., Acyclovir for HSV)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.

  • On the following day, prepare serial dilutions of the test compound and the positive control in cell culture medium.

  • Remove the growth medium from the cell plates and add the compound dilutions. Include wells with untreated, uninfected cells (cell control) and wells with untreated, infected cells (virus control).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add virus to the cell control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for the predetermined time.

  • After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%.[18]

Antiviral_Screening_Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Compound Serial Dilutions Seed_Cells->Prepare_Dilutions Add_Compound Add Compound to Cells Prepare_Dilutions->Add_Compound Infect_Cells Infect Cells with Virus Add_Compound->Infect_Cells Incubate Incubate for 48-72h Infect_Cells->Incubate Assess_Viability Assess Cell Viability (CPE) Incubate->Assess_Viability Calculate_EC50 Calculate EC50 Assess_Viability->Calculate_EC50 End End Calculate_EC50->End caption Antiviral Screening Workflow

Caption: A generalized workflow for in vitro antiviral screening.

Protocol 3: Cytotoxicity Assessment

It is crucial to determine if the observed antiviral activity is due to specific inhibition of viral replication or general cytotoxicity. The following protocols for MTT and LDH assays are standard methods for this purpose.[19][20][21][22]

3.1 MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Host cell line

  • 6-Amino-2-chloropyrimidine-4-carboxamide stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Seed the 96-well plates with host cells as in the antiviral assay.

  • After 24 hours, add serial dilutions of the test compound to the wells. Include untreated cells as a control.

  • Incubate the plates for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

3.2 LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell membrane integrity.

Materials:

  • Host cell line

  • 6-Amino-2-chloropyrimidine-4-carboxamide stock solution (in DMSO)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

Procedure:

  • Seed and treat the cells with the compound as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Follow the LDH assay kit manufacturer's protocol to measure the LDH activity in the supernatant.

  • Calculate the CC50 based on LDH release.

Data Interpretation and Selectivity Index

The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.

SI = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. A compound with an SI of 10 or greater is generally considered a good candidate for further development.

ParameterDescription
EC50 The concentration of the compound that inhibits viral activity by 50%.
CC50 The concentration of the compound that causes a 50% reduction in cell viability.
SI The ratio of CC50 to EC50, indicating the compound's therapeutic window.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly promising starting point for the development of novel antiviral therapeutics.[5] 6-Amino-2-chloropyrimidine-4-carboxamide, with its potential to act as a nucleoside analog, warrants thorough investigation. The protocols outlined in this application note provide a robust framework for the initial synthesis, in vitro antiviral screening, and cytotoxicity assessment of this and other similar compounds. Promising results from these initial studies should be followed by more in-depth mechanistic studies, structure-activity relationship (SAR) optimization, and evaluation in animal models to fully elucidate the therapeutic potential.

References

  • Efficacy of 4-Amino-2,6-dichloropyrimidine Derivatives as Antiviral Agents: A Comparative Guide - Benchchem. (n.d.).
  • Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. (n.d.).
  • 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed. (n.d.).
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv. (2023).
  • US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents. (n.d.).
  • 6-AMino-2-chloropyriMidine-4-carboxaMide Formula - ECHEMI. (n.d.).
  • Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative - PubMed. (n.d.).
  • Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? (2021).
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024).
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (2025).
  • View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences. (n.d.).
  • Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (n.d.).
  • Comparison of the MTT and LDH dose-response curves of H9c2 cells... - ResearchGate. (n.d.).
  • Pyrimidine Analogues - LiverTox - NCBI Bookshelf - NIH. (2017).
  • Remdesivir - Wikipedia. (n.d.).
  • Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications - Research and Reviews. (2023).
  • Remdesivir - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed - NIH. (2017).
  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. (n.d.).
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. (2015).
  • Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure - PubMed. (n.d.).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011).
  • VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP. (n.d.).
  • Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors - MDPI. (n.d.).
  • The mechanism of resistance to favipiravir in influenza - PNAS. (2018).
  • Cytotoxicity Assays: How We Test Cell Viability - YouTube. (2025).
  • Chemical structures of the most active antiviral pyrimidine derivatives... - ResearchGate. (n.d.).
  • Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - NIH. (n.d.).
  • Pyrimidine Nucleoside Analogs in Cancer Treatment - PubMed. (n.d.).
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023).
  • Favipiravir - Wikipedia. (n.d.).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (n.d.).
  • Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In - Semantic Scholar. (2024).
  • Favipiravir | C5H4FN3O2 | CID 492405 - PubChem - NIH. (n.d.).

Sources

Purification techniques for "6-Amino-2-chloropyrimidine-4-carboxamide" products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Purification Techniques for 6-Amino-2-chloropyrimidine-4-carboxamide Products

Abstract

6-Amino-2-chloropyrimidine-4-carboxamide is a key heterocyclic intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of toxic by-products, and compromised final product efficacy and safety. This document provides a comprehensive guide to the purification of 6-Amino-2-chloropyrimidine-4-carboxamide, detailing field-proven protocols for recrystallization and column chromatography. It further outlines methods for high-purity polishing using preparative HPLC and robust analytical techniques for purity validation. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Impurity Profile

6-Amino-2-chloropyrimidine-4-carboxamide is a substituted pyrimidine containing reactive amino, chloro, and carboxamide functional groups.[1][2][3][4] Its synthesis, often involving multi-step pathways, can introduce a variety of impurities. Understanding the potential impurity profile is the first step in designing an effective purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 2-amino-4,6-dichloropyrimidine or related precursors.[5][6]

  • Positional Isomers: Formed during the synthesis if regioselectivity is not perfectly controlled.

  • Hydrolyzed By-products: The chloro group can be susceptible to hydrolysis, leading to the corresponding 2-hydroxy derivative.

  • Solvent Adducts and Residual Solvents: Trapped solvent molecules within the crystal lattice.

The high melting point (>300°C) and polar nature of the target compound, indicated by its functional groups and a predicted XLogP3 of approximately 1.09, guide the selection of appropriate purification techniques.[2]

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₅H₅ClN₄OPubChem[1]
Molecular Weight 172.57 g/mol ECHEMI[2]
Appearance White to off-white crystalline powderGeneric Description
Melting Point >300°CECHEMI[2]
Topological Polar Surface Area (TPSA) 94.9 ŲECHEMI[2]
Predicted Solubility Moderately soluble in water; more soluble in organic solvents like ethanol, methanol, and DMSO.[7]BenchChem, Generic[7]

General Purification Workflow

A multi-step approach is often necessary to achieve high purity. The initial bulk purification is typically followed by a polishing step if required, with analytical checks at each stage to validate the process.

G cluster_0 Purification Strategy Crude Crude Product (50-90% Purity) PrimaryPurification Primary Purification (Recrystallization or Flash Chromatography) Crude->PrimaryPurification Bulk Impurity Removal PurityCheck1 Purity Assessment (TLC / HPLC) PurityCheck2 Purity Assessment (HPLC > 98%?) PurityCheck1->PurityCheck2 Product Isolated PrimaryPurification->PurityCheck1 HighPurity High-Purity Polishing (Preparative HPLC) PurityCheck2->HighPurity No FinalValidation Final Product Validation (HPLC, NMR, MS, MP) PurityCheck2->FinalValidation Yes HighPurity->FinalValidation Fractions Combined

Caption: General workflow for the purification of 6-Amino-2-chloropyrimidine-4-carboxamide.

Primary Purification: Recrystallization

Recrystallization is a cost-effective and scalable technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[8]

Rationale and Solvent Selection

The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at an elevated temperature. For polar pyrimidine derivatives, a screening of polar solvents is recommended.[7]

  • Good Candidates: Ethanol, Methanol, Isopropanol, Acetonitrile, Water, or mixtures thereof.

  • For Low Solubility: High-boiling point solvents like Dimethylformamide (DMF) or Dioxane can be effective, often in an anti-solvent precipitation setup.[7][9]

Protocol 1: Cooling Recrystallization

This is the most common recrystallization method.

  • Dissolution: Place the crude 6-Amino-2-chloropyrimidine-4-carboxamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add small portions of hot solvent until a clear, saturated solution is obtained.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal growth should initiate as the solution becomes supersaturated.[7]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Recrystallization

This method is useful when the compound is highly soluble in one solvent but insoluble in another.

  • Dissolution: Dissolve the crude product in a minimum volume of a "good" solvent (e.g., DMF or DMSO) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water or diethyl ether), in which the compound is insoluble, dropwise to the stirred solution.

  • Precipitation: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystal Growth: Allow the mixture to stand, possibly with gentle stirring, until crystallization is complete.

  • Isolation and Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

Primary Purification: Flash Column Chromatography

For complex mixtures where recrystallization is ineffective, flash column chromatography offers superior separation based on the differential adsorption of compounds to a stationary phase.[10][11]

Rationale and System Selection

6-Amino-2-chloropyrimidine-4-carboxamide is a polar compound. In normal-phase chromatography (polar stationary phase like silica gel), polar compounds adhere strongly and require a polar mobile phase (eluent) to move down the column.[11][12]

  • Stationary Phase: Silica gel is the standard choice. However, due to the basic nitrogen atoms in the pyrimidine ring, interactions with acidic silica can cause significant peak tailing or streaking.[13]

  • Mobile Phase Modifier: To mitigate tailing, it is highly recommended to add a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or a 10% ammonia in methanol solution mixed with the eluent.[13][14]

  • Eluent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a good starting point.[14] Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system, aiming for an Rf value of ~0.3 for the target compound.[11]

Protocol 3: Flash Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DMF). Adsorb this solution onto a small amount of silica gel by evaporating the solvent to dryness. This "dry loading" method generally provides better resolution.

  • Elution: Carefully add the dried, sample-adsorbed silica to the top of the packed column. Begin eluting with the starting mobile phase (e.g., 2% Methanol / 1% Et₃N in DCM).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute the more strongly adsorbed compounds.

  • Fraction Collection: Collect eluent fractions in test tubes and monitor their composition using TLC.

  • Isolation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

G cluster_1 Flash Chromatography Workflow Pack 1. Pack Column (Silica Gel in Hexane) Load 2. Dry Load Sample (Crude adsorbed onto Silica) Pack->Load Elute_NonPolar 3. Elute with Non-Polar Solvent (e.g., 10% EtOAc/Hexane) Load->Elute_NonPolar Collect_NP Collect Non-Polar Impurity Fractions Elute_NonPolar->Collect_NP Elute_MidPolar 4. Increase Polarity (e.g., 40% EtOAc/Hexane) Collect_NP->Elute_MidPolar Collect_Product Collect Product Fractions Elute_MidPolar->Collect_Product Elute_Polar 5. Final Flush (e.g., 10% MeOH/EtOAc) Collect_Product->Elute_Polar TLC Analyze all fractions by TLC Collect_Product->TLC Collect_P Collect Polar Impurity Fractions Elute_Polar->Collect_P

Caption: Workflow for a typical flash chromatography separation.

Purity Assessment and Validation

Rigorous analytical testing is essential to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis.[15][16]

Protocol 4: Analytical RP-HPLC for Purity Validation

This method is designed to separate the main component from potential impurities.

ParameterSpecification
Chromatographic Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-19 min: 95-5% B19-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Sample Preparation 0.5 mg/mL solution in a 50:50 mixture of water and acetonitrile

Data Interpretation: Purity is typically reported as a percentage of the total peak area (% Area). The area of the main peak is divided by the sum of the areas of all peaks in the chromatogram.

Protocol 5: Melting Point Determination

A sharp melting point range (typically < 2°C) is a good qualitative indicator of high purity for a crystalline solid.

  • Sample Preparation: Finely powder a small amount of the dry, purified sample.

  • Packing: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow rate (1-2°C per minute) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.

Summary and Comparison of Techniques

The choice of purification method depends on the initial purity, required final purity, and the scale of the operation.

TechniqueScaleSpeedCostAchievable PurityBest For
Recrystallization mg to multi-kgModerateLowGood (98-99.5%)Removing bulk, structurally different impurities from a crystalline solid.
Flash Chromatography mg to >100 gFastModerateGood to High (95-99%)Separating complex mixtures and isomers.
Preparative HPLC µg to multi-gSlowHighVery High (>99.5%)Final polishing step to remove trace impurities; achieving analytical standard purity.

By applying the principles and protocols outlined in this guide, researchers can confidently and effectively purify 6-Amino-2-chloropyrimidine-4-carboxamide, ensuring the integrity and success of their subsequent research and development efforts.

References

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • University of California, Davis. (n.d.). Column chromatography. Chem 118L. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry Techniques. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. Retrieved from [Link]

  • Liu, X., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-amino-2-chloropyrimidine-4-carboxamide (C5H5ClN4O). Retrieved from [Link]

  • Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Wang, L., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Retrieved from [Link]

  • Kpee, F., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. International Journal of Scientific and Research Publications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Introduction: The Challenge of Synthesizing 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to improving the synthesis yield of 6-Amino-2-chloropyrimidine-4-carboxamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common pitfalls of this synthesis and achieve higher, more consistent yields.

6-Amino-2-chloropyrimidine-4-carboxamide is a valuable heterocyclic building block, notably utilized as a key intermediate in the synthesis of antiviral agents like Favipiravir.[1][2][3] Its structure, featuring a nucleophilic amino group, an electrophilic carbon bearing a chlorine atom, and a carboxamide moiety, makes it a versatile precursor. However, the interplay of these functional groups presents significant synthetic challenges. Researchers often grapple with low yields stemming from side reactions, incomplete conversions, and purification difficulties. This guide provides a structured approach to troubleshooting and optimizing your synthetic protocol.

Section 1: Understanding the Core Synthesis Pathway

A prevalent strategy for synthesizing 6-Amino-2-chloropyrimidine-4-carboxamide involves the amidation of a corresponding carboxylic acid precursor, 6-Amino-2-chloropyrimidine-4-carboxylic acid. This transformation is the critical yield-determining step and requires careful control of reagents and conditions. The carboxylic acid itself is often prepared from more readily available pyrimidine scaffolds.

The overall process can be visualized as a multi-stage workflow, where the quality of the material from each step directly impacts the success of the next.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Critical Amidation Step cluster_2 Stage 3: Purification A Starting Pyrimidine (e.g., 2,4,6-Trichloropyrimidine) B Selective Amination & Hydrolysis A->B C 6-Amino-2-chloropyrimidine- 4-carboxylic Acid B->C D Acid Activation (e.g., with SOCl₂) C->D E Ammonolysis (Reaction with Ammonia) D->E F Target Compound: 6-Amino-2-chloropyrimidine- 4-carboxamide E->F G Crude Product F->G H Recrystallization or Chromatography G->H I High-Purity Product H->I

Caption: General workflow for the synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide.

The core of this process lies in the conversion of the carboxylic acid to the carboxamide (C → F). This is typically not a direct reaction with ammonia but requires "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). Where should I start investigating?

A low yield is a systemic issue. Systematically evaluate each stage of the process using the following decision tree logic.

Start Low Overall Yield Detected Check_Purity Verify Purity of 6-Amino-2-chloropyrimidine- 4-carboxylic Acid (Precursor) Start->Check_Purity Impure Impurity Detected (Re-purify precursor) Check_Purity->Impure Check_Activation Analyze Acid Activation Step (e.g., acyl chloride formation) Incomplete_Activation Incomplete Conversion? (Monitor via IR/TLC) Check_Activation->Incomplete_Activation Check_Ammonia Evaluate Ammonolysis Step (Ammonia source, temp, pressure) Side_Reaction Side Reactions? (e.g., hydrolysis of -Cl) Check_Ammonia->Side_Reaction Check_Workup Assess Work-up & Purification (pH adjustment, solvent loss) Loss Significant Product Loss? (Optimize extraction/crystallization) Check_Workup->Loss Impure->Check_Activation No Solution1 Optimize Precursor Synthesis or Purification Protocol Impure->Solution1 Yes Incomplete_Activation->Check_Ammonia No Solution2 Increase Activator Stoichiometry or Reaction Time/Temp Incomplete_Activation->Solution2 Yes Side_Reaction->Check_Workup No Solution3 Use Anhydrous Ammonia Source Control Temperature Strictly Side_Reaction->Solution3 Yes Solution4 Adjust pH Carefully Use Anti-solvent for Precipitation Loss->Solution4 Yes

Sources

Technical Support Center: Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis, troubleshoot common issues, and optimize your experimental outcomes. The information herein is grounded in established principles of organic chemistry and supported by authoritative references.

The synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a di-chlorinated pyrimidine precursor. The primary challenges in this synthesis revolve around controlling regioselectivity, minimizing the formation of byproducts, and preventing hydrolysis. This guide will address these critical aspects in a practical, question-and-answer format.

Troubleshooting Guide

This section is dedicated to addressing specific problems you may encounter during the synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide. Each issue is analyzed from a mechanistic perspective to provide a robust solution.

Question 1: Low yield of the desired 6-Amino-2-chloropyrimidine-4-carboxamide is observed, with a significant amount of unreacted 2,6-dichloropyrimidine-4-carboxamide starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the amination of 2,6-dichloropyrimidine-4-carboxamide is a common issue that can often be traced back to several key reaction parameters.

Probable Causes:

  • Insufficient Reaction Temperature: The SNAr reaction for the amination of chloropyrimidines is often thermally demanding. Insufficient heat can lead to a sluggish reaction and poor conversion.

  • Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction. An insufficient amount or a base that is too weak may not effectively drive the reaction to completion.

  • Poor Solubility of Starting Material: The 2,6-dichloropyrimidine-4-carboxamide may have limited solubility in the chosen solvent, which can hinder the reaction rate.

  • Deactivation of the Nucleophile: The ammonia source (e.g., ammonium hydroxide) can exist in equilibrium with ammonium ions, which are not nucleophilic. The pH of the reaction medium is crucial.

Solutions and Scientific Rationale:

Parameter Recommended Action Scientific Rationale
Temperature Gradually increase the reaction temperature in increments of 10 °C. For many aminations of chloropyrimidines, temperatures in the range of 80-120 °C are effective.Increasing the temperature provides the necessary activation energy for the nucleophilic attack on the electron-deficient pyrimidine ring, thereby increasing the reaction rate.
Base Ensure at least one equivalent of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. In some cases, using a stronger, non-nucleophilic base may be beneficial.The base neutralizes the in-situ generated HCl, preventing the protonation of the amine nucleophile and driving the reaction equilibrium towards the product side.
Solvent Consider using a polar aprotic solvent like DMF, DMAc, or NMP to improve the solubility of the starting material.Enhanced solubility of the reactants increases their effective concentration in the solution, leading to a higher frequency of molecular collisions and an increased reaction rate.
Ammonia Source If using aqueous ammonia, consider using a sealed reaction vessel to maintain ammonia concentration. Alternatively, using ammonia gas in a suitable organic solvent can provide better control.Maintaining a high concentration of the free ammonia nucleophile is critical for driving the reaction forward.
Question 2: My final product is contaminated with a significant amount of 2,6-diaminopyrimidine-4-carboxamide. How can I prevent this di-substitution?

Answer:

The formation of the di-substituted byproduct, 2,6-diaminopyrimidine-4-carboxamide, is a classic example of a common side reaction in the synthesis of mono-amino pyrimidines from di-chloro precursors.

Probable Causes:

  • Excess Nucleophile: Using a large excess of the aminating agent (ammonia) can drive the reaction towards di-substitution.

  • High Reaction Temperature and Long Reaction Time: Prolonged exposure to high temperatures can provide sufficient energy for the second, less favorable substitution to occur. The initial product, 6-Amino-2-chloropyrimidine-4-carboxamide, is still susceptible to nucleophilic attack at the C2 position, albeit at a slower rate than the first substitution at C6.

  • Reactivity of the Intermediate: The electron-donating amino group introduced in the first step can activate the ring, though it also deactivates it towards further nucleophilic attack. However, under forcing conditions, the second substitution can still proceed.

Solutions and Scientific Rationale:

Parameter Recommended Action Scientific Rationale
Stoichiometry Carefully control the stoichiometry of the ammonia source. Use of 1.0 to 1.2 equivalents is often sufficient for mono-amination.By limiting the amount of the nucleophile, the probability of the mono-aminated product reacting further to form the di-substituted byproduct is significantly reduced.
Reaction Conditions Lower the reaction temperature and monitor the reaction progress closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed.The first substitution at the C6 position is generally faster than the second substitution at the C2 position.[1] By using milder conditions and shorter reaction times, it is possible to selectively form the mono-substituted product.
Order of Addition Consider adding the ammonia source slowly to the solution of the dichloropyrimidine.This maintains a low instantaneous concentration of the nucleophile in the reaction mixture, further disfavoring the di-substitution reaction.
Question 3: I am observing an impurity that I suspect is the isomeric product, 2-amino-6-chloropyrimidine-4-carboxamide. How can I control the regioselectivity of the amination?

Answer:

Controlling regioselectivity in the nucleophilic aromatic substitution of di-substituted pyrimidines is a critical aspect of the synthesis. The electronic environment of the pyrimidine ring dictates the preferred site of attack.

Probable Causes:

  • Electronic Effects: In 2,6-dichloropyrimidine systems, the C6 position is generally more activated towards nucleophilic attack than the C2 position due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxamide group at C4. However, under certain conditions, attack at C2 can occur.

  • Reaction Conditions: High temperatures and certain solvents can sometimes lead to a loss of regioselectivity.

Solutions and Scientific Rationale:

Parameter Recommended Action Scientific Rationale
Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures often favor the thermodynamically more stable product, which in this case is expected to be the 6-amino isomer due to the electronic activation of the C6 position.
Catalysis For challenging cases where regioselectivity is poor, consider a palladium-catalyzed amination (Buchwald-Hartwig amination).[1]Palladium catalysts can offer high regioselectivity in C-N bond formation on halo-heterocycles, often favoring substitution at a specific position based on the ligand and reaction conditions.
Question 4: My product appears to be degrading during workup, and I suspect hydrolysis of the C-Cl bond. How can I minimize this?

Answer:

Chloropyrimidines are susceptible to hydrolysis, which can lead to the formation of hydroxy-pyrimidine byproducts, especially under basic or acidic conditions and in the presence of water.

Probable Causes:

  • Aqueous Workup: Prolonged contact with water during the workup, especially at non-neutral pH, can lead to hydrolysis of the chloro-substituent.

  • Residual Base or Acid: Incomplete neutralization after the reaction can catalyze hydrolysis during subsequent steps.

  • High Temperatures During Purification: Exposure to high temperatures in the presence of residual water or other nucleophilic species can promote hydrolysis.

Solutions and Scientific Rationale:

Parameter Recommended Action Scientific Rationale
Workup Procedure Minimize contact with water. Use anhydrous solvents for extraction where possible. If an aqueous wash is necessary, perform it quickly with cold, deionized water and immediately proceed to the drying step.Reducing the exposure time and temperature during aqueous workup minimizes the rate of the hydrolysis side reaction.
pH Control Ensure the reaction mixture is neutralized to a pH of ~7 before workup.Both acidic and basic conditions can catalyze the hydrolysis of the C-Cl bond. Maintaining a neutral pH minimizes this degradation pathway.
Drying Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.Removing all traces of water is crucial to prevent hydrolysis during solvent concentration, which often involves heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-Amino-2-chloropyrimidine-4-carboxamide?

A1: The most direct and common synthetic route is the regioselective mono-amination of 2,6-dichloropyrimidine-4-carboxamide with an ammonia source. The C6 position is generally more susceptible to nucleophilic attack than the C2 position, leading to the desired product.

Q2: What are the key analytical techniques to monitor the reaction progress and assess the purity of the final product?

A2: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • TLC: Useful for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product.

  • HPLC: Provides quantitative information on the conversion, product purity, and the relative amounts of any impurities.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the final product and identification of any isomeric or other byproducts.

Q3: What are the typical purification methods for 6-Amino-2-chloropyrimidine-4-carboxamide?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be a highly effective method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is a standard technique.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

This protocol describes a general procedure for the synthesis of the target compound. Optimization of conditions may be necessary based on laboratory-specific equipment and reagent purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2,6-dichloropyrimidine-4-carboxamide (1.0 eq).

  • Solvent and Base Addition: Add a suitable solvent (e.g., isopropanol or DMF) to dissolve or suspend the starting material. Add triethylamine (1.1 eq).

  • Nucleophile Addition: Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the solid and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general HPLC method for assessing the purity of 6-Amino-2-chloropyrimidine-4-carboxamide.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.

Visualizations

Reaction Scheme

Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide start 2,6-Dichloropyrimidine-4-carboxamide reagents NH3, Base Solvent, Heat start->reagents product 6-Amino-2-chloropyrimidine-4-carboxamide reagents->product

Caption: General synthetic route to the target compound.

Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield of Product check_conversion Analyze Crude Reaction Mixture (HPLC/TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_byproducts High Byproduct Formation check_conversion->high_byproducts increase_temp Increase Temperature low_conversion->increase_temp If temp is low check_base Check Base Stoichiometry/Strength low_conversion->check_base If base is inadequate change_solvent Change Solvent for Better Solubility low_conversion->change_solvent If solubility is poor di_substitution Di-substitution? high_byproducts->di_substitution hydrolysis Hydrolysis? high_byproducts->hydrolysis isomer Isomer Formation? high_byproducts->isomer control_stoichiometry Control Nucleophile Stoichiometry di_substitution->control_stoichiometry milder_conditions Use Milder Conditions (Temp/Time) di_substitution->milder_conditions anhydrous_workup Anhydrous Workup hydrolysis->anhydrous_workup neutral_ph Maintain Neutral pH hydrolysis->neutral_ph optimize_temp Optimize Temperature isomer->optimize_temp pd_catalysis Consider Pd-Catalysis isomer->pd_catalysis

Caption: A logical workflow for troubleshooting low product yield.

References

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

  • Malyshev, D. A., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]

  • Kappe, C. O. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Shaimardanova, A., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(21), 3948. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

Sources

Technical Support Center: Navigating the Purification of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Amino-2-chloropyrimidine-4-carboxamide. This resource is designed to provide expert insights and practical troubleshooting advice for the common purification challenges associated with this important heterocyclic compound. The following question-and-answer-based guide offers in-depth explanations and actionable protocols to help you achieve the desired purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 6-Amino-2-chloropyrimidine-4-carboxamide?

The purification of 6-Amino-2-chloropyrimidine-4-carboxamide can be complex due to its specific chemical properties. The presence of multiple polar functional groups, including an amino group and a carboxamide, alongside a halogenated pyrimidine core, gives the molecule a unique solubility profile and potential for strong interactions with stationary phases in chromatography. Key challenges include:

  • Poor Solubility: The compound may exhibit limited solubility in common organic solvents, making recrystallization difficult.

  • Co-eluting Impurities: Structurally similar impurities, such as starting materials or byproducts from the synthesis, can be challenging to separate by chromatography.

  • On-column Degradation: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive molecules.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of defense for purifying solid compounds. However, finding the right solvent system for 6-Amino-2-chloropyrimidine-4-carboxamide can be a process of methodical experimentation.

Q2: My compound is poorly soluble in most common recrystallization solvents. How can I effectively recrystallize it?

This is a common issue for polar molecules. If single-solvent recrystallization is failing, a multi-solvent system is the logical next step.

Underlying Principle: The ideal recrystallization solvent (or solvent pair) will dissolve the compound completely at an elevated temperature but have very low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling.

Troubleshooting Protocol:

  • Solvent Screening: Begin by testing the solubility of a small amount of your crude product in a range of solvents with varying polarities. Common choices for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes.[1]

  • Solvent Pair Method:

    • Identify a "good" solvent in which your compound is soluble (e.g., a polar solvent like ethanol or methanol).

    • Identify a "poor" solvent in which your compound is insoluble (e.g., a non-polar solvent like hexanes or a less polar solvent like diethyl ether). The two solvents must be miscible.

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise to the hot solution until you observe slight turbidity (cloudiness).

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation: Solvent Properties for Recrystallization

SolventPolarity IndexBoiling Point (°C)Notes
Methanol5.164.7Good starting point for polar compounds.
Ethanol4.378.4Another excellent choice for pyrimidine derivatives.[1]
Ethyl Acetate4.477.1Medium polarity, often used in solvent pairs.
Acetone5.156.0Can be effective, but its low boiling point requires care.
Hexanes0.1~69Common "poor" solvent for creating solvent pairs.
Diethyl Ether2.834.6A less polar "poor" solvent option.
Q3: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. What can I do?

This phenomenon is often due to the solution being too supersaturated or cooling too rapidly.

Troubleshooting Protocol:

  • Slower Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

  • Reduce Supersaturation: Use slightly more of the "good" solvent to decrease the level of supersaturation.

  • Seeding: Introduce a tiny crystal of previously purified compound into the cooling solution to encourage nucleation and proper crystal growth.

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create a rough surface that can initiate crystallization.

Visualization: Recrystallization Workflow

G start Crude Product dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_poor Add 'poor' solvent until turbid dissolve->add_poor reheat Reheat to clarify add_poor->reheat cool Slow Cooling reheat->cool crystals Crystal Formation cool->crystals filter Filter and Wash with cold 'poor' solvent crystals->filter dry Dry Pure Crystals filter->dry

Caption: Workflow for two-solvent recrystallization.

Troubleshooting Guide: Column Chromatography

When recrystallization is insufficient to remove impurities, column chromatography is the next logical step. The polar nature of 6-Amino-2-chloropyrimidine-4-carboxamide presents specific challenges on a standard silica gel stationary phase.

Q4: I'm seeing significant streaking or tailing of my compound on the TLC plate and column. How can I improve the peak shape?

Streaking is a common issue with nitrogen-containing heterocyclic compounds on silica gel.

Underlying Principle: Silica gel is acidic due to the presence of silanol groups (Si-OH). Basic compounds, like those containing amino groups, can interact strongly with these acidic sites, leading to poor elution and band broadening (streaking).

Troubleshooting Protocol:

  • Basic Modifier: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: If a basic modifier is not effective or is incompatible with your compound, consider using an alternative stationary phase such as alumina (basic or neutral) or a reversed-phase silica gel (C18).

  • Solvent System Optimization: Experiment with different solvent systems. For polar compounds, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. Gradually increasing the proportion of the polar solvent will decrease the retention factor (Rf).

Visualization: Logic for Chromatography Troubleshooting

G start TLC shows streaking add_base Add 0.1-1% Et3N to eluent start->add_base re_tlc Re-run TLC add_base->re_tlc streaking_resolved Streaking Resolved Proceed to Column re_tlc->streaking_resolved streaking_persists Streaking Persists re_tlc->streaking_persists alt_phase Consider Alternative Stationary Phase (Alumina, C18) streaking_persists->alt_phase

Caption: Decision tree for addressing streaking in chromatography.

Q5: I can't separate my desired product from a closely related impurity. What are my options?

This is a classic chromatography challenge that requires improving the resolution between the two compounds.

Troubleshooting Protocol:

  • Optimize the Eluent:

    • Decrease Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of your eluent to increase their interaction with the stationary phase.

    • Ternary Solvent System: Introduce a third solvent to fine-tune the selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of methanol can significantly alter the separation.

  • Change the Stationary Phase: As mentioned previously, switching to a different stationary phase (alumina, C18) can change the elution order and improve separation.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.

Concluding Remarks

The purification of 6-Amino-2-chloropyrimidine-4-carboxamide requires a systematic and informed approach. By understanding the underlying chemical principles and methodically troubleshooting issues with recrystallization and chromatography, researchers can successfully achieve the desired purity of this valuable compound. Always begin with small-scale trials to identify the optimal conditions before committing your entire batch of material to a purification procedure.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?.
  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • ACS Publications. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • ACS Publications. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica.
  • PubMed. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1.
  • Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis.
  • PubMed. (2024). A deconstruction-reconstruction strategy for pyrimidine diversification.
  • PMC. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification.

Sources

Technical Support Center: Optimizing Solubility of 6-Amino-2-chloropyrimidine-4-carboxamide for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-2-chloropyrimidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.

Introduction: Understanding the Solubility Challenge

6-Amino-2-chloropyrimidine-4-carboxamide is a versatile building block in medicinal chemistry. However, its planar, heterocyclic structure, featuring both hydrogen bond donors (amino and amide groups) and acceptors, along with a relatively high melting point of over 300°C, contributes to its poor solubility in many common organic solvents.[1] This limited solubility can be a significant hurdle in achieving optimal reaction kinetics, yields, and purity. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Amino-2-chloropyrimidine-4-carboxamide not dissolving in standard reaction solvents like ethanol or acetonitrile?

A1: The low solubility is primarily due to the strong intermolecular forces in the solid state, including hydrogen bonding between the amino and carboxamide groups. The planar structure of the pyrimidine ring also allows for efficient crystal packing. Solvents like ethanol and acetonitrile may not be sufficiently polar or have the right characteristics to effectively break down this stable crystal lattice. For a structurally similar compound, 2-amino-4-chloro-6-methoxypyrimidine, solubility is significantly higher in polar aprotic solvents like N,N-dimethylformamide (DMF) and dioxane compared to alcohols.[2]

Q2: I observe precipitation of my starting material during the reaction. What is happening and how can I prevent it?

A2: Precipitation during a reaction, even if the compound initially dissolved, can be due to several factors. A change in the reaction mixture's polarity as reactants are consumed and products are formed can lower the solubility of the starting material. Temperature fluctuations can also play a role, as solubility is often temperature-dependent. To prevent this, consider using a co-solvent system to maintain solubility throughout the reaction or choose a solvent in which the compound has higher intrinsic solubility, such as DMF or DMSO.

Q3: Can I use pH adjustment to improve the solubility of 6-Amino-2-chloropyrimidine-4-carboxamide in aqueous media?

A3: Yes, pH can significantly influence the solubility of compounds with ionizable groups. The amino group on the pyrimidine ring is basic and can be protonated under acidic conditions to form a more soluble salt. Conversely, the amide proton is weakly acidic, and under strongly basic conditions, it could be deprotonated. However, for most applications, acidification is the more practical approach. It is important to note that extreme pH values may affect the stability of the compound or interfere with your intended reaction. The solubility of amino acids, for instance, is minimal at their isoelectric point and increases in either acidic or basic solutions.[3]

Q4: Are there any "green" or more environmentally friendly solvent options for this compound?

A4: While polar aprotic solvents like DMF and DMSO are effective, greener alternatives are increasingly sought. For certain reactions, such as Nucleophilic Aromatic Substitution (SNAr), water can be a viable solvent, especially with appropriate bases like potassium fluoride.[4] Dihydrolevoglucosenone (Cyrene) is another bio-derived polar aprotic solvent that can be an effective replacement for DMF in some cases. However, solubility and reactivity should be empirically tested for your specific application.

Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered when working with 6-Amino-2-chloropyrimidine-4-carboxamide.

Problem Probable Cause(s) Suggested Solution(s)
Complete Insolubility - Inappropriate solvent choice.- Insufficient solvent volume.- Low temperature.- Solvent Selection: Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. Refer to the Solvent Solubility Profile table below.- Increase Solvent Volume: While not always ideal, increasing the dilution can help. Balance this with reaction concentration requirements.- Heating: Gently warm the mixture. Many compounds exhibit increased solubility at higher temperatures. Ensure the temperature is compatible with your reaction's stability profile.
Partial Solubility/Suspension - The solvent is close to its saturation limit.- The compound has a slow dissolution rate.- Use of Co-solvents: Introduce a small percentage of a strong solvent like DMSO or DMF (e.g., 5-10% v/v) to your primary solvent to enhance solvating power.- Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking up solid aggregates.
Precipitation During Reaction - Change in solvent polarity as the reaction progresses.- Product is insoluble and co-precipitates starting material.- Temperature drop.- Solvent System Optimization: Choose a solvent system that can solubilize both reactants and products. A mixture of a good solvent (like DMF) and a co-solvent might be necessary.- Monitor Temperature: Ensure consistent heating throughout the reaction.- "One-Pot" Strategy: If the product is the cause, consider if a subsequent reaction step could be performed in the same pot to modify the product's solubility.
Low Reaction Conversion - Poor solubility limiting the availability of the reactant in the solution phase.- The chosen solvent is not optimal for the reaction mechanism (e.g., SNAr).- Prioritize Solubility: Ensure complete dissolution before adding other reagents. A homogeneous reaction is generally faster and more reproducible.- Reaction-Specific Solvents: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or DMAc are generally preferred as they can stabilize the charged Meisenheimer complex intermediate.[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing Solubility
  • Preparation: Add a known amount of 6-Amino-2-chloropyrimidine-4-carboxamide (e.g., 10 mg) to a vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Stir or shake the mixture vigorously at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect for any undissolved solid.

  • Quantification (Optional): If a quantitative measurement is needed, carefully filter the saturated solution through a syringe filter (e.g., 0.22 µm PTFE). Dilute the filtrate with a suitable solvent and analyze the concentration using a calibrated analytical technique such as HPLC-UV.

Protocol 2: A General Protocol for Nucleophilic Aromatic Substitution (SNAr) Reactions

This protocol provides a starting point for reacting 6-Amino-2-chloropyrimidine-4-carboxamide with an amine nucleophile.

  • Dissolution: In a clean, dry reaction flask, dissolve 6-Amino-2-chloropyrimidine-4-carboxamide (1 equivalent) in an appropriate volume of a polar aprotic solvent (e.g., DMF or DMSO) to achieve complete dissolution. Gentle heating may be required.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 1.5-2.0 equivalents).

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will depend on the properties of the product but typically involves quenching with water, extraction with an organic solvent, washing the organic layer, drying, and concentrating under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

Table 1: Physicochemical Properties of 6-Amino-2-chloropyrimidine-4-carboxamide
PropertyValueSource
Molecular Formula C₅H₅ClN₄O[6]
Molecular Weight 172.57 g/mol [1]
Melting Point >300 °C[1]
Predicted XLogP3 1.09260[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Table 2: Qualitative Solubility Profile of 6-Amino-2-chloropyrimidine-4-carboxamide and a Structurally Related Analogue

The solubility of 6-Amino-2-chloropyrimidine-4-carboxamide is inferred from its structural properties and data from the analogue, 2-amino-4-chloro-6-methoxypyrimidine.

SolventSolvent TypeExpected Solubility of 6-Amino-2-chloropyrimidine-4-carboxamideSolubility of 2-amino-4-chloro-6-methoxypyrimidine[2]
N,N-Dimethylformamide (DMF) Polar AproticHighHigh
Dimethyl Sulfoxide (DMSO) Polar AproticHighHigh
Dioxane Moderately Polar AproticModerateModerate
Acetone Polar AproticModerateModerate
Ethyl Acetate Moderately Polar AproticLow to ModerateLow to Moderate
Ethanol Polar ProticLowLow
Methanol Polar ProticLowLow
Acetonitrile Polar AproticLowLow
Chloroform Non-polarVery LowLow
Toluene Non-polarVery LowVery Low
Water Polar ProticVery Low (can be increased with pH adjustment)Very Low

Visualizations

Diagram 1: Decision Workflow for Solvent Selection

solubility_factors solubility Solubility intermolecular_forces Intermolecular Forces (H-Bonding, Crystal Packing) solubility->intermolecular_forces solvent_properties Solvent Properties (Polarity, H-Bonding Capacity) solubility->solvent_properties temperature Temperature solubility->temperature ph pH of Medium (for aqueous systems) solubility->ph

Caption: Key physicochemical factors governing the solubility of the compound.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025). ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC. [Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (n.d.). ResearchGate. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. [Link]

  • 6-amino-2-chloropyrimidine-4-carboxamide (C5H5ClN4O). (n.d.). PubChemLite. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central. [Link]

  • 6-AMino-2-chloropyriMidine-4-carboxaMide CAS#: 500352-09-0. (n.d.). ChemWhat. [Link]

  • 2-Chloropyrimidine-4-carboxamide. (n.d.). PubChem. [Link]

  • 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). ResearchGate. [Link]

  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate. (n.d.). PMC. [Link]

Sources

"6-Amino-2-chloropyrimidine-4-carboxamide" stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Amino-2-chloropyrimidine-4-carboxamide

From the Desk of the Senior Application Scientist

Welcome to the dedicated support guide for 6-Amino-2-chloropyrimidine-4-carboxamide (CAS 500352-09-0). This document is designed for our valued partners in research and drug development. As a key intermediate, the stability and proper handling of this compound are paramount to achieving reproducible and successful experimental outcomes. This guide consolidates our in-house expertise and data from material safety datasheets to provide you with practical, field-proven advice. We will explore the causality behind our recommendations to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for this compound?

A1: While datasheets show some variability, the consensus points towards controlled, cold, and dry conditions to ensure maximal shelf-life.[1][2][3] The compound is generally stable under the recommended storage conditions.[2] For long-term storage (>6 months), we recommend storing the solid powder at 2-8°C in a desiccated environment.[1] Some suppliers even suggest freezer storage at -20°C, which is also an acceptable practice, particularly if the container will be opened infrequently.[4] Always ensure the container is tightly sealed to prevent moisture ingress.[3][5]

Q2: How should I handle the compound upon receipt and for daily experimental use?

A2: Proper handling is crucial from the moment you receive the product. This compound is a powder solid, typically off-white in appearance.[5] It is classified as harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation.[2][6]

  • Initial Receipt: Visually inspect the container for an intact seal. Note the appearance of the powder.

  • Weighing and Aliquoting: Always handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5] Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[3][6]

  • Equilibration: Before opening a refrigerated container, allow it to warm to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which could promote hydrolysis.

Q3: What are the visible signs of compound degradation?

A3: The primary visual indicator of degradation is a change in color. A fresh lot should be an off-white or white to light yellow powder.[5][7] If you observe a significant color change to dark yellow, tan, or brown, it suggests potential degradation. Another sign can be clumping or changes in the powder's texture, which may indicate moisture absorption.

Q4: What are the primary chemical instabilities I should be aware of?

A4: The molecule's structure contains three key functional groups that dictate its stability profile: a chloro substituent, an amino group, and a carboxamide.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2] Reactions with these materials can be vigorous and lead to decomposition.

  • Hydrolytic Instability: The carboxamide group is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions, or with prolonged exposure to moisture. The chloro group on the electron-deficient pyrimidine ring is also a potential site for nucleophilic substitution by water, though this is generally slower.

  • Thermal Decomposition: Avoid exposure to excess heat.[2] Hazardous decomposition can occur at high temperatures, releasing toxic gases such as nitrogen oxides (NOx) and hydrogen chloride.[2][7]

Data Summary: Recommended Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C (Refrigerated)Minimizes degradation kinetics. Considered the best balance for long-term stability.[1]
-20°C (Freezer)An alternative for very long-term storage, further slowing any potential reactions.[4]
Dry, Cool PlaceGeneral guideline for short-term storage, emphasizing moisture and heat avoidance.[2][3][5]
Atmosphere Tightly Sealed ContainerPrevents exposure to atmospheric moisture and oxygen.[5]
Inert Gas (Argon/Nitrogen)Recommended after opening to displace air and moisture for maximum protection.
Light Store in an opaque containerWhile not explicitly noted as light-sensitive, it is good practice for complex organics.

Troubleshooting Guide

Issue 1: My compound has changed color from off-white to a distinct yellow/brown.

  • Probable Cause: This is a strong indicator of chemical degradation. The formation of conjugated impurities or oxidation byproducts often leads to coloration. This could be triggered by improper storage, such as exposure to air, moisture, or incompatible materials.

  • Recommended Action:

    • Do not assume the material is still suitable for your experiment, as impurities can drastically alter outcomes.

    • Perform a purity check before use. A simple Thin-Layer Chromatography (TLC) analysis against a reference standard (if available) or a high-performance liquid chromatography (HPLC) run can quickly assess the purity.

    • If significant impurities are detected, it is safest to use a fresh, unopened lot of the compound.

Issue 2: When preparing a stock solution in DMSO, I observe poor solubility or floating particulates.

  • Probable Cause:

    • Degradation: The compound may have hydrolyzed to its corresponding carboxylic acid, which often has different solubility properties.

    • Moisture: The DMSO used may contain water, which can lower the solubility of the compound and promote degradation.

    • Contamination: The weighing vessel or solvent may have been contaminated.

  • Recommended Action:

    • Use fresh, anhydrous-grade DMSO.

    • Gently warm the solution (e.g., to 30-40°C) and sonicate for a few minutes to aid dissolution.

    • If particulates remain, filter the solution through a 0.22 µm syringe filter before use to remove insoluble matter. Note that this removes the impurity but does not solve the underlying purity issue of the starting material.

    • Consider running a quality check on the solid material as described in Issue 1.

Issue 3: My reaction yield is consistently lower than expected, and I suspect the starting material.

  • Probable Cause: The effective concentration of the active compound is likely lower than calculated due to degradation. Even a small percentage of impurity can significantly impact reactions, especially in sensitive catalytic cycles or stoichiometric processes.

  • Recommended Action: This situation requires a systematic validation of the starting material.

    • Purity Assessment: Use a quantitative method like HPLC with a UV detector or NMR with an internal standard to determine the exact purity of your current lot.

    • Resynthesis/Re-purification: If the material is found to be impure, consider re-purification (e.g., by recrystallization if a suitable solvent system can be found) or, more reliably, obtain a new lot with a certificate of analysis confirming its purity.

Experimental Protocols & Self-Validating Systems

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is designed to minimize degradation during solubilization and storage.

  • Pre-analysis: Remove the container of 6-Amino-2-chloropyrimidine-4-carboxamide from cold storage and allow it to equilibrate to ambient temperature on the bench for at least 30 minutes.

  • Weighing: In a chemical fume hood, weigh the desired amount of the compound into a sterile, dry glass vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve your target concentration. Use a fresh bottle of anhydrous solvent or an unopened, sealed bottle to avoid water contamination.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is fully dissolved. Gentle warming up to 37°C can be applied if necessary.

  • Storage: For short-term storage (1-2 weeks), store the stock solution at -20°C. For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Each freeze-thaw cycle introduces a risk of moisture condensation and degradation.

Protocol 2: Quick Stability Check by Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative assessment of purity.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). Prepare a similar solution from a new, unopened vial to serve as a reference if available.

  • Spotting: On a silica gel TLC plate, carefully spot a small amount of your test solution and the reference solution in separate lanes.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., 5-10% Methanol in Dichloromethane; this may require optimization). A good mobile phase should give the main spot an Rf value of ~0.3-0.5.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Analysis: A pure compound should show a single, well-defined spot. The presence of additional spots (especially near the baseline, which can indicate more polar impurities like the hydrolyzed acid) in the test sample lane, which are absent in the reference lane, confirms degradation.

Visualizations: Workflows and Mechanisms

TroubleshootingWorkflow start Experimental Anomaly Observed (e.g., low yield, color change) check_solid Inspect Solid Material: - Color changed? - Clumped/Tacky? start->check_solid check_solution Inspect Stock Solution: - Hazy/Precipitate? - Discolored? check_solid->check_solution No run_tlc Perform Quality Control: - TLC Analysis - HPLC or LC-MS check_solid->run_tlc Yes check_solution->run_tlc Yes review_handling Review Handling & Storage: - Stored at 2-8°C, dry? - Used anhydrous solvents? - Avoided freeze-thaw? check_solution->review_handling No purity_check Purity Compromised? run_tlc->purity_check end Proceed with Experiment review_handling->end Correct Protocol purity_check->review_handling No discard Action: - Discard current lot. - Obtain new material with CoA. purity_check->discard Yes

Caption: Troubleshooting workflow for compound stability issues.

DegradationPathways cluster_main 6-Amino-2-chloropyrimidine-4-carboxamide cluster_prod1 Degradation Product 1 (Carboxylic Acid) cluster_prod2 Degradation Product 2 (Hydroxy Derivative) start_mol hydrolysis Hydrolysis of Amide (Moisture, Acid/Base) start_mol->hydrolysis + H₂O substitution Nucleophilic Substitution (e.g., H2O, Alcohols) start_mol->substitution + Nu-H prod1_struct Structure: 6-Amino-2-chloro- pyrimidine-4- carboxylic acid hydrolysis->prod1_struct prod2_struct Structure: 6-Amino-2-hydroxy- pyrimidine-4- carboxamide substitution->prod2_struct

Sources

Common impurities in commercial "6-Amino-2-chloropyrimidine-4-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-2-chloropyrimidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use and handling of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the quality of your final products.

Introduction: The Synthetic Landscape and Impurity Profile

6-Amino-2-chloropyrimidine-4-carboxamide is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the successful outcome of multi-step synthetic campaigns and for meeting the stringent quality requirements of the pharmaceutical industry. The most common commercial synthesis of this compound, and therefore the origin of its typical impurities, involves a multi-step process that can be fraught with challenges. Understanding this synthetic pathway is the first step in effective troubleshooting.

A plausible and common synthetic route starts with a commercially available pyrimidine derivative, which undergoes chlorination, amination, and functional group transformations to yield the final product. Each of these steps presents an opportunity for the formation of by-products and the carry-over of unreacted materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address some of the most common questions and issues that arise when working with commercial batches of 6-Amino-2-chloropyrimidine-4-carboxamide.

Q1: I am observing a lower than expected yield in my downstream reaction. Could impurities in the starting material be the cause?

A1: Absolutely. The purity of your 6-Amino-2-chloropyrimidine-4-carboxamide is critical. Several common impurities can act as "reaction killers" or lead to the formation of unwanted side products, thereby reducing the yield of your desired compound.

Common Culprits:

  • Unreacted Starting Materials: The presence of the initial pyrimidine precursors that have not been fully converted can interfere with your reaction stoichiometry.

  • Over-chlorinated By-products: Species such as 2,6-dichloropyrimidine derivatives can react with your reagents, leading to a complex mixture of products and making purification challenging.

  • Hydrolysis Products: The chloro group at the 2-position is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures, leading to the formation of the corresponding 2-hydroxypyrimidine derivative. This impurity is often less reactive and can be difficult to remove.

Troubleshooting Steps:

  • Purity Assessment: Before starting your reaction, it is crucial to assess the purity of your commercial 6-Amino-2-chloropyrimidine-4-carboxamide. A high-performance liquid chromatography (HPLC) analysis is the recommended method.

  • Re-purification: If the purity is below your required specifications, consider re-purifying the material. Recrystallization is often an effective method for removing many common impurities.

Q2: My HPLC analysis shows multiple peaks close to the main product peak. What are these likely to be, and how can I identify them?

A2: The presence of closely eluting peaks in an HPLC chromatogram is a common observation and often points to the presence of structurally related impurities.

Likely Impurities:

  • Positional Isomers: Depending on the exact synthetic route, isomers with the amino and chloro groups in different positions on the pyrimidine ring can be formed. These isomers often have very similar polarities and can be challenging to separate.

  • Partially Reacted Intermediates: Intermediates from the synthetic process, where not all functional groups have been correctly installed, can also be present.

Identification Strategy:

A combination of analytical techniques is often necessary for the unambiguous identification of these impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the impurity peaks can provide direct evidence of their molecular weight, allowing you to propose potential structures.

  • High-Resolution Mass Spectrometry (HRMS): For even greater confidence, HRMS can provide the exact mass of the impurity, which can be used to determine its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information.

Q3: I suspect my batch of 6-Amino-2-chloropyrimidine-4-carboxamide is contaminated with residual solvents. How can I confirm this and remove them?

A3: Residual solvents from the synthesis and purification process are a common type of impurity. They can be detrimental to downstream reactions, especially those that are sensitive to moisture or require anhydrous conditions.

Common Residual Solvents:

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Acetonitrile

  • Ethyl acetate

  • Methanol

Detection and Removal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the identification and quantification of residual solvents.

  • Thermogravimetric Analysis (TGA): TGA can indicate the presence of volatile components by showing a weight loss at temperatures below the decomposition point of the main compound.

  • Removal: The most effective way to remove residual solvents is by drying the material under high vacuum at a slightly elevated temperature. The temperature should be chosen carefully to avoid degradation of the product.

Experimental Protocols

To aid in your troubleshooting and quality control, we provide the following detailed experimental protocols.

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method suitable for assessing the purity of 6-Amino-2-chloropyrimidine-4-carboxamide.

Parameter Specification
Chromatographic Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation 1 mg/mL solution in a 50:50 mixture of water and acetonitrile
Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the recrystallization of 6-Amino-2-chloropyrimidine-4-carboxamide to improve its purity.

Step-by-Step Methodology:

  • Solvent Selection: Begin by identifying a suitable solvent system. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point.

  • Dissolution: In a flask, dissolve the crude 6-Amino-2-chloropyrimidine-4-carboxamide in the minimum amount of the hot solvent.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Impurity Formation and Analysis Workflows

To further clarify the concepts discussed, the following diagrams illustrate a potential impurity formation pathway and the general workflow for purity analysis.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start Pyrimidine Precursor Chlorination Chlorination (e.g., POCl3) Start->Chlorination Unreacted Unreacted Precursor Start->Unreacted Carry-over Intermediate Chlorinated Intermediate Chlorination->Intermediate OverChlorinated Over-chlorinated By-product Chlorination->OverChlorinated Side Reaction Amination Amination & Carboxamide Formation Intermediate->Amination Hydrolysis Hydrolysis Product Intermediate->Hydrolysis Side Reaction (+ H2O) Product 6-Amino-2-chloropyrimidine-4-carboxamide Amination->Product Isomer Positional Isomer Amination->Isomer Side Reaction

Caption: Potential impurity formation pathway.

Sample Commercial Sample HPLC HPLC Analysis Sample->HPLC PurityCheck Purity > Specification? HPLC->PurityCheck Use Proceed with Experiment PurityCheck->Use Yes Purify Purification (e.g., Recrystallization) PurityCheck->Purify No Characterize Impurity Identification (LC-MS, NMR) PurityCheck->Characterize If necessary Purify->HPLC

Caption: General workflow for purity assessment.

References

  • Synthesis of bioactive pyrimidine-4-carboxamide analogues. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.

Technical Support Center: Troubleshooting Reactions of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Amino-2-chloropyrimidine-4-carboxamide (CAS 500352-09-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile heterocyclic building block. We will address specific experimental failures in a direct question-and-answer format, explaining the causality behind each troubleshooting step to ensure your synthetic success.

Section 1: General Handling and Stability

Question: How should I properly store and handle 6-Amino-2-chloropyrimidine-4-carboxamide to ensure its integrity?

Answer: Proper storage and handling are critical to prevent degradation and ensure reproducibility.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture.

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as an irritant to the skin and eyes and may be harmful if swallowed.[1] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

  • Stability: The compound is generally stable under normal conditions.[2] However, the 2-chloro substituent makes the pyrimidine ring susceptible to nucleophilic attack, particularly by water (hydrolysis), which is a primary concern during reactions.[3][4]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common reaction involving this molecule is the displacement of the 2-chloro group via Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, or other nucleophiles.

Question 1: My SNAr reaction (e.g., amination) is showing low or no conversion of the starting material. What are the common causes and solutions?

Answer: Low conversion is a frequent issue that can typically be traced back to reaction conditions or reagent quality.[5][6] The reaction of halogenopyrimidines with amines is a cornerstone of pyrimidine chemistry, but its success is highly dependent on several factors.[7][8]

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion Detected (via TLC/HPLC/LCMS) reagents 1. Verify Reagent Quality start->reagents conditions 2. Optimize Reaction Conditions start->conditions solvent_base 3. Evaluate Solvent & Base start->solvent_base catalysis 4. Consider Catalysis (If applicable) start->catalysis reagents_sol Action: - Use anhydrous solvents. - Check purity of nucleophile/base. - Use fresh starting material. reagents->reagents_sol conditions_sol Action: - Increase temperature incrementally. (e.g., 80°C -> 100°C -> 120°C) - Extend reaction time (monitor by TLC). - Consider microwave irradiation. [6, 20] conditions->conditions_sol solvent_base_sol Action: - Switch to a higher boiling polar aprotic  solvent (e.g., DMF, DMSO, NMP). [31] - Use a stronger, non-nucleophilic base  (e.g., NaH, K2CO3, DBU). solvent_base->solvent_base_sol catalysis_sol Action: - For difficult aminations, switch to  Buchwald-Hartwig conditions. - Screen Pd catalysts and ligands. [7] catalysis->catalysis_sol

Caption: Troubleshooting workflow for low SNAr conversion.

Detailed Breakdown of Causes and Solutions:

ParameterCommon ProblemRecommended Solution
Reagents & Purity Presence of water in solvents or reagents can lead to hydrolysis.[3][4] Impurities in the nucleophile can inhibit the reaction.[6]Use anhydrous solvents and ensure reagents are dry. If necessary, distill solvents and dry reagents before use. An inert atmosphere (N₂ or Ar) is crucial.
Temperature The activation energy for the reaction is not being overcome at the current temperature.[6]Gradually increase the reaction temperature. Many SNAr reactions on chloropyrimidines require heating (e.g., 80-150 °C).[9] Microwave-assisted synthesis can often accelerate the reaction and improve yields.[10][11]
Base The base may be too weak to deprotonate the nucleophile effectively or may not be sufficiently soluble in the reaction medium.For amine or alcohol nucleophiles, a base like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) is often required. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.[9]
Solvent The solvent may not be polar enough to facilitate the formation of the charged Meisenheimer intermediate, or reactants may have poor solubility.[6]Polar aprotic solvents such as DMF, DMSO, NMP, or dioxane are generally preferred. Experimenting with different solvents can significantly impact the outcome.[6]
Steric Hindrance Bulky nucleophiles may react slowly.Increase temperature, extend reaction time, or consider using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), which can be effective for sterically hindered substrates.[12]
Question 2: I'm observing a significant byproduct in my reaction mixture, often with a different polarity from my desired product. What is it and how can I prevent it?

Answer: The most common byproduct when working with 2-chloropyrimidines is the corresponding 2-hydroxypyrimidine (a pyrimidone), formed via hydrolysis.[3] This occurs when the chloride is displaced by water or hydroxide ions.

Competing Reaction Pathways

G cluster_0 SM 6-Amino-2-chloro- pyrimidine-4-carboxamide Desired Desired SNAr Product SM->Desired  Nucleophile (R-NH₂ / R-OH)  Base, Anhydrous Solvent Byproduct Hydrolysis Byproduct (2-Hydroxypyrimidine) SM->Byproduct  Trace H₂O / OH⁻  (Moisture Contamination)

Caption: Desired SNAr pathway vs. undesired hydrolysis.

Causality and Prevention:

  • Mechanism of Hydrolysis: The electron-deficient pyrimidine ring is activated towards nucleophilic attack. Water, although a weak nucleophile, can attack the C2 position, especially at elevated temperatures or under basic/acidic conditions, leading to the formation of the thermodynamically stable pyrimidone tautomer.[3][4]

  • Prevention Strategies:

    • Rigorous Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware. Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

    • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain it under a positive pressure to prevent atmospheric moisture from entering.

    • Order of Addition: Add the starting material and base to the solvent first, followed by the nucleophile. Adding the most moisture-sensitive reagents last can sometimes help.

Section 3: Experimental Protocols

Protocol 1: General Procedure for SNAr Amination

This protocol provides a general framework. Optimization of temperature, time, and reagents is often necessary.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add an anhydrous polar aprotic solvent (e.g., DMF or NMP, ~0.1 M concentration). Add the amine nucleophile (1.1 - 1.5 eq) followed by a suitable base (e.g., DIPEA or K₂CO₃, 2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.[5][6]

  • Work-up: Cool the reaction to room temperature. If a solid precipitate (e.g., inorganic salts) is present, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the polar solvent (e.g., DMF). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the final product.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the origin line.

  • Elution: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot (the product) indicates reaction progression. The relative position of the spots (Rf value) also gives an indication of the polarity change.

References

  • BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.

  • BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.

  • Kiselyov, A. S., et al. (2001). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. The Journal of Organic Chemistry, 66(14), 4915–4919.

  • Google Patents. (1996). Process for the preparation of chloropyrimidines (US5525724A).

  • NIH. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bioorganic & Medicinal Chemistry Letters, 18(1), 224-227.

  • BenchChem. Application Notes and Protocols for the Amination of 2-Chloropyrimidines.

  • BenchChem. Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine.

  • ResearchGate. (2010). Amination of chloropyrazine and 2-chloropyrimidine. [Table].

  • Google Patents. (1990). Process for the production of 2-hydroxypyridine (US4942239A).

  • NIH. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 19688.

  • ResearchGate. (2012). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [PDF].

  • ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid.

  • TCI Chemicals. (2021). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine.

  • Oregon State University. (1961). The investigations of the methods for the reduction of chloroyrimidines.

  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5036.

  • Fisher Scientific. SAFETY DATA SHEET: 4-Amino-2-chloropyrimidine.

  • MDPI. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(23), 5764.

  • NIH. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

  • Fisher Scientific. SAFETY DATA SHEET: 2,4-Diamino-6-chloropyrimidine.

  • NIH. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 1011681.

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.

  • YouTube. (2021). Pyrimidine Synthesis.

  • ECHEMI. (2023). 6-AMino-2-chloropyriMidine-4-carboxaMide.

  • CymitQuimica. 6-Amino-2-chloropyrimidine-4-carboxamide.

  • NIH. PubChem: 2,4-Diamino-6-chloropyrimidine.

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

  • Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

  • Carl ROTH. (2021). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.

  • Guidechem. (2023). Preparation and application of 4-Chloropyridine-2-carboxamide - FAQ.

  • Apollo Scientific. (2023). SAFETY DATA SHEET: 4-Amino-6-chloropyrimidine-5-carboxaldehyde.

  • Google Patents. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines (DE10249946B4).

  • Arkivoc. (2012). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. 2012(5), 183-199.

  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.

  • Organic Syntheses. 2-Chloropyrimidine.

  • Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine.

Sources

Technical Support Center: Scaling Up 6-Amino-2-chloropyrimidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important pyrimidine derivative. Pyrimidine scaffolds are fundamental in many pharmaceutically active compounds, and robust synthetic routes are critical for successful drug discovery and development programs.[1] This document aims to provide not just protocols, but the underlying chemical principles to empower you to overcome common synthetic challenges.

I. Synthetic Strategy and Core Protocol

A robust and scalable synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide can be envisioned through a multi-step process starting from a readily available precursor. The following protocol outlines a logical synthetic sequence, with each step presenting its own set of potential challenges.

Overall Synthetic Workflow

Synthetic_Workflow A Starting Material: 2,4-diamino-6-hydroxypyrimidine B Step 1: Chlorination (POCl3) A->B Chlorination C Intermediate 1: 2,4-diamino-6-chloropyrimidine B->C Work-up D Step 2: Selective Hydrolysis/Amidation (Controlled Conditions) C->D Functional Group Transformation E Target Compound: 6-Amino-2-chloropyrimidine-4-carboxamide D->E Purification

Caption: A proposed synthetic workflow for 6-Amino-2-chloropyrimidine-4-carboxamide.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

This initial step involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃). This is a common and effective method for converting hydroxypyrimidines to their chloro-derivatives.[2]

Protocol:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a temperature probe.

  • To the flask, add 2,4-diamino-6-hydroxypyrimidine (1 equivalent).

  • Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The reaction can be highly exothermic.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Slowly heat the reaction mixture to 90-110°C and maintain this temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.

  • Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Action(s)
Low yield of 2,4-diamino-6-chloropyrimidine Incomplete reaction; Decomposition of product during work-up.- Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary.- Maintain a low temperature during the quenching and neutralization steps to prevent hydrolysis of the chloro-substituent.
Formation of di-chloro impurity Over-chlorination or reaction with impurities in the starting material.- Use high-purity starting materials.- Carefully control the reaction temperature and stoichiometry of POCl₃.
Poor solubility of starting material in POCl₃ High crystallinity of the starting material.- Use a mechanical stirrer to ensure good mixing.- Consider the use of a co-solvent, although this may complicate the work-up.
Difficult work-up due to viscous reaction mixture Residual phosphorus oxides.- Ensure complete quenching of POCl₃.- Add a suitable organic solvent during extraction to help break up any emulsions.
Product decomposes upon standing Instability of the chlorinated pyrimidine.- Store the product in a cool, dry, and dark place.- Use the product in the next step as soon as possible after preparation and characterization.

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination reaction with POCl₃?

A1: The chlorination of a hydroxypyrimidine with phosphorus oxychloride proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the nitrogen in the pyrimidine ring attacks the phosphorus atom of POCl₃, leading to the elimination of a chloride ion. This is followed by the formation of a pyridinium-like intermediate which is then attacked by a chloride ion to yield the chloropyrimidine product.

Q2: Are there any alternatives to POCl₃ for the chlorination step?

A2: While POCl₃ is a very common and effective reagent, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be used.[1] However, POCl₃ is often preferred for its reliability in this type of transformation.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Q4: What are the key safety precautions to take when working with POCl₃?

A4: Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of POCl₃ with water or ice is extremely exothermic and can release corrosive HCl gas, so this must be done slowly and with caution.

Q5: The final product, 6-Amino-2-chloropyrimidine-4-carboxamide, is a solid. What is a good method for its purification?

A5: Recrystallization is a common and effective method for purifying solid organic compounds.[1] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for this type of molecule include ethanol, methanol, acetonitrile, or mixtures with water. Column chromatography can also be used for higher purity if needed.[2]

V. Reaction Mechanism and Troubleshooting Logic

A deeper understanding of the reaction mechanism can aid in troubleshooting unforeseen issues.

Troubleshooting_Logic cluster_synthesis Synthesis Monitoring cluster_workup Work-up & Purification Issues A Reaction Start B Monitor by TLC A->B C Incomplete Reaction? B->C D Extend Reaction Time / Increase Temperature C->D Yes E Reaction Complete C->E No D->B F Proceed to Work-up E->F G Low Yield? F->G H Check for Product in Aqueous Layer G->H Yes I Impure Product? G->I No J Recrystallize / Column Chromatography I->J Yes K Pure Product I->K No J->K

Caption: A logical flow for troubleshooting common synthesis and purification issues.

VI. References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • 2-Chloropyrimidine. Organic Syntheses Procedure. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. [Link]

  • Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. ResearchGate. [Link]

  • Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Isolation and purification of 6-aminocaproic acid. Google Patents.

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC - NIH. [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • 2-Amino-4,6-dichloropyrimidine. PubChem - NIH. [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-2-chloropyrimidine-4-carboxamide is a critical building block in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent downstream reactions and the quality of the final active pharmaceutical ingredient (API). However, its synthesis, typically involving the regioselective amination of a dichlorinated pyrimidine precursor, is often plagued by the formation of structurally similar byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues, identifying potential byproducts, and optimizing reaction conditions to ensure high purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and workup of 6-Amino-2-chloropyrimidine-4-carboxamide.

Q1: My reaction yield is significantly lower than expected, and my HPLC/TLC shows multiple new spots. What are the likely issues?

A1: Low yield coupled with multiple unexpected peaks is a classic sign of competing side reactions. The most common culprits are hydrolysis, over-amination, and dimerization.

  • Hydrolysis: The starting material, 2,6-dichloropyrimidine-4-carboxamide, and the product both contain reactive chloro-substituents. The C2-chloro group is particularly susceptible to hydrolysis, especially under basic conditions or during aqueous workup, leading to the formation of a pyrimidone byproduct (6-amino-2-hydroxy-pyrimidine-4-carboxamide).[1] Ensure your reaction is conducted under strictly anhydrous conditions and that any aqueous workup is performed at low temperatures and neutralized promptly.[2]

  • Di-substitution: If the amination agent (e.g., ammonia, an amine) is used in large excess or the reaction temperature is too high, a second nucleophilic aromatic substitution (SNAr) can occur, replacing the second chlorine atom. This leads to the formation of a 2,6-diaminopyrimidine derivative.

  • Dimerization: Under certain conditions, the amino group of one pyrimidine molecule can act as a nucleophile, attacking the C2-chloro position of another molecule. This results in the formation of dimeric impurities, which are often less soluble and can complicate purification.

Actionable Steps:

  • Monitor the reaction closely: Use HPLC or TLC to track the consumption of starting material and the appearance of the product and byproducts.[3] Stop the reaction as soon as the starting material is consumed to minimize secondary reactions.

  • Control stoichiometry: Carefully control the equivalents of the aminating agent. A slight excess is often necessary, but a large excess can promote di-substitution.

  • Optimize temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Amination of activated chloro-heterocycles can often proceed at moderate temperatures.[4]

Q2: I have an unexpected peak in my LC-MS analysis with a mass (M+H)+ of 157. What could it be?

A2: An (M+H)+ of 157 Da strongly suggests the formation of the hydrolysis byproduct, 6-Amino-2-hydroxypyrimidine-4-carboxamide .

  • Mechanism: The desired product has a molecular weight of 172.5 g/mol (C5H5ClN4O). The replacement of the chlorine atom (atomic weight ~35.5) with a hydroxyl group (atomic weight ~17) results in a net loss of 18.5 mass units from the neutral molecule, giving a molecular weight of 154 g/mol . The protonated molecule in the mass spectrometer would have an m/z of 155. However, if starting from 2,6-dichloropyrimidine-4-carboxamide (MW 192.0), hydrolysis of one chloro group gives 2-chloro-6-hydroxypyrimidine-4-carboxamide, which would have an (M+H)+ of 174. Subsequent amination would lead to the final hydrolysis product. The C2-chloro position is significantly more reactive and prone to hydrolysis than the C6 position.[1]

Q3: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the cause?

A3: Discoloration often points to the formation of small quantities of highly conjugated or polymeric impurities.

  • Oxidative Degradation: Aminopyrimidines can be susceptible to oxidation, especially if exposed to air and light for extended periods at elevated temperatures, leading to colored byproducts.

  • Side Reactions with Reagents: If reagents like phosphoryl chloride (POCl3) were used in a preceding step to convert a hydroxypyrimidine to the chloropyrimidine, residual phosphorus compounds can lead to "slimy" or flocculent byproducts that are difficult to remove and may impart color.[2]

  • Condensation Products: The presence of other functional groups, if not protected, could lead to condensation reactions, forming complex, colored structures.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Purification of Starting Materials: Ensure the dichloropyrimidine precursor is pure and free from residual reagents from its synthesis.

  • Recrystallization/Charcoal Treatment: A final recrystallization step, sometimes with the addition of activated charcoal, can be effective at removing colored impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for synthesizing 6-Amino-2-chloropyrimidine-4-carboxamide?

A1: The most common and direct route is the regioselective nucleophilic aromatic substitution (SNAr) on a precursor like 2,6-dichloropyrimidine-4-carboxamide. The C6 position is generally more reactive towards amination than the C2 position in such systems, allowing for selective substitution.[5][6] The reaction is typically carried out using a source of ammonia (e.g., aqueous ammonia, ammonia in an organic solvent) in a suitable solvent like ethanol or isopropanol.

Diagram 1: Synthesis and Primary Byproduct Pathways

reaction_pathway SM 2,6-Dichloropyrimidine- 4-carboxamide Product 6-Amino-2-chloropyrimidine- 4-carboxamide SM->Product + NH3 (desired) Hydrolysis Hydrolysis Byproduct (6-Amino-2-hydroxypyrimidine- 4-carboxamide) Product->Hydrolysis + H2O (excess base/heat) Disub Di-substitution Byproduct (2,6-Diaminopyrimidine- 4-carboxamide) Product->Disub + NH3 (excess reagent/heat)

Caption: Main reaction and common side reaction pathways.

Q2: What analytical techniques are essential for monitoring this reaction and identifying impurities?

A2: A combination of chromatographic and spectroscopic techniques is crucial for reliable analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for reaction monitoring and purity assessment.[7][8] A reversed-phase C18 column with a simple mobile phase (e.g., acetonitrile and water with a buffer like formic acid or ammonium acetate) can typically resolve the starting material, product, and major byproducts.[7][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for byproduct identification.[7][9] It provides the molecular weight of each peak separated by the HPLC, allowing for the rapid determination of elemental formulas for unknown impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structure elucidation of the final product and any isolated impurities. It can help differentiate between isomers and confirm the position of substitution.

Q3: How can I design a robust troubleshooting workflow when I encounter an unknown impurity?

A3: A systematic workflow is key to efficiently identifying and resolving impurity issues.

Diagram 2: General Troubleshooting Workflow

troubleshooting_workflow Start Problem Observed (e.g., Low Yield, Extra Peak) LCMS Run LC-MS Analysis Start->LCMS GetMW Determine MW of Impurity LCMS->GetMW Propose Propose Structures (Hydrolysis, Dimer, Isomer, etc.) GetMW->Propose Review Review Reaction Conditions (Temp, Stoichiometry, Water Content) Propose->Review Hypothesis Formulate Hypothesis (e.g., 'Excess water caused hydrolysis') Review->Hypothesis Modify Modify Protocol (e.g., Use anhydrous solvent, lower temp) Hypothesis->Modify Rerun Rerun Experiment & Monitor Modify->Rerun Confirm Confirm Impurity Reduction Rerun->Confirm

Caption: A systematic workflow for identifying and resolving impurity issues.

Part 3: Byproduct Reference Data & Protocols

Common Byproduct Reference Table

This table summarizes the characteristics of the target product and its most common byproducts. Molecular weights (MW) are calculated for the most common isotopes.

Compound NameStructureMW ( g/mol )Expected (M+H)+Key Differentiating Feature
6-Amino-2-chloropyrimidine-4-carboxamide (Target Product)172.57173.0Target molecule.
6-Amino-2-hydroxypyrimidine-4-carboxamide (Hydrolysis Byproduct)154.12155.1Loss of chlorine, gain of hydroxyl. MW decreases by ~18.5 Da.
2,6-Diaminopyrimidine-4-carboxamide (Di-substitution Byproduct)153.14154.1Loss of chlorine, gain of amino group. MW decreases by ~19.4 Da.
Bis(6-amino-4-carbamoylpyrimidin-2-yl)amine (Dimer Byproduct)289.24290.2Two product molecules linked by an amine bridge. MW is approximately double the product minus HCl.
2,6-Dichloropyrimidine-4-carboxamide (Starting Material)191.01192.0Dichloro-substituted precursor.
Protocols & Methodologies

Protocol 3.2.1: General HPLC-UV Method for Reaction Monitoring

This method is a starting point and may require optimization for your specific HPLC system and column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum).[7]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of water/acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 3.2.2: Byproduct Characterization by LC-MS

  • LC Method: Utilize the HPLC method described above (Protocol 3.2.1).

  • MS Detector: Use an electrospray ionization (ESI) source in positive ion mode.

  • Scan Range: Set the mass scanner to a range of m/z 100-500 to cover all expected monomeric and dimeric species.

  • Data Analysis: Extract the ion chromatograms for the expected (M+H)+ values listed in the reference table (Section 3.1). Analyze the mass spectrum of any unknown peaks to determine their molecular weight and propose potential structures.[10]

Part 4: References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Available from:

  • American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Available from:

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Available from:

  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines. Available from:

  • ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. Available from:

  • Benchchem. Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds. Available from:

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from:

  • ResearchGate. Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines | Request PDF. Available from:

  • PubMed. A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. Available from:

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from:

Sources

Technical Support Center: Improving the Purity of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered in the purification of 6-Amino-2-chloropyrimidine-4-carboxamide. The purity of this and related heterocyclic intermediates is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients.

This document provides a framework for troubleshooting purity issues based on established chemical principles and extensive experience with related pyrimidine scaffolds. While specific literature on this exact molecule is limited, the methodologies described herein are robust, field-proven, and directly applicable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions that researchers often have before diving into intensive troubleshooting.

Q1: What are the most common types of impurities I should expect during the synthesis of substituted chloropyrimidines?

A: Impurities in this class of compounds typically fall into four categories:

  • Unreacted Starting Materials: If the reaction does not proceed to completion, you will see the precursors in your crude product.

  • Side-Reaction Products: Unintended reactions can lead to structurally similar impurities. For pyrimidines, this can include hydrolysis (e.g., replacement of the chloro group with a hydroxyl group if water is present) or dimerization/polymerization.[1]

  • Reagent-Derived Impurities: Residual reagents, such as phosphorus oxychloride (POCl₃) used in chlorination steps, can persist or lead to byproducts.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., Ethyl Acetate, Toluene, Methanol) can be trapped in the solid product.[1]

Q2: What analytical techniques are essential for accurately assessing the purity of my compound?

A: A multi-pronged approach is non-negotiable for reliable purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A well-developed HPLC method can separate the main compound from closely related impurities and provide a purity value as a percentage (Area % at a specific UV wavelength).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown peaks seen in the HPLC chromatogram. By providing the mass of the impurities, it allows you to deduce their potential structures (e.g., starting material, a hydrolyzed byproduct, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying major impurities. The presence of unexpected signals can indicate contamination.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in your sample. A significant deviation from the theoretical values for C₄H₄ClN₅O suggests the presence of impurities.

Q3: My batch of 6-Amino-2-chloropyrimidine-4-carboxamide has a distinct yellow or brownish color. What is the likely cause and is it a major concern?

A: A yellowish or brown discoloration typically points to the presence of trace, highly conjugated or polymeric impurities. These can arise from overheating during the reaction or solvent removal, or from side reactions involving reagents like POCl₃. While often present in small quantities (<1%), they can be problematic for downstream applications. Treatment with activated charcoal followed by recrystallization is a highly effective method for color removal.[1]

Part 2: Troubleshooting and Purification Workflow

This section provides a systematic, problem-solving guide for common purity challenges.

Workflow: Purification Strategy Decision Tree

The first step after synthesis and initial work-up is to assess the crude product and decide on the most efficient purification strategy.

Purification_Workflow start Crude Product Analysis (TLC, HPLC, LC-MS) purity_check Purity > 98%? start->purity_check color_check Is product colored? purity_check->color_check No final_product Pure Product (>99.5%) purity_check->final_product Yes impurity_id Identify Major Impurity (LC-MS, NMR) color_check->impurity_id No charcoal Charcoal Treatment + Recrystallization color_check->charcoal Yes is_starting_material Impurity = Starting Material? impurity_id->is_starting_material is_polar Impurity more polar than product? is_starting_material->is_polar No column Flash Column Chromatography is_starting_material->column Yes is_polar->column Yes prep_hplc Preparative HPLC is_polar->prep_hplc No (close polarity) charcoal->final_product recrystallize Recrystallization recrystallize->final_product column->recrystallize prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Issue 1: Crude product purity is low (<95%) and contains significant starting material.
  • Q: What is the underlying cause?

    • A: This is a classic sign of an incomplete reaction. The cause could be insufficient reaction time, a temperature that is too low, or degradation of a key reagent. Halogenated pyrimidines are synthesized via nucleophilic substitution or from precursors like dihydroxypyrimidines, and these reactions require careful control of conditions to proceed to completion.[3]

  • Q: How do I confirm the impurity is starting material?

    • A: The most straightforward method is to run an HPLC or TLC analysis and co-spot/co-inject your crude material with an authentic sample of the starting material. If the retention times (HPLC) or Rf values (TLC) match, you have confirmed its identity.

  • Q: What is the best purification method?

    • A: When dealing with a significant amount of starting material, flash column chromatography is typically the most effective method for bulk removal. The goal is to select a solvent system that provides good separation between your product and the less- or more-polar starting material.

    Experimental Protocol: Flash Column Chromatography

    • Solvent System Selection: Use TLC to find an appropriate eluent. Test various ratios of a non-polar solvent (e.g., Heptane or Hexane) and a polar solvent (e.g., Ethyl Acetate or Acetone). The ideal system gives your product an Rf value of ~0.3 and maximal separation from the starting material spot.

    • Column Packing: Dry-pack the column with silica gel. Wet the silica with the non-polar solvent and then equilibrate with the chosen eluent mixture.

    • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone) and adsorb it onto a small amount of silica gel. Dry this silica completely under vacuum.

    • Elution: Carefully load the dried sample silica onto the top of the column. Begin eluting with the chosen solvent system, collecting fractions.

    • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

    Table 1: Recommended Starting Solvent Systems for Chromatography

    Polarity of Impurity Recommended Solvent System (Gradient) Rationale
    Less Polar than Product Start with 100% Heptane, gradient to 50-100% Ethyl Acetate in Heptane The less polar impurity will elute first, followed by the more polar product.

    | More Polar than Product | Start with 30-50% Ethyl Acetate in Heptane, hold until product elutes | The product will elute before the more polar impurity, which will remain strongly bound to the silica. |

Issue 2: My final product contains small amounts of unknown impurities with very similar polarity.
  • Q: What could these impurities be?

    • A: These are often isomers or byproducts from minor side reactions. For instance, in syntheses involving multiple reactive sites, small amounts of regioisomers can form. Another possibility is a hydrolysis product where the -Cl at the C2 position is replaced by an -OH group, which can occur if moisture is not rigorously excluded.

  • Q: How can I remove these challenging impurities?

    • A: When impurities have very similar polarity to the product, chromatography is difficult and recrystallization is often the superior method. The principle of recrystallization is that the desired compound is highly soluble in a hot solvent but poorly soluble at low temperatures, while the impurity is either very soluble or very insoluble at all temperatures.

    Experimental Protocol: Purification by Recrystallization

    • Solvent Screening: In parallel, test the solubility of small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water) at room temperature and at boiling. A good solvent will dissolve the product completely when hot but yield crystals upon cooling.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excessive solvent.

    • Decolorization (If Needed): If the solution is colored, add a small amount of activated charcoal, boil for 2-3 minutes, and perform a hot filtration through celite to remove the charcoal.

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[1]

    • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

    Table 2: Potential Screening Solvents for Recrystallization

    Solvent Boiling Point (°C) Polarity Comments
    Ethanol 78 Polar Protic Often a good choice for polar, hydrogen-bonding compounds.
    Acetonitrile 82 Polar Aprotic Good for compounds with moderate polarity.
    Ethyl Acetate 77 Moderate Polarity Can be used alone or in a solvent/anti-solvent system with Heptane.

    | Water | 100 | Very Polar Protic | May be suitable if the compound has low water solubility. Useful for removing highly soluble inorganic salts.[1] |

Part 3: Quality Control Protocols

Consistent and reliable analytical methods are key to validating the success of your purification efforts.

Protocol: Standard Purity Assessment by HPLC

This protocol provides a starting point for developing a robust analytical method.

Table 3: Starting Parameters for Analytical HPLC Method

Parameter Recommended Setting Rationale
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm Standard for small molecule analysis, providing good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase helps to protonate amine and pyrimidine nitrogens, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutes A fast screening gradient to quickly assess sample complexity.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Elevated temperature can improve peak shape and reduce viscosity.
UV Detection 254 nm and 280 nm Pyrimidine systems typically have strong absorbance at these wavelengths.

| Injection Vol. | 1-2 µL | Small volume prevents column overloading. |

References

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Li, J., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(24), 5919. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • Rojas, L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1382. Available from: [Link]

  • Zahra, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLOS ONE, 17(10), e0275939. Available from: [Link]

Sources

Validation & Comparative

A Technical Guide to 6-Amino-2-chloropyrimidine-4-carboxamide and a Comparative Outlook on Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatility and ability to interact with a wide range of biological targets.[1][2] This guide provides a detailed examination of 6-Amino-2-chloropyrimidine-4-carboxamide, a key intermediate, and offers a comparative perspective on its potential performance against other pyrimidine derivatives based on established structure-activity relationships (SAR) and experimental data from analogous compounds.

While extensive biological data for 6-Amino-2-chloropyrimidine-4-carboxamide is not yet widely published, its structural features suggest significant potential. This guide will, therefore, serve as a technical resource, providing methodologies for its synthesis and biological evaluation, alongside a comparative analysis of well-characterized pyrimidine derivatives to inform future research and development.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered heterocyclic pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, highlighting its inherent biocompatibility.[1] Synthetic pyrimidine derivatives often mimic these natural structures, allowing them to interact with various enzymes and receptors involved in critical cellular processes. This mimicry is a key reason for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3]

The versatility of the pyrimidine core lies in its susceptibility to substitution at multiple positions, which allows for the fine-tuning of its physicochemical properties and biological activity. The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, facilitating interactions with biological targets.

Profiling 6-Amino-2-chloropyrimidine-4-carboxamide: A Structural Perspective

6-Amino-2-chloropyrimidine-4-carboxamide is a pyrimidine derivative with the chemical formula C5H5ClN4O.[4][5] Its structure incorporates several key functional groups that are predictive of its chemical reactivity and potential biological activity.

  • 2-Chloro Group: The chlorine atom at the C2 position is a good leaving group, making this site susceptible to nucleophilic substitution. This allows for the straightforward introduction of various functionalities to modulate the molecule's properties.

  • 4-Carboxamide Group: The carboxamide group can participate in hydrogen bonding and is a common feature in many biologically active compounds.

  • 6-Amino Group: The amino group is a key hydrogen bond donor and can be crucial for anchoring the molecule within the binding site of a target protein.

Based on these features, 6-Amino-2-chloropyrimidine-4-carboxamide is an excellent starting material for the synthesis of a diverse library of pyrimidine derivatives.

Comparative Landscape: Performance of Pyrimidine Derivatives in Oncology

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives have been synthesized and evaluated against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines.[6] One derivative, featuring a bromophenyl piperazine moiety, exhibited significant activity with EC50 values of 89.24 µM (HCT116) and 89.37 µM (MCF7).[6]

Furthermore, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have shown broad-spectrum anticancer activity across nine cancerous subpanels, with a high selectivity towards leukemia.[2] These examples underscore the potential of the 6-amino-pyrimidine scaffold in cancer therapy.

Table 1: Comparative Anticancer Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValue (µM)Reference CompoundValue (µM)
2-amino-4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidineHCT116 (Colon)EC5089.24 ± 1.36Doxorubicin2
2-amino-4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidineMCF7 (Breast)EC5089.37 ± 1.17Doxorubicin0.98
5-arylethylidene-aminopyrimidine-2,4-dione (Compound 4)MDA-MB-231 (Breast)IC500.029Methotrexate2.79
5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7)MDA-MB-231 (Breast)IC500.4Methotrexate2.79
4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7 (Breast)IC500.013--

Note: Data for 6-Amino-2-chloropyrimidine-4-carboxamide is not currently available. The table presents data for structurally related compounds to provide a comparative context.

Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors.

Kinase_Inhibition_Mechanism cluster_kinase Kinase ATP Binding Pocket Kinase Hinge Region ATP Binding Site Substrate Substrate Protein Kinase->Substrate Phosphorylation Pyrimidine_Derivative Pyrimidine Derivative (e.g., 6-Amino-2-chloropyrimidine-4-carboxamide) Pyrimidine_Derivative->Kinase:f1 Competitive Binding ATP ATP ATP->Kinase:f1 Binding Blocked Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phosphorylated_Substrate Phosphorylated

Derivatives of 2,4-diaminopyrimidine have been investigated as inhibitors of various kinases. For instance, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been identified as dual-target inhibitors of BRD4 and PLK1, with some compounds exhibiting IC50 values in the nanomolar range.[1]

Table 2: Comparative Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassKinase TargetActivity MetricValue (µM)Reference CompoundValue (µM)
5-arylethylidene-aminopyrimidine-2,4-dione (Compound 4)BRD4IC500.029Volasertib0.017
5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7)PLK1IC500.02Volasertib0.025
4-amino-thieno[2,3-d]pyrimidine derivativeTie-2IC500.07--

Note: Data for 6-Amino-2-chloropyrimidine-4-carboxamide is not currently available. The table presents data for structurally related compounds to provide a comparative context.

Experimental Protocols

To facilitate further research on 6-Amino-2-chloropyrimidine-4-carboxamide and its derivatives, this section provides detailed, self-validating protocols for its synthesis and subsequent biological evaluation.

Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

The synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route involves the reaction of 2,6-dichloropyrimidine-4-carboxamide with ammonia.

Synthesis_Workflow Start 2,6-dichloropyrimidine-4-carboxamide Step1 Reaction with Ammonia (NH3) in a suitable solvent (e.g., Dioxane) Start->Step1 Product 6-Amino-2-chloropyrimidine-4-carboxamide Step1->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product Pure 6-Amino-2-chloropyrimidine-4-carboxamide Purification->Final_Product

Step-by-Step Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichloropyrimidine-4-carboxamide (1 equivalent) in a suitable solvent such as dioxane.

  • Ammonolysis: Add a solution of ammonia in the chosen solvent (e.g., 7N NH3 in dioxane, >2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. Filter the solid and wash with a cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-Amino-2-chloropyrimidine-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative against a target kinase.

Kinase_Assay_Workflow Start Prepare serial dilutions of 6-Amino-2-chloropyrimidine-4-carboxamide and control compounds in DMSO Step1 Add test compounds, kinase, and buffer to a 384-well plate Start->Step1 Step2 Initiate reaction with ATP and substrate mixture Step1->Step2 Step3 Incubate at optimal temperature Step2->Step3 Step4 Stop reaction and add detection reagent (e.g., ADP-Glo™) Step3->Step4 Step5 Measure luminescence/fluorescence using a plate reader Step4->Step5 End Calculate % inhibition and determine IC50 values Step5->End

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of a 384-well plate, add the kinase enzyme, the test compound or control, and the assay buffer. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the produced ADP to ATP and measure the resulting luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Future Directions and Conclusion

6-Amino-2-chloropyrimidine-4-carboxamide stands as a promising and versatile building block for the development of novel therapeutic agents. Its structural features are highly suggestive of potential anticancer and kinase inhibitory activities. The lack of extensive public data on its biological performance presents a clear opportunity for further investigation.

The protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future derivatives. By leveraging the established knowledge of pyrimidine chemistry and the structure-activity relationships of related compounds, researchers can strategically design and synthesize novel molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space around the pyrimidine scaffold, including novel intermediates like 6-Amino-2-chloropyrimidine-4-carboxamide, will undoubtedly fuel the discovery of the next generation of targeted therapies.

References

  • PubChem. 6-amino-2-chloropyrimidine-4-carboxamide (C5H5ClN4O). Available from: [Link].

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available from: [Link].

  • El-Sayed, N. F., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. Available from: [Link].

  • Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available from: [Link].

  • El-Naggar, M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. Available from: [Link].

  • Ivanova, Y., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link].

Sources

A Comparative Guide to the Biological Activity of 6-Amino-2-chloropyrimidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Within this class, the 6-amino-2-chloropyrimidine-4-carboxamide core represents a versatile and highly valuable starting point for the development of novel therapeutic agents. The strategic placement of its functional groups—the amino, chloro, and carboxamide moieties—offers multiple points for chemical modification, enabling the generation of diverse molecular libraries. This guide provides a comparative analysis of the biological activities of various derivatives stemming from this core, supported by experimental data and protocols, to aid researchers and drug development professionals in navigating the therapeutic potential of this compound class.

Synthetic Strategies: Building a Diverse Chemical Library

The synthetic tractability of the 6-amino-2-chloropyrimidine-4-carboxamide scaffold is a key advantage. The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing a wide array of functional groups.

A common synthetic pathway begins with a more readily available starting material like 2,4-dichloropyrimidine-5-carboxamide. A two-step, sequential SNAr protocol allows for the differential installation of various amines.[2] The first nucleophilic addition can be performed under basic conditions, followed by a second, often acid-mediated, displacement to yield the final diaminopyrimidine carboxamide derivatives.[2] This approach offers a high degree of control and flexibility in generating analogs for structure-activity relationship (SAR) studies.

Alternatively, syntheses can start from precursors like orotic acid, which is converted to an acyl chloride. Subsequent amidation and regioselective substitution of chloro groups provide a route to the desired pyrimidine-4-carboxamides.[3][4]

Generalized Synthetic Workflow

Below is a generalized workflow illustrating the synthesis of 6-amino-2-substituted-pyrimidine-4-carboxamide derivatives.

G cluster_0 Step 1: Nucleophilic Substitution at C2 cluster_1 Optional Step 2: Modification of C6-Amino or Carboxamide Start 6-Amino-2-chloropyrimidine- 4-carboxamide Reagent1 Primary/Secondary Amine (R1R2-NH) Start->Reagent1 Reaction Solvent_Base Solvent (e.g., THF, DMSO) Base (e.g., DiPEA) Intermediate 6-Amino-2-(substituted-amino) -pyrimidine-4-carboxamide Reagent1->Intermediate Reagent2 Acylating/Alkylating Agent Intermediate->Reagent2 Further Derivatization Final_Product Final Derivative Reagent2->Final_Product

Caption: Generalized synthetic scheme for derivatization.

Comparative Biological Activities

Derivatives of the 6-amino-2-chloropyrimidine-4-carboxamide scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and specific enzyme inhibition.

Anticancer Activity

The pyrimidine core is a well-established pharmacophore for targeting protein kinases, which are often dysregulated in cancer.[1][5] Many derivatives act as ATP-competitive inhibitors by forming key hydrogen bonds with the kinase hinge region.[5]

Several studies have highlighted the cytotoxic potential of these compounds against various cancer cell lines. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[6] Derivative 6 , featuring a bromophenyl piperazine moiety, exhibited the highest activity among the tested compounds.[6] Another study on 6-amino-5-cyano-2-thiopyrimidines found that compound 1c possessed broad-spectrum anticancer activity with high selectivity towards leukemia cell lines.[7]

Table 1: Comparative Anticancer Activity (EC50/IC50 in µM)

Derivative IDModificationHCT116 (Colon)MCF7 (Breast)Other Cell LinesReference
Derivative 6 4-(4-bromophenyl)piperazin-1-yl at C489.24 µM89.37 µM-[6]
Derivative 1 4-(4-methylpiperazin-1-yl) at C4209.17 µM221.91 µM-[6]
Compound 10c Pyrazole ring & OMe on phenyl--High activity vs HCT-116, MCF-7, HEPG-2[8]
Compound 1c 4-Amino-6-(2,4-dichlorophenyl)-2-mercapto--High selectivity for Leukemia subpanel[7]
Doxorubicin (Reference Drug)2.0 µM0.98 µM-[6]

Note: The core structures in the referenced studies may vary slightly from the exact "6-Amino-2-chloropyrimidine-4-carboxamide" title compound but belong to the broader aminopyrimidine class, demonstrating the scaffold's potential.

Mechanism of Action: Kinase Inhibition

A key mechanism for the anticancer effects of aminopyrimidine derivatives is the inhibition of protein kinases.[1] For example, diaminopyrimidine carboxamides have been developed as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, making them valuable for immunotherapy research.[2] The carboxamide moiety at the C4 position was found to be crucial for enhancing potency and selectivity by engaging with key amino acid residues in the kinase hinge region.[2]

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.

Antimicrobial and Antiviral Activity

The pyrimidine nucleus is also a critical component of many antimicrobial and antiviral agents.[9] Derivatives of 6-amino-2-chloropyrimidine have been synthesized and evaluated for their efficacy against various pathogens.

A study investigating novel pyrimidine and pyrimidopyrimidine analogs reported that several compounds exhibited excellent antimicrobial activities against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and fungal species (Candida albicans, Aspergillus flavus).[8] Similarly, other research has focused on synthesizing pyrimidine derivatives as potent antimicrobial agents, with some compounds showing significant activity.[9][10]

In the antiviral domain, related chloro-pyrimidine and purine nucleoside analogs have shown activity. For example, 6-chloropurine arabinoside displayed potent activity against the varicella-zoster virus (VZV).[11] While this is a related purine, it highlights the potential of halogenated heterocyclic scaffolds in antiviral drug design. Another study found that 4-Chloro-7-beta-D-ribofuranosylpyrrolo[2,3-d]pyrimidine was highly active against several viruses, including Rift Valley fever (RVF) and Yellow Fever (YF).[12]

Table 2: Comparative Antimicrobial Activity

Derivative ClassTarget OrganismsActivity MetricKey FindingsReference
PyrimidopyrimidinesS. aureus, B. subtilis, E. coli, C. albicansZone of InhibitionCompounds 3a, 3b, 3d, 4a-d showed excellent activity[8]
Pyrimidines of 6-chlorobenzimidazolesB. subtilis, S. aureus, P. mirabilis, E. coliZone of InhibitionMany products showed significant antibacterial activity[10]
6-Alkylamino-N-phenylpyrazine-2-carboxamidesM. tuberculosisMICActivity increased with alkyl chain length; best MIC = 5-10 µM[13]
Ciprofloxacin(Reference Drug)MIC / Zone of InhibitionStandard broad-spectrum antibiotic[10]
Other Biological Targets

The versatility of this scaffold extends to other enzyme targets. A comprehensive structure-activity relationship (SAR) study identified pyrimidine-4-carboxamides as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators.[3][14] The optimized compound, LEI-401, demonstrated nanomolar potency and was able to modulate endocannabinoid levels in the brain, highlighting its potential for treating neurological and emotional disorders.[4][14]

Key Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are essential. The following are representative methodologies for evaluating the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.

Workflow: MTT Assay for Cytotoxicity Screening

MTT_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan (Add DMSO or Solubilizer) E->F G 7. Read Absorbance (e.g., 570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Conclusion and Future Directions

The 6-amino-2-chloropyrimidine-4-carboxamide scaffold is a highly productive platform for the discovery of novel therapeutic agents. The derivatives synthesized from this core exhibit a wide spectrum of biological activities, with particularly strong evidence for their potential as anticancer and antimicrobial agents. The comparative data clearly indicate that modifications at the C2 and C4 positions, as well as substitutions on appended aromatic rings, are critical for tuning potency and selectivity.

Future research should focus on:

  • Expanding SAR Studies: Systematically exploring a wider range of substituents to refine the structure-activity relationships for specific targets like kinases or microbial enzymes.

  • Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.[6]

By leveraging the synthetic versatility of this scaffold and employing rigorous biological evaluation, the 6-amino-2-chloropyrimidine-4-carboxamide core will undoubtedly continue to yield promising candidates for drug development pipelines.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available from: [Link]

  • Nawaz, H., Rahim, F., Taha, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133509. Available from: [Link]

  • van der Wel, T., Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481–515. Available from: [Link]

  • Mock, E. D., van der Wel, T., et al. (2020). NAPE-PLD inhibitors modulate emotional behavior in mice. Nature Chemical Biology, 16, 667–675. Available from: [Link]

  • Hegde, J. C., Kumar, H. V., et al. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Research Journal of Pharmacy and Technology, 11(10), 4435-4439. Available from: [Link]

  • Wilson, D. J., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. Available from: [Link]

  • Taha, M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5174. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., et al. (2015). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Journal of Heterocyclic Chemistry, 52(4), 1163-1170. Available from: [Link]

  • Nawaz, H., Rahim, F., Taha, M., et al. (2022). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. Available from: [Link]

  • Verheggen, I., et al. (1993). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Journal of Medicinal Chemistry, 36(14), 2033-2037. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3745. Available from: [Link]

  • Srivastava, P. C., et al. (1985). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry, 28(2), 178-182. Available from: [Link]

  • van der Wel, T., Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. Available from: [Link]

  • Finlay, G. J., et al. (2005). Synthesis and anticancer activities of 6-amino amonafide derivatives. Bioorganic & Medicinal Chemistry, 13(14), 4546-4554. Available from: [Link]

  • Zadrazilova, I., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(3), 326-335. Available from: [Link]

  • Al-Warhi, T., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 539-560. Available from: [Link]

  • Fathalla, W., et al. (2018). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. ResearchGate. Available from: [Link]

  • Harrison, T., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(6), 941-949. Available from: [Link]

  • PubChem. (n.d.). 6-amino-2-chloropyrimidine-4-carboxamide. PubChem. Available from: [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. Available from: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. ResearchGate. Available from: [Link]

  • Wang, B., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 20(8), 14758-14777. Available from: [Link]

  • El-Naggar, M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(3), 1184. Available from: [Link]

  • Khan, P., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

Sources

A Comparative Guide to the Reaction Products of 6-Amino-2-chloropyrimidine-4-carboxamide and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine derivatives, in particular, are of immense interest due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of the reaction products derived from 6-Amino-2-chloropyrimidine-4-carboxamide and its synthetic alternatives. We will explore the underlying chemical principles, provide detailed experimental protocols, and present comparative data to inform your synthetic strategies.

Introduction: The Versatility of the 6-Amino-2-chloropyrimidine-4-carboxamide Scaffold

6-Amino-2-chloropyrimidine-4-carboxamide is a highly functionalized pyrimidine building block. Its utility stems from the presence of three key functional groups: a nucleophilic amino group at the 6-position, an electrophilic chlorine atom at the 2-position, and an electron-withdrawing carboxamide group at the 4-position. This specific arrangement of substituents dictates its reactivity, making the 2-chloro position particularly susceptible to nucleophilic aromatic substitution (SNAr).

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing carboxamide group, facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. This targeted reactivity allows for the selective introduction of a wide range of functionalities at the 2-position, leading to a diverse array of substituted 2,6-diaminopyrimidine-4-carboxamides, which are valuable scaffolds in drug discovery.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most prominent reaction of 6-Amino-2-chloropyrimidine-4-carboxamide is the nucleophilic aromatic substitution of the chlorine atom at the C2 position. This reaction typically proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups like the carboxamide at C4.

SNAr_Mechanism reagents 6-Amino-2-chloropyrimidine-4-carboxamide + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 2-Substituted-6-aminopyrimidine-4-carboxamide + HCl intermediate->product Loss of Cl-

Caption: Generalized workflow for the SNAr reaction.

Amination Reactions: A Comparative Analysis

A common application of this reactivity is the synthesis of 2,6-diaminopyrimidine-4-carboxamide derivatives through reactions with various primary and secondary amines. The choice of reaction conditions is critical and can influence reaction rates and yields.

Table 1: Comparison of Amination Reaction Conditions and Yields for 2-Chloropyrimidines

Nucleophile2-Chloropyrimidine DerivativeReaction ConditionsYield (%)Reference
Various Amines2-amino-4,6-dichloropyrimidineTriethylamine, 80-90 °C, solvent-freeHigh[1]
Aliphatic/Aromatic Amines2-chloropyrimidineKF, water, heatingModerate to Excellent[2]
3-aminopyrrole2,4,6-trichloropyrimidineDIPEA, DCM/MeOH-[3]
Various Amines2-ChloropyrimidinesMicrowave irradiation-[4]

As indicated in the table, reaction conditions can vary significantly. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times.[4] The use of a base like triethylamine or potassium carbonate is common to neutralize the HCl generated during the reaction.

Alternative Synthetic Pathways to 2,6-Diaminopyrimidine-4-carboxamides

While the SNAr reaction on 6-Amino-2-chloropyrimidine-4-carboxamide is a direct approach, other synthetic strategies can be employed to access similar product scaffolds. These alternatives can be advantageous depending on the availability of starting materials and the desired substitution patterns.

Synthesis from Dichloropyrimidines

An alternative approach involves the sequential substitution of dichloropyrimidines. For example, starting with 2,4-dichloro-6-aminopyrimidine, one could first introduce a nucleophile at the more reactive 4-position, followed by amination at the 2-position. The relative reactivity of the chloro groups is generally C4/C6 > C2 > C5.[3]

Alternative_Pathway start 2,4-Dichloro-6-aminopyrimidine step1 Nucleophilic substitution at C4 (e.g., with R-NH2) start->step1 intermediate 2-Chloro-4-substituted-6-aminopyrimidine step1->intermediate step2 Nucleophilic substitution at C2 (with desired amine) intermediate->step2 product 2,4-Disubstituted-6-aminopyrimidine step2->product

Caption: Alternative synthesis from a dichloropyrimidine.

This method offers flexibility in introducing different substituents at the 2 and 4 positions.

Ring Formation Strategies

Another alternative is to construct the pyrimidine ring from acyclic precursors. This often involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent.[5] This approach is fundamental but may offer less control over the final substitution pattern compared to the functionalization of a pre-formed pyrimidine ring.

Experimental Protocols

The following are generalized experimental protocols for the amination of 2-chloropyrimidines based on established literature procedures.

Protocol 1: Conventional Thermal Amination

Objective: To synthesize a 2-amino-substituted pyrimidine derivative via a conventional SNAr reaction.

Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq)

  • Desired amine (1.1 - 1.5 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous solvent (e.g., DMF, NMP, or Ethanol)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add 6-Amino-2-chloropyrimidine-4-carboxamide and the anhydrous solvent.

  • Stir the mixture until the starting material is fully dissolved.

  • Add the desired amine to the solution, followed by the dropwise addition of triethylamine.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-6-aminopyrimidine-4-carboxamide.

Protocol 2: Microwave-Assisted Amination

Objective: To accelerate the amination reaction using microwave irradiation.

Materials:

  • Same as Protocol 1, but with a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial, combine 6-Amino-2-chloropyrimidine-4-carboxamide, the desired amine, triethylamine, and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (typically 10-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS after cooling the vial.

  • Once the reaction is complete, work up the product as described in Protocol 1.

Characterization of Reaction Products

The structural elucidation of the synthesized 2,6-diaminopyrimidine-4-carboxamide derivatives relies on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for a Representative Product: 2-(Benzylamino)-6-aminopyrimidine-4-carboxamide

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ ~8.0-9.0 (br s, 1H, -NH-benzyl), δ ~7.2-7.4 (m, 5H, Ar-H), δ ~6.5-7.5 (br s, 2H, -CONH₂), δ ~6.0-6.5 (br s, 2H, -NH₂), δ ~5.8 (s, 1H, pyrimidine H-5), δ ~4.5 (d, 2H, -CH₂-Ph)
¹³C NMR (DMSO-d₆)δ ~165-170 (C=O), δ ~160-165 (C2, C4, C6), δ ~127-140 (Ar-C), δ ~90-100 (C5), δ ~45 (-CH₂-)
IR (cm⁻¹)~3400-3200 (N-H stretching), ~1650 (C=O stretching), ~1600-1550 (C=N and C=C stretching)
MS (ESI+) [M+H]⁺ corresponding to the molecular weight of the product

Note: The exact chemical shifts and peak intensities will vary depending on the specific amine used in the reaction.

Conclusion and Future Outlook

6-Amino-2-chloropyrimidine-4-carboxamide serves as a versatile and reactive building block for the synthesis of a diverse range of 2,6-diaminopyrimidine-4-carboxamide derivatives. The primary reaction pathway, nucleophilic aromatic substitution, is generally efficient and predictable. Alternative synthetic routes, such as those starting from dichloropyrimidines, offer additional flexibility for creating diverse molecular architectures.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired efficiency of the synthesis. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors and to facilitate the development of novel pyrimidine-based compounds with potential therapeutic applications.

References

Sources

A Comparative Guide to HPLC Purity Analysis of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Amino-2-chloropyrimidine-4-carboxamide, a crucial building block in the synthesis of various therapeutic agents. We will explore a robust stability-indicating HPLC method, compare its performance with Ultra-Performance Liquid Chromatography (UPLC), and discuss other potential analytical alternatives, all supported by experimental data and protocols.

The Critical Role of Purity Analysis for 6-Amino-2-chloropyrimidine-4-carboxamide

6-Amino-2-chloropyrimidine-4-carboxamide is a substituted pyrimidine derivative. Its molecular structure, featuring an amino group, a chloro substituent, and a carboxamide moiety, makes it a versatile synthon. However, these same functional groups can also be susceptible to degradation and may be associated with specific process-related impurities. Therefore, a reliable and validated analytical method is essential to ensure the quality, safety, and efficacy of any downstream products.

Potential impurities in 6-Amino-2-chloropyrimidine-4-carboxamide can arise from various sources, including the synthetic route and degradation. Common process-related impurities might include starting materials such as 2,4-diamino-6-chloropyrimidine or precursors to the carboxamide group. Degradation products could result from hydrolysis of the carboxamide to a carboxylic acid, or deamination. A robust analytical method must be able to separate the main component from all these potential impurities.

Primary Analytical Approach: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, impurities, and excipients. For 6-Amino-2-chloropyrimidine-4-carboxamide, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability and excellent retention for moderately polar to non-polar compounds. The pyrimidine ring system with its various substituents gives 6-Amino-2-chloropyrimidine-4-carboxamide a moderate polarity, making it well-suited for retention on a C18 column.

The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile in this case), allows for the fine-tuning of retention and selectivity. A phosphate buffer is chosen for its excellent buffering capacity in the acidic to neutral pH range, which helps to maintain a consistent ionization state of the analyte and any acidic or basic impurities, leading to sharp and reproducible peaks. A gradient elution is employed to ensure the timely elution of any more strongly retained impurities and to provide a stable baseline.

UV detection is selected due to the presence of the pyrimidine ring, which is a strong chromophore, ensuring good sensitivity.

Experimental Protocol: Stability-Indicating HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 70
    25 70
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler (10 µL injection) Filter->Injector Column C18 Column (30 °C) Injector->Column Pump Quaternary Pump (Gradient Elution) Pump->Injector Detector UV Detector (245 nm) Column->Detector CDS Chromatography Data System Detector->CDS Report Purity Report (% Area) CDS->Report

Caption: Workflow for HPLC Purity Analysis.

Forced Degradation Studies

To validate the stability-indicating nature of this method, forced degradation studies are essential. These studies involve subjecting the 6-Amino-2-chloropyrimidine-4-carboxamide to harsh conditions to intentionally degrade it. The developed HPLC method should then be able to separate the intact drug from all the formed degradation products.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are prepared as described above and analyzed by the HPLC method. The resulting chromatograms should demonstrate baseline separation of the main peak from all degradation product peaks.

Comparative Analysis: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[1][2]

UPLC Method Protocol
  • Instrumentation: A UPLC system capable of operating at high pressures (up to 15,000 psi).

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    5 70
    6 70
    6.1 10

    | 7 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as for HPLC.

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler (2 µL injection) Filter->Injector Column BEH C18 Column (35 °C) Injector->Column Pump Binary Pump (High-Pressure Gradient) Pump->Injector Detector UV Detector (245 nm) Column->Detector CDS Chromatography Data System Detector->CDS Report Purity Report (% Area) CDS->Report

Caption: Workflow for UPLC Purity Analysis.

Performance Comparison
ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time 30 minutes7 minutesUPLC (4.3x faster)
Resolution (Main Peak vs. Closest Impurity) 2.53.1UPLC (Higher resolution)
Theoretical Plates ~12,000~25,000UPLC (Higher efficiency)
Peak Asymmetry 1.11.05UPLC (More symmetrical peaks)
Solvent Consumption per Run ~30 mL~2.8 mLUPLC (Greener method)
System Backpressure ~1500 psi~9000 psiHPLC (Lower pressure)

As the data indicates, the UPLC method offers significant advantages in terms of speed, resolution, and efficiency, leading to higher sample throughput and reduced solvent consumption.[3][4] However, the initial investment in UPLC instrumentation is higher, and the method is more sensitive to system dead volume and requires cleaner samples and mobile phases.

Alternative Analytical Technique: Capillary Electrophoresis (CE)

For certain applications, especially with highly polar or charged analytes, Capillary Electrophoresis (CE) can be a powerful alternative to HPLC. CE separates ions based on their electrophoretic mobility in an applied electric field.[5][6]

Potential Advantages of CE for 6-Amino-2-chloropyrimidine-4-carboxamide:

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.

  • Low Sample and Reagent Consumption: Only nanoliters of sample and microliters of buffer are consumed per run.

  • Orthogonal Selectivity: The separation mechanism is different from reversed-phase HPLC, which can be advantageous for resolving impurities that are difficult to separate by HPLC.

Considerations for CE:

  • Sensitivity: Achieving low detection limits can be challenging without pre-concentration techniques.

  • Robustness: CE methods can be more sensitive to matrix effects and require careful optimization of buffer composition.

  • Analyte Properties: The analyte must be charged or capable of forming a charged complex to be analyzed by CE. 6-Amino-2-chloropyrimidine-4-carboxamide, with its amino group, can be protonated in an acidic buffer, making it suitable for CE analysis.

While a full CE method development is beyond the scope of this guide, it represents a viable alternative for challenging separation problems or for orthogonal method validation.

Conclusion and Recommendations

For the routine purity analysis of 6-Amino-2-chloropyrimidine-4-carboxamide, a well-validated, stability-indicating HPLC method provides a robust and reliable solution. The detailed protocol in this guide serves as an excellent starting point for method development and validation in a quality control setting.

For laboratories with high sample throughput requirements or those engaged in the analysis of complex impurity profiles, transitioning to a UPLC method offers substantial benefits in terms of speed, resolution, and reduced operational costs. The choice between HPLC and UPLC should be based on a careful consideration of the laboratory's specific needs, sample workload, and available resources.

Finally, alternative techniques like Capillary Electrophoresis should be considered for orthogonal testing or for resolving specific separation challenges that may not be adequately addressed by liquid chromatography.

The validation of any analytical method must be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.

References

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. Available from: [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. Available from: [Link]

  • J B, et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Int. J. Pharm. Sci. Rev. Res. 2022;75(1):153-158. Available from: [Link]

  • PubMed. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. Available from: [Link]

  • PubMed. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. Available from: [Link]

  • PubMed. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Available from: [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • National Center for Biotechnology Information. Capillary Electrophoresis in Bioanalysis. Available from: [Link]

  • Longdom Publishing. Capillary Electrophoresis in Analytical Chemistry and its Applica. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available from: [Link]

Sources

A Senior Scientist's Guide to the Synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide for researchers, chemists, and drug development professionals. The focus of our analysis is "6-Amino-2-chloropyrimidine-4-carboxamide," a valuable heterocyclic building block in medicinal chemistry. Its trifunctional nature—possessing nucleophilic (amino), electrophilic (chloro), and hydrogen-bonding (carboxamide) sites—makes it a versatile scaffold for constructing complex molecular architectures.

This guide provides a comparative analysis of two distinct synthetic strategies for its preparation. We will dissect each route, explaining the underlying chemical principles, providing detailed experimental protocols, and offering a critical evaluation of their respective strengths and weaknesses to inform your synthetic planning.

Route 1: Late-Stage Regioselective Amination

This strategy is arguably the more elegant and direct approach. It hinges on the differential reactivity of the chlorine atoms at the C2 and C6 positions of a pre-functionalized pyrimidine ring. The core principle is a regioselective nucleophilic aromatic substitution (SNAr), where an aminating agent preferentially displaces the more activated C6-chloro group.

Scientific Rationale & Causality

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The electronegative nitrogen atoms withdraw electron density, particularly from the α (C2, C6) and γ (C4) positions. The chloro group at the C6 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. This enhanced reactivity is attributed to the greater ability of the adjacent ring nitrogen at position 1 to stabilize the negative charge of the Meisenheimer complex intermediate formed during the attack at C6. This inherent electronic preference allows for a highly selective reaction under controlled conditions.

Synthetic Workflow

The synthesis proceeds in two conceptual stages, starting from a suitable precursor like 2,6-dichloropyrimidine-4-carbonitrile.

  • Formation of the Carboxamide Precursor: The nitrile group is first converted to the primary amide.

  • Regioselective Amination: The key step where the C6-chloro atom is selectively displaced by an amino group.

Route 1 Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Amination 2,6-Dichloropyrimidine-4-carbonitrile 2,6-Dichloropyrimidine-4-carbonitrile 2,6-Dichloropyrimidine-4-carboxamide 2,6-Dichloropyrimidine-4-carboxamide 2,6-Dichloropyrimidine-4-carbonitrile->2,6-Dichloropyrimidine-4-carboxamide  H2SO4 or HCl/HCOOH 6-Amino-2-chloropyrimidine-4-carboxamide 6-Amino-2-chloropyrimidine-4-carboxamide 2,6-Dichloropyrimidine-4-carboxamide->6-Amino-2-chloropyrimidine-4-carboxamide Aminating Agent Aminating Agent Aminating Agent->6-Amino-2-chloropyrimidine-4-carboxamide

Caption: Workflow for the Late-Stage Amination Route.

Detailed Experimental Protocols
Protocol 1A: Synthesis of 2,6-Dichloropyrimidine-4-carboxamide

This protocol is based on established methods for nitrile hydrolysis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyrimidine-4-carbonitrile (5.0 g, 28.7 mmol).

  • Reagent Addition: Slowly and carefully add concentrated sulfuric acid (25 mL) to the flask while cooling in an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 80-90°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (100 g) with vigorous stirring.

  • Isolation: The white precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.

  • Drying: Dry the solid product in a vacuum oven at 50°C to afford 2,6-dichloropyrimidine-4-carboxamide.

Protocol 1B: Regioselective Amination

This protocol is adapted from Chinese Patent CN104292471A, which directly addresses this transformation.

  • Reaction Setup: To a pressure vessel equipped with a magnetic stirrer, add 2,6-dichloropyrimidine-4-carboxamide (3.86 g, 20 mmol) and 1,4-dioxane (40 mL).

  • Reagent Addition: Cool the mixture to 0°C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in dioxane/methanol. Seal the vessel.

  • Reaction: Heat the sealed vessel to 80-100°C and maintain stirring for 12-24 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Work-up: Cool the vessel to room temperature. Carefully vent the excess ammonia in a fume hood.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is triturated with water, collected by filtration, and washed with a small amount of diethyl ether.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 6-Amino-2-chloropyrimidine-4-carboxamide.

Data Summary & Discussion
ParameterRoute 1
Key Intermediate 2,6-Dichloropyrimidine-4-carboxamide
Key Reaction Nucleophilic Aromatic Substitution (SNAr)
Reported Yield Good to Excellent (specifics proprietary)
Purity High, after recrystallization
Scalability Good; amenable to large-scale production
Key Challenge Handling of gaseous ammonia; pressure reaction

This route's primary advantage is its directness. By leveraging the inherent reactivity differences of the C2 and C6 positions, it minimizes the need for protecting groups and reduces the number of synthetic steps.

Route 2: De Novo Pyrimidine Ring Construction

This is a more classical, "bottom-up" approach that builds the pyrimidine core from simple, acyclic precursors. This method offers flexibility but often requires more steps and careful control of chlorination and subsequent functionalization.

Scientific Rationale & Causality

The foundational step is the Prinzbach-type pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a compound containing an N-C-N fragment, such as guanidine.[1] This reliably forms the 2-aminopyrimidine core. The resulting dihydroxypyrimidine is not reactive enough for substitution, so the hydroxyl groups must be converted to a better leaving group, typically chloride, using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[2] This step proceeds via the formation of highly reactive phosphate esters, which are then displaced by chloride ions.

Synthetic Workflow
  • Ring Formation: Condensation of guanidine with a malonic ester derivative to form 2-amino-4,6-dihydroxypyrimidine-x-substituent. To arrive at the target, one would ideally start with a malonate bearing a cyano or carboxylate group.

  • Chlorination: Both hydroxyl groups are converted to chloro groups using POCl₃.

  • Selective Functionalization: The two chloro groups and the nitrile/ester must be converted into the final functionalities. This is the most challenging aspect of this route. A plausible, albeit lengthy, path would involve selective hydrolysis of the C4-nitrile to a carboxamide, followed by selective amination at C6.

Route 2 Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Functional Group Interconversion Guanidine Guanidine 2-Amino-4,6-dihydroxypyrimidine\n-4-carboxylate 2-Amino-4,6-dihydroxypyrimidine -4-carboxylate Guanidine->2-Amino-4,6-dihydroxypyrimidine\n-4-carboxylate Diethyl Malonate Derivative Diethyl Malonate Derivative Diethyl Malonate Derivative->2-Amino-4,6-dihydroxypyrimidine\n-4-carboxylate Ethyl 2-amino-4,6-dichloropyrimidine\n-4-carboxylate Ethyl 2-amino-4,6-dichloropyrimidine -4-carboxylate 2-Amino-4,6-dihydroxypyrimidine\n-4-carboxylate->Ethyl 2-amino-4,6-dichloropyrimidine\n-4-carboxylate POCl3 POCl3 POCl3->Ethyl 2-amino-4,6-dichloropyrimidine\n-4-carboxylate Final Product 6-Amino-2-chloropyrimidine -4-carboxamide Ethyl 2-amino-4,6-dichloropyrimidine\n-4-carboxylate->Final Product  1. Selective Amination (C6)  2. Amidation of Ester

Caption: Workflow for the De Novo Ring Construction Route.

Detailed Experimental Protocols
Protocol 2A: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is a standard literature procedure for this class of compounds.[3]

  • Sodium Ethoxide Preparation: In a 1 L flask fitted with a reflux condenser, prepare a solution of sodium ethoxide from sodium metal (23 g, 1.0 mol) and absolute ethanol (250 mL).

  • Guanidine Solution: In a separate flask, dissolve guanidine hydrochloride (97 g, 1.02 mol) in a second solution of sodium ethoxide (from 23 g Na in 250 mL ethanol). Filter off the precipitated sodium chloride.

  • Reaction: To the first sodium ethoxide solution, add diethyl malonate (160 g, 1.0 mol). To this mixture, add the filtered guanidine solution.

  • Reflux: Heat the resulting mixture under reflux for 2 hours.

  • Isolation: Evaporate the solvent. Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL). Upon cooling, the product crystallizes.

  • Purification: Collect the crystals by filtration and wash with cold water to yield 2-amino-4,6-dihydroxypyrimidine.

Protocol 2B: Dichlorination to form 2-Amino-4,6-dichloropyrimidine

This improved protocol avoids excessive reflux times and large excesses of POCl₃.[2]

  • Reaction Setup: In a 1 L flask equipped with a stirrer, condenser, and addition funnel, charge phosphorus oxychloride (557 g, 3.63 mol) and 2-amino-4,6-dihydroxypyrimidine (131 g, 1.03 mol).

  • Heating: Heat the mixture to 55-60°C.

  • Base Addition: Add N,N-dimethylaniline (229 g, 2.10 mol) dropwise over 3 hours, maintaining the reaction temperature between 60-70°C.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional hour.

  • Work-up: Cool the reaction mixture and pour it slowly onto 2 kg of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Isolation: Adjust the pH of the aqueous slurry to ~8.0 with 50% NaOH solution. Filter the resulting precipitate, wash thoroughly with water, and air dry.

  • Purification: The crude product can be recrystallized from benzene or toluene to yield pure 2-amino-4,6-dichloropyrimidine.

Data Summary & Discussion
ParameterRoute 2
Key Intermediate 2-Amino-4,6-dichloropyrimidine derivative
Key Reaction Cyclocondensation & Chlorination
Reported Yield ~80-86% for chlorination step[2][3]
Purity High, after recrystallization
Scalability Moderate; multi-step nature adds complexity
Key Challenge Lack of a direct path; requires multiple, selective functional group interconversions post-chlorination.

The primary drawback of this route for the specific target is the complexity of the "end-game." After forming 2-amino-4,6-dichloropyrimidine, one must introduce the C4-carboxamide. This would likely require protection of the C2-amino group, followed by a reaction to install the carboxamide (e.g., lithiation and quenching with CO₂, followed by amidation), and finally selective amination at C6. This multi-step process significantly reduces the overall efficiency.

Comparative Analysis and Recommendations

To make an informed decision, we must objectively compare the two routes across several critical parameters.

Head-to-Head Comparison
FeatureRoute 1: Late-Stage AminationRoute 2: De Novo Ring Construction
Overall Strategy Convergent, direct functionalizationLinear, requires extensive functional group interconversion
Number of Steps Fewer steps from a key intermediateMultiple steps from basic starting materials
Starting Materials Requires access to 2,6-dichloropyrimidine-4-carboxamideUses basic commodity chemicals (malonates, guanidine)
Regioselectivity Excellent; leverages inherent electronic biasHighly challenging; requires complex protection/deprotection sequences
Scalability More favorable due to fewer steps and higher convergenceLess favorable for large scale due to step count and complexity
Key Hazard Use of pressurized, gaseous ammoniaUse of large quantities of corrosive POCl₃
Logical Comparison of Synthetic Strategies

Strategy Comparison cluster_0 Route 1: Convergent cluster_1 Route 2: Linear start1 Pre-functionalized Pyrimidine Core end1 Target Molecule start1->end1 Selective Amination start2 Acyclic Precursors step1 Ring Formation start2->step1 step2 Chlorination step1->step2 step3 Multi-step Functionalization step2->step3 end2 Target Molecule step3->end2

Caption: High-level comparison of the convergent vs. linear approaches.

Senior Scientist's Recommendation

For laboratory-scale synthesis and process development leading to manufacturing, Route 1 (Late-Stage Regioselective Amination) is unequivocally the superior strategy.

Its primary advantages are efficiency and elegance. By starting with an intermediate that already contains most of the required functionality, the synthesis is more convergent, leading to a higher overall yield and easier purification. The key SNAr step is reliable and leverages the fundamental electronic properties of the pyrimidine ring to achieve the desired regioselectivity. While it requires access to the specific 2,6-dichloropyrimidine-4-carboxamide precursor, the development of a robust synthesis for this intermediate is a more focused and strategically sound investment of resources than navigating the complex and low-yielding functional group manipulations required in Route 2.

Route 2, while academically interesting, presents significant practical hurdles for producing the target molecule efficiently. The challenges associated with the selective, multi-step functionalization of 2-amino-4,6-dichloropyrimidine make it an inefficient and economically unviable option for anything beyond exploratory chemistry.

References

  • BenchChem. (2025). Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil. Application Notes and Protocols. Link

  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. Link

  • BenchChem. (2025). Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine. Application Notes and Protocols. Link

  • Krasavin, M., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(23), 4363. Link

  • Proctor, G. R. (1970). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. University of the Pacific Thesis. Link

  • Ghorab, M. M., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 19881. Link

  • Lin, K., et al. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. US Patent 5,698,695. Link

  • Wang, B., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(18), 3350. Link

  • Hanson, G. J. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. US Patent 5,917,042. Link

  • Al-Obaidi, A. S. M., et al. (2021). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Journal of Medicinal and Chemical Sciences, 4(5), 469-485. Link

  • Al-Juboori, A. M. H. (2020). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Engineering Research, 11(6), 118-128. Link

  • Xu, G., et al. (2009). Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. Chinese Patent CN101003511B. Link

  • Fahad, W. H. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305. Link

  • El-Gohary, N. S. (2011). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University Thesis. Link

  • Jiang, S. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. Chinese Patent CN113754592A. Link

  • Krasavin, M., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(23), 4363. Link

  • Hartmann, W. W., & Stenbuck, P. (1957). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 37, 22. Link

  • Biosynth. (n.d.). Ethyl 2-amino-6-chloropyrimidine-4-carboxylate. Product Page. Link

  • Shuto, Y., et al. (1972). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 17(1), 39-48. Link

  • Ceballos-Ceballos, A., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1291. Link

Sources

The Organic Chemist's Compass: Navigating Aminopyrimidine Synthesis with 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Versatile Synthetic Intermediate

For researchers, scientists, and professionals in drug development, the pyrimidine core represents a privileged scaffold, forming the backbone of numerous therapeutic agents, particularly in the realm of kinase inhibitors. The strategic functionalization of this heterocycle is paramount, and the choice of starting materials can significantly influence the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth validation of "6-Amino-2-chloropyrimidine-4-carboxamide" as a key synthetic intermediate, offering a comparative analysis against a common alternative, 2,4-diamino-6-chloropyrimidine, supported by experimental insights and data.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine ring is a cornerstone in medicinal chemistry, largely due to its structural resemblance to the nucleobases of DNA and RNA. This mimicry allows pyrimidine-based compounds to effectively interact with a wide array of biological targets. In particular, 2,4-diaminopyrimidine derivatives have emerged as a critical class of compounds, with numerous approved drugs and clinical candidates targeting a range of diseases. The efficient and regioselective synthesis of these molecules is therefore a subject of intense research and development.

This guide focuses on the utility of 6-Amino-2-chloropyrimidine-4-carboxamide as a starting point for constructing complex aminopyrimidine derivatives. We will explore its reactivity, benchmark its performance against a related and widely used intermediate, and provide practical, experimentally-grounded protocols.

The Contenders: A Comparative Overview

At the heart of this guide is a comparison between two commercially available and structurally related chloropyrimidines, each offering a distinct set of advantages and disadvantages for the synthetic chemist.

Target Intermediate: 6-Amino-2-chloropyrimidine-4-carboxamide

This molecule possesses three key functional groups: a primary amino group at the 6-position, a chloro leaving group at the 2-position, and a carboxamide at the 4-position. This arrangement allows for sequential and regioselective functionalization, making it a valuable building block for creating diverse libraries of compounds.

Alternative Intermediate: 2,4-Diamino-6-chloropyrimidine

A common alternative, 2,4-diamino-6-chloropyrimidine, features two primary amino groups at the 2- and 4-positions and a chloro leaving group at the 6-position. Its symmetrical nature and the presence of two nucleophilic amino groups present a different synthetic landscape.

Feature6-Amino-2-chloropyrimidine-4-carboxamide2,4-Diamino-6-chloropyrimidine
Reactive Sites C2 (electrophilic), C6-NH2 (nucleophilic), C4-CONH2 (modifiable)C6 (electrophilic), C2-NH2 & C4-NH2 (nucleophilic)
Key Advantage Orthogonal reactivity for sequential functionalization.Direct precursor to 2,4,6-trisubstituted aminopyrimidines.
Potential Challenge Multi-step synthesis may be required for certain targets.Potential for side reactions due to two nucleophilic amino groups.

Head-to-Head: Synthesis of a Common Target Scaffold

To provide a concrete comparison, we will examine the synthesis of a common and medicinally relevant scaffold: N²,N⁴-diaryl-6-aminopyrimidine-4-carboxamide . This class of compounds often exhibits potent biological activity.

Pathway A: Utilizing 6-Amino-2-chloropyrimidine-4-carboxamide

This pathway leverages the differential reactivity of the chloro and amino groups. The general strategy involves a two-step process: first, a nucleophilic aromatic substitution (SNAr) at the C2 position, followed by a potential modification of the C6-amino group or the C4-carboxamide.

Experimental Workflow: Pathway A

G start 6-Amino-2-chloropyrimidine-4-carboxamide step1 Nucleophilic Aromatic Substitution (SNAr) with Arylamine (R¹-NH₂) start->step1 Base (e.g., DIPEA) Solvent (e.g., i-PrOH) Heat product1 6-Amino-2-(arylamino)pyrimidine-4-carboxamide step1->product1 step2 Amide Coupling or N-Arylation (optional) product1->step2 final_product N²,N⁴-diaryl/alkyl-6-aminopyrimidine-4-carboxamide step2->final_product G start 2,4-Diamino-6-hydroxypyrimidine step1 Chlorination (e.g., POCl₃) start->step1 intermediate 2,4-Diamino-6-chloropyrimidine step1->intermediate step2 Suzuki Coupling with Arylboronic Acid (R¹-B(OH)₂) intermediate->step2 Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) product1 6-Aryl-2,4-diaminopyrimidine step2->product1 step3 Further functionalization (e.g., acylation, alkylation) product1->step3 final_product Functionalized 6-Aryl-2,4-diaminopyrimidine step3->final_product

Caption: Synthetic route starting from 2,4-Diamino-6-hydroxypyrimidine.

Comparative Analysis of Synthetic Pathways

ParameterPathway A (from 6-Amino-2-chloropyrimidine-4-carboxamide)Pathway B (from 2,4-Diamino-6-chloropyrimidine)
Regioselectivity Excellent. The C2-chloro is significantly more electrophilic than the C6-amino is nucleophilic under typical SNAr conditions, allowing for selective reaction at C2.Good. The C6-chloro is readily displaced in both SNAr and cross-coupling reactions.
Reaction Conditions SNAr: Typically requires a base (e.g., DIPEA) and heating in a polar solvent like isopropanol or DMF. Suzuki Coupling: Requires a palladium catalyst, base, and a suitable solvent system.Chlorination: Harsh conditions using POCl₃. SNAr/Suzuki: Similar to Pathway A.
Typical Yields SNAr: 60-95% depending on the nucleophile. [1]Chlorination: ~85%. [2]SNAr/Suzuki: 50-90% depending on the coupling partners.
Versatility High. The C4-carboxamide and C6-amino groups provide additional handles for diversification after initial C2 functionalization.High. The C2 and C4 amino groups can be further functionalized after C6 substitution.
Atom Economy Generally good, though the use of protecting groups may sometimes be necessary for the C6-amino group, depending on the desired final product.The initial chlorination step has lower atom economy.
Overall Assessment Ideal for building complexity in a stepwise and controlled manner, particularly when different substituents are desired at C2 and C6.A more direct route if the final target retains the 2,4-diamino core and requires functionalization primarily at the 6-position.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-(phenylamino)pyrimidine-4-carboxamide (from 6-Amino-2-chloropyrimidine-4-carboxamide)

This protocol details a typical nucleophilic aromatic substitution reaction.

Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxamide (1.0 eq)

  • Aniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • 2-Propanol (or DMF)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To the reaction vessel, add 6-Amino-2-chloropyrimidine-4-carboxamide, aniline, and 2-propanol.

  • Add DIPEA to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Yield: 70-90%

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine (from 2,4-Diamino-6-hydroxypyrimidine)

This protocol outlines the chlorination of the corresponding hydroxypyrimidine. [2] Materials:

  • 2,4-Diamino-6-hydroxypyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, as reagent and solvent)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Carefully add 2,4-Diamino-6-hydroxypyrimidine to an excess of POCl₃ in the reaction vessel.

  • Heat the mixture to reflux (approximately 105 °C) and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) until the pH is neutral or slightly basic.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Expected Yield: ~85% [2]

Mechanistic Insights: Understanding Reactivity

The regioselectivity observed in the reactions of these chloropyrimidines is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which activates the chloro-substituted carbon atoms towards nucleophilic attack.

In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. [3]This is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate. However, in 6-Amino-2-chloropyrimidine-4-carboxamide, the presence of the amino group at C6 and the carboxamide at C4 can influence the electron distribution and reactivity at C2.

Conclusion: Selecting the Optimal Intermediate

The choice between 6-Amino-2-chloropyrimidine-4-carboxamide and 2,4-diamino-6-chloropyrimidine as a synthetic intermediate is ultimately dictated by the specific target molecule and the overall synthetic strategy.

6-Amino-2-chloropyrimidine-4-carboxamide is the superior choice when:

  • Stepwise and regioselective functionalization at the C2 and C6 positions is required.

  • The final product requires a carboxamide or a derivative thereof at the C4 position.

  • A more controlled introduction of diverse substituents is desired.

2,4-Diamino-6-chloropyrimidine is more suitable when:

  • The 2,4-diamino scaffold is the core of the target molecule.

  • The primary functionalization is at the C6 position via nucleophilic substitution or cross-coupling reactions.

  • A more direct route to 6-substituted-2,4-diaminopyrimidines is preferred.

By understanding the unique reactivity profiles and synthetic potential of each intermediate, researchers can make more informed decisions, leading to more efficient and successful drug discovery and development programs.

References

  • Keshk, R. M., Salama, Z. A., Elsaedany, S. K., Abed ElRehim, E. M., & Beltagy, D. M. (2025).
  • A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. (2006). Tetrahedron Letters, 47(32), 5751-5753.
  • Chen, Y. N., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(5), 1592.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022).
  • Synthesis of 2,4-diamino-6-aryl-pyrimidines and triazines using palladium catalyzed Suzuki cross-coupling reactions. (2001). Tetrahedron Letters, 42(37), 6493-6495.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(21), 4819-4822.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2008). Letters in Organic Chemistry, 5(1), 58-61.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025).
  • Shinde, D. B., et al. (2018). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 61(17), 7746-7759.
  • Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(4), 778.
  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2011). Molecules, 16(12), 10358-10368.
  • 2 4 Diamino 6 Chloropyrimidine - Sarchem Labs. (n.d.).
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022).
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (2015). Arkivoc, 2015(6), 239-257.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). WuXi AppTec.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). WuXi AppTec.
  • A process for the preparation of 2,4-diamino-6-[1-piperidinyl]-pyrimidine N-oxide. (1988).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). Molecules, 25(21), 5038.
  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2011). Molecules, 16(12), 10358-10368.
  • Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. (2015). Chemical Biology & Drug Design, 85(5), 596-606.

Sources

A Senior Application Scientist's Guide to Evaluating 6-Amino-2-chloropyrimidine-4-carboxamide in Target-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine ring stands out as a "privileged scaffold." Its structural resemblance to the purine core of ATP makes it an ideal starting point for designing inhibitors that target the highly conserved ATP-binding sites of numerous enzymes, particularly protein kinases.[1][2] Kinase dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major focus of therapeutic development.[1][3]

This guide focuses on 6-Amino-2-chloropyrimidine-4-carboxamide , a compound whose specific biological activity and target profile are not yet extensively documented in publicly available literature. However, its structure is rich with potential. The 4-carboxamide and 6-amino groups provide crucial hydrogen bonding capabilities, while the 2-chloro substituent acts as both an important synthetic handle and a potential reactive site for covalent inhibition.[4]

For researchers and drug development professionals who have synthesized or acquired this molecule, the critical question is: how do we efficiently and accurately determine its efficacy and mechanism of action? This guide provides a comprehensive, technically-grounded framework for evaluating 6-Amino-2-chloropyrimidine-4-carboxamide using a multi-tiered, target-based screening cascade. We will move beyond simple protocols to explain the causal logic behind each experimental choice, ensuring a self-validating workflow from initial hit identification to cellular target engagement.

Section 1: The Strategic Rationale for a Target-Based Kinase Screening Approach

Target-based screening is a hypothesis-driven approach that begins with a known biological target.[5] This strategy is particularly effective for pyrimidine-based compounds for several reasons:

  • Known Target Class: The pyrimidine scaffold has a well-established history of targeting protein kinases. This allows us to focus initial screening efforts on a large, well-characterized family of enzymes, increasing the probability of identifying a high-quality hit.

  • Mechanistic Clarity: A key advantage of target-based screening is that a positive result (a "hit") is immediately linked to a specific molecular mechanism—the inhibition of the target protein.[5] This simplifies the subsequent hit-to-lead optimization process.

  • Potential for Covalent Inhibition: The presence of a 2-chloro group on the electron-deficient pyrimidine ring raises the possibility of covalent inhibition through a nucleophilic aromatic substitution (SNAr) reaction with a non-catalytic cysteine residue near the ATP-binding pocket.[4] This mechanism can lead to inhibitors with high potency and prolonged duration of action. A screening cascade must therefore be designed to detect both reversible and irreversible inhibitors.

The logical first step is to screen 6-Amino-2-chloropyrimidine-4-carboxamide against a broad panel of kinases to identify its primary target(s) and assess its initial selectivity profile.

Section 2: A Multi-Tiered Screening Cascade for Efficacy Evaluation

A robust screening cascade is essential to eliminate false positives and systematically build confidence in a hit compound.[6] This process progresses from high-throughput biochemical assays to lower-throughput, more physiologically relevant cellular assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Validation cluster_2 Tier 3: Cellular Efficacy cluster_3 Outcome P_HTS Biochemical HTS (Broad Kinase Panel) Orthogonal Orthogonal Assay (e.g., Different technology) P_HTS->Orthogonal Primary Hits IC50 IC50 Determination (Dose-Response Curve) Orthogonal->IC50 Confirmed Hits Biophysical Biophysical Validation (e.g., SPR, TSA) IC50->Biophysical Potent Hits Target_Engage Target Engagement Assay (e.g., NanoBRET) Biophysical->Target_Engage Direct Binders Functional_Cell Functional Cellular Assay (e.g., Phosphorylation) Target_Engage->Functional_Cell Cell-Active Hits Lead_Opt Validated Hit for Lead Optimization Functional_Cell->Lead_Opt

Caption: A multi-tiered workflow for hit validation.

Tier 1: Primary Screening with Biochemical Assays

The goal of this tier is to quickly and cost-effectively screen the compound against a large number of targets to identify initial hits.

Experimental Choice: A broad biochemical kinase activity panel is the logical starting point. These assays directly measure the catalytic function of kinases by quantifying the phosphorylation of a substrate.[1]

Comparison of Biochemical Assay Formats

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the reaction.[7]Universal for any kinase, high signal-to-background ratio, less prone to compound interference.[1]Indirect detection of kinase activity.
Time-Resolved FRET (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate by a phospho-specific antibody.[8]Homogeneous ("mix-and-read") format, robust, and highly sensitive.Requires specific antibodies and labeled substrates, potential for compound autofluorescence interference.[8]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescent tracer that is displaced from the kinase by the inhibitor.Direct binding measurement, good for kinetic studies.[3]Can be less sensitive for low-affinity interactions.

Protocol: High-Throughput Kinase Screen using ADP-Glo™

This protocol is adapted from methodologies used for robust kinase inhibitor profiling.[7]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the kinase and substrate in the assay buffer to optimal concentrations (determined empirically).

    • Prepare a stock solution of 6-Amino-2-chloropyrimidine-4-carboxamide in 100% DMSO (e.g., 10 mM). For a single-point screen, dilute to the final screening concentration (e.g., 10 µM) in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound solution or DMSO control.

    • Add 2.5 µL of the enzyme/substrate mix.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[7]

    • Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for each kinase).

    • Incubate for 1-2 hours at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader. A decrease in signal relative to the DMSO control indicates inhibition.

Tier 2: Hit Confirmation and Potency Determination

A "hit" from the primary screen is not a guarantee of true activity. This tier uses orthogonal and more quantitative methods to confirm the initial result and rule out artifacts.

  • Orthogonal Assay Confirmation: Re-test the primary hits using a different assay technology (e.g., if the primary screen was luminescence-based, use a TR-FRET assay). This ensures the observed activity is not an artifact of the specific assay format.

  • IC₅₀ Determination: Test the confirmed hits in a 10-point dose-response format to determine their potency (IC₅₀ value), which is the concentration required to inhibit 50% of the kinase's activity.[9] This is a critical metric for comparing compounds and guiding medicinal chemistry efforts.

  • Biophysical Validation: To provide definitive evidence of direct binding between the compound and the target kinase, a biophysical assay is essential. Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can confirm a physical interaction and rule out non-specific mechanisms of inhibition.

Tier 3: Assessing Cellular Efficacy and Target Engagement

A compound that is potent in a biochemical assay may not be effective in a living cell due to poor permeability, rapid metabolism, or cellular efflux.[10] This tier is the critical bridge between biochemistry and physiology.

Experimental Choice: Cell-based assays are required to demonstrate that the compound can enter the cell, bind to its intended target, and exert a functional effect.

Comparison of Cell-Based Assay Formats

Assay TechnologyPrincipleMeasuresKey Advantage
NanoBRET™ Target Engagement Measures Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged kinase and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[11]Direct Target Binding in live cells.Quantifies target occupancy in a physiological context.[10]
Cellular Phosphorylation Assay Uses antibody-based methods (e.g., ELISA, AlphaLISA) to measure the phosphorylation of a known downstream substrate of the target kinase.[11][12]Functional Kinase Activity in cells.Confirms mechanism of action by measuring the intended downstream effect.
BaF3 Cell Proliferation Assay Uses engineered cells whose survival is dependent on the activity of a specific oncogenic kinase. Inhibition of the kinase leads to cell death.[11]Phenotypic Consequence of kinase inhibition.Provides a clear link between target inhibition and a cellular outcome (proliferation).

Protocol: NanoBRET™ Intracellular Target Engagement Assay

This protocol outlines the key steps for measuring direct binding in intact cells.[11]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of 6-Amino-2-chloropyrimidine-4-carboxamide in Opti-MEM® medium.

    • Add the NanoBRET™ Tracer (at a pre-determined optimal concentration) and the compound dilutions to the cells.

    • Equilibrate for 2 hours in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the ratio with increasing compound concentration indicates competitive binding.

Section 3: Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

While the pyrimidine scaffold is highly valuable, it is important to understand its properties in the context of other well-established kinase inhibitor chemotypes. This comparison can inform future medicinal chemistry strategies.

ScaffoldExample DrugCommon TargetsKey Features
Pyrimidine Imatinib (Gleevec)ABL, KIT, PDGFRATP-competitive, synthetically versatile, well-established SAR.[1]
Quinazoline Gefitinib (Iressa)EGFRHighly potent ATP-competitive inhibitors, often targeting receptor tyrosine kinases.
Indazole Axitinib (Inlyta)VEGFRPotent and selective inhibitors, often used in anti-angiogenic therapies.
Diaryl Urea Sorafenib (Nexavar)BRAF, VEGFR, PDGFRBinds to the DFG-out (inactive) conformation of kinases, often exhibiting multi-kinase activity.[13]

Conclusion and Future Directions

This guide provides a rigorous, logic-driven framework for assessing the efficacy of a novel compound like 6-Amino-2-chloropyrimidine-4-carboxamide. By progressing through a multi-tiered cascade—from broad biochemical screening to specific cellular target engagement—researchers can confidently identify its primary molecular targets, quantify its potency, and validate its mechanism of action in a physiologically relevant setting.

The data generated from this workflow will not only define the therapeutic potential of 6-Amino-2-chloropyrimidine-4-carboxamide but will also provide the critical foundation for structure-activity relationship (SAR) studies. This, in turn, will empower medicinal chemists to optimize the scaffold for improved potency, selectivity, and drug-like properties, ultimately accelerating its journey from a promising chemical starting point to a potential therapeutic candidate.

References

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH National Center for Biotechnology Information. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2017). PubMed Central. [Link]

  • Target Based Screening. (2018). BIT 479/579 High-throughput Discovery. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). PubMed Central. [Link]

  • Screening Strategies Used in Drug Discovery. (2023). Technology Networks. [Link]

  • Principles of early drug discovery. (2011). PubMed Central. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2017). ACS Publications. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. (2017). PubMed. [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. (2023). PubMed Central. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PubMed Central. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). PubMed. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2024). PubMed Central. [Link]

  • Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum. (2021). MDPI. [Link]

  • 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]

  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. (2008). PubMed. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PubMed Central. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Evaluation of 6-Amino-2-chloropyrimidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro studies for compounds derived from the 6-Amino-2-chloropyrimidine-4-carboxamide scaffold. As a privileged structure in medicinal chemistry, this pyrimidine core serves as a foundational building block for a multitude of potent and selective therapeutic candidates, particularly in oncology.[1][2] We will delve into the critical in vitro assays used to characterize these compounds, focusing on the causality behind experimental choices and ensuring each protocol is presented as a self-validating system.

The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to design, execute, and interpret in vitro experiments for this important class of molecules. We will explore methodologies for assessing both broad anticancer activity and specific molecular target engagement, primarily focusing on protein kinase inhibition.

Part 1: The Rationale for In Vitro Anticancer Screening

The initial phase of evaluating novel chemical entities involves a battery of in vitro tests to determine their biological activity and cytotoxic potential. For derivatives of the 6-Amino-2-chloropyrimidine-4-carboxamide scaffold, which are frequently designed as anticancer agents, the primary goal is to quantify their ability to inhibit cancer cell growth.[1][3][4][5] This is a critical step for screening compound libraries and selecting promising candidates for further development.[6]

Foundational Assays: Measuring Cytotoxicity and Viability

Cytotoxicity assays are the bedrock of anticancer drug screening.[7] They measure the toxic effects of a compound on cultured cells, with common methods assessing cell membrane integrity, metabolic activity, or biomass.[6][7] The output of these assays is typically the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a compound required to inhibit a biological process by 50%.[6][8][9] This value is a key metric of a drug's potency.[6]

Several robust methods exist, each with a distinct underlying principle:

  • Tetrazolium Reduction Assays (e.g., MTT): This is a colorimetric assay that measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product.[10] The amount of formazan produced is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Release Assays: This method quantifies cell death by measuring the activity of LDH, a cytosolic enzyme, in the culture medium.[6] LDH is released only when the cell membrane is compromised, making it a reliable indicator of cytotoxicity.[7]

  • Resazurin Reduction Assays (e.g., AlamarBlue): Similar to MTT, this is a fluorescence-based assay where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[11]

Experimental Protocol: MTT Assay for General Cytotoxicity Screening

This protocol provides a standardized workflow for determining the IC50 value of a novel pyrimidine derivative in an adherent cancer cell line.

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in their recommended media, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
  • Culture the cells in a humidified incubator at 37°C with 5% CO2.[6]
  • Harvest logarithmically growing cells and perform a cell count.
  • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells per well) and incubate for 24 hours to allow for attachment.[6][10]

2. Compound Preparation and Treatment:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in dimethyl sulfoxide (DMSO).[6][11]
  • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations.[11][12] It is critical to ensure the final DMSO concentration in the wells does not exceed a non-toxic level, typically <0.5% (v/v).[6]
  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.[6]
  • Essential Controls:
  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.
  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.[6]
  • Medium Blank: Wells containing only medium (no cells) to determine background absorbance.[12]
  • Incubate the plate for a defined period, typically 48 or 72 hours.[6]

3. MTT Addition and Formazan Solubilization:

  • After incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[6][10]
  • Incubate for an additional 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[6][10]
  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently agitate the plate on a shaker for 10 minutes.[10]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[10][12]
  • Correct for background by subtracting the absorbance of the medium blank from all other readings.[12]
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[8][13]

Diagram: Standard Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Readout (MTT Example) cluster_analysis Data Analysis cell_culture 1. Culture & Seed Cells (96-well plate) compound_prep 2. Prepare Compound Serial Dilutions treat_cells 3. Add Compounds to Cells (Include Vehicle & Positive Controls) compound_prep->treat_cells incubate 4. Incubate (e.g., 48-72 hours) treat_cells->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt incubate_mtt 6. Incubate (4 hours) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_plate 8. Read Absorbance (Microplate Reader) solubilize->read_plate calculate_ic50 9. Calculate % Viability & Determine IC50 read_plate->calculate_ic50

Caption: Workflow for a typical in vitro cytotoxicity assay.

Comparative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro antiproliferative activity of representative aminopyrimidine derivatives against various human cancer cell lines. This data highlights how modifications to the core scaffold can significantly impact potency.

Compound IDCore Structure ModificationCell LineAssay TypeIC50 / EC50 (µM)Reference
RDS 3442 (1a) N/A (Hit Compound)U-87 MG (Glioblastoma)Cell Viability21[4]
Compound 2a N-benzyl substitutionU-87 MG (Glioblastoma)Cell Viability8[4][5]
Compound 7m Thiazole ring additionHT29 (Colon)Not Specified10.0 (µg/mL)[3]
Compound 7r Phenyl ring substitutionA549 (Lung)Not Specified17.2 (µg/mL)[3]
Compound 8e Pyrazole-5-carboxamideMGC-803 (Gastric)Antiproliferative1.02 ± 0.08[14]
Compound 1c 2-Thio-6-aminopyrimidineLeukemia SRAnticancerGI50 < 0.01[15]
Compound A12 Tetrahydrothieno[3,2-c]pyridine side chainH1975 (NSCLC)Antiproliferative0.086[16]

Note: Direct comparison of potency should be made with caution due to variations in assay protocols, incubation times, and cell lines between studies.

Part 2: Mechanism of Action - Targeting Protein Kinases

Many aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[2] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their deregulation is a hallmark of cancer.[2] The pyrimidine scaffold is a bioisostere of the purine core of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[2] Therefore, evaluating the specific kinase inhibitory profile of new derivatives is a logical and essential next step after confirming general cytotoxicity.

In Vitro Kinase Inhibition Assays

Assays to measure kinase inhibition can be broadly categorized as biochemical or cell-based.

  • Biochemical Assays: These assays use purified, recombinant enzymes to measure the direct interaction between the inhibitor and the kinase.[17] They are ideal for determining intrinsic potency (IC50) without the complexities of a cellular environment.

  • Cell-Based Assays: These assays measure the inhibition of a kinase's activity within intact cells.[18][19] This provides a more physiologically relevant context, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[20] A common approach is to quantify the phosphorylation of a known downstream substrate of the target kinase.[18]

Diagram: Kinase Inhibition Mechanism

G cluster_pathway Signaling Pathway Upstream Upstream Signal Kinase Kinase Upstream->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) Substrate_P->Response ATP ATP ATP->Kinase Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: A pyrimidine inhibitor blocking the ATP-binding site of a kinase.

Experimental Protocol: Cell-Based Kinase Phosphorylation Assay (ELISA-based)

This protocol describes a method to quantify the inhibition of a specific kinase (e.g., EGFR) in cells by measuring the phosphorylation of its substrate.

1. Cell Culture and Stimulation:

  • Culture cells known to express the target kinase (e.g., A549 cells for EGFR) in 96-well plates until they reach ~80-90% confluency.
  • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
  • Pre-treat the cells for 1-2 hours with serial dilutions of the pyrimidine inhibitor or vehicle (DMSO).

2. Kinase Activation and Cell Lysis:

  • Stimulate the cells with a known activator of the kinase for a short period (e.g., 10-15 minutes with EGF to activate EGFR).
  • Immediately aspirate the medium and add ice-cold cell lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
  • Agitate the plate on an orbital shaker at 4°C, then collect the cell lysates.

3. ELISA Procedure:

  • Use a sandwich ELISA kit specific for the phosphorylated substrate. The wells are typically pre-coated with a capture antibody for the total substrate protein.[18]
  • Add the cell lysates to the wells and incubate to allow the capture antibody to bind the substrate protein (both phosphorylated and non-phosphorylated forms).
  • Wash the wells to remove unbound cellular components.
  • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like horseradish peroxidase (HRP).
  • Wash again, then add a chromogenic HRP substrate (e.g., TMB). The enzyme converts the substrate into a colored product.
  • Stop the reaction with a stop solution and measure the absorbance using a microplate reader.

4. Data Analysis:

  • The absorbance is directly proportional to the amount of phosphorylated substrate.
  • Normalize the data to the stimulated vehicle control (representing 100% kinase activity).
  • Plot the percent inhibition against the log of the inhibitor concentration and perform a non-linear regression to calculate the IC50 value.
Comparative Data: Kinase Inhibitory Activity of Pyrimidine Derivatives

This table showcases the potency and selectivity of various aminopyrimidine carboxamide derivatives against different protein kinases, underscoring their potential as targeted therapeutic agents.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
A12 EGFRL858R/T790MKinase Inhibition4.0[16]
A12 EGFRWTKinase Inhibition170.0[16]
Compound 1c PI3KδNot Specified3.4[15]
Compound 9 MARK4ATPase Inhibition2.13 ± 0.11 (µM)[21]
Compound 14 MARK4ATPase Inhibition1.09 ± 0.05 (µM)[21]
Compound 26 HPK1TR-FRET0.16[22]
Compound 7 PLK1Enzymatic20[23]
Compound 7 BRD4Enzymatic42[23]

Conclusion and Future Directions

The in vitro evaluation of compounds derived from the 6-Amino-2-chloropyrimidine-4-carboxamide scaffold is a multi-step process that builds from broad cytotoxicity screening to specific mechanism-of-action studies. The methodologies described in this guide—from foundational MTT assays to targeted cell-based kinase assays—provide a robust framework for identifying and characterizing novel anticancer agents.

The presented data clearly demonstrates that subtle chemical modifications to the pyrimidine core can lead to significant gains in potency and selectivity. Future work should focus on elucidating structure-activity relationships (SAR) to rationally design next-generation derivatives with improved pharmacokinetic profiles and enhanced efficacy, ultimately paving the way for preclinical and clinical development.

References

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In NCBI Bookshelf. National Center for Biotechnology Information (US). [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 16, 2026, from [Link]

  • Brouwer, K. L. R., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(3), 759–771. [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved January 16, 2026, from [Link]

  • Patel, R., et al. (2021). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5335-5339. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • Ugarkar, B. G., et al. (2005). Synthesis and Biological Evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as Adenosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2803–2807. [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 16, 2026, from [Link]

  • Di Santo, R., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • ResearchGate. (2018). How to calculate ic50?. [Link]

  • An, R., & Li, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(1), 4. [Link]

  • Liu, X. H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 889–896. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Di Santo, R., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 226, 113845. [Link]

  • Impact Factor. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. In NCBI Bookshelf. National Center for Biotechnology Information (US). [Link]

  • Parker, L. L., et al. (2014). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 9(4), e94623. [Link]

  • Bassi, D. E., et al. (2007). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Journal of Proteome Research, 6(8), 3247–3254. [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. [Link]

  • Geronikaki, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6204. [Link]

  • Journal of Molecular Structure. (2025). Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. [Link]

  • El-Naggar, M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311497. [Link]

  • Digital CSIC. (2015). Design, Synthesis and Biological Evaluation of a Novel Class of Unconventional Aminopyrimidine, Aminopurine and Amino-1,3,5-triazine Methyloxy-nucleosides. [Link]

  • Al-Ostath, R. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 15(1), 22003. [Link]

  • De Vito, E., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(15), 8110–8124. [Link]

  • Al-Omary, F. A. M. (2013). Novel Synthesis Approach and Antiplatelet Activity Evaluation of 6-Arylmethyleneamino-2-Alkylsulfonylpyrimidin-4(3H)-one Derivatives and Its Nucleosides. International Journal of Organic Chemistry, 3(1), 1-10. [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Sapienza Università di Roma. [Link]

  • Journal of the Indian Chemical Society. (2023). Synthesis, In Vitro and In Silico Molecular Docking Studies of Novel 2-Chloro-6-((3-alkylbenzylidene)amino)pyrimidine-4-carboxamide Derivatives as Potential Antitubercular Agents. [Link]

  • Singh, V., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Heliyon, 11(1), e34020. [Link]

  • Britton, R., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(4), 587–594. [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6526. [Link]

  • Wang, Z., et al. (2012). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 22(12), 4049–4053. [Link]

Sources

Benchmarking 6-Amino-2-chloropyrimidine-4-carboxamide: A Comparative Analysis Against Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, 6-Amino-2-chloropyrimidine-4-carboxamide. Given the prevalence of the pyrimidine scaffold in clinically relevant kinase inhibitors, we hypothesize that this compound may target key signaling kinases involved in disease progression.[1][2] Pyrimidine derivatives have demonstrated substantial antitumor and anti-inflammatory activities, often through the modulation of protein kinases such as Cyclin-Dependent Kinases (CDKs) and Protein-Tyrosine Kinases.[1][3]

Based on a structural assessment and the known reactivity of chloropyrimidines, which can act as covalent inhibitors, we have selected the p38 Mitogen-Activated Protein Kinase (MAPK) pathway as a primary hypothetical target for initial validation.[4] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in oncology and inflammatory diseases.[][6]

This document details a head-to-head comparison of 6-Amino-2-chloropyrimidine-4-carboxamide against established p38 MAPK inhibitors, provides a robust experimental protocol for determining its inhibitory potency, and explains the scientific rationale behind the chosen validation strategy.

The p38 MAPK Signaling Pathway: A Pivotal Target

The p38 MAPKs are a family of serine/threonine protein kinases that play a central role in regulating the production of pro-inflammatory cytokines and controlling cellular processes like apoptosis and differentiation.[] They are activated by upstream kinases (MKK3/MKK6) in response to a wide array of extracellular stimuli, including cytokines and environmental stresses.[6] Once activated, p38 MAPK phosphorylates various downstream substrates, including transcription factors and other kinases, thereby orchestrating a complex cellular response.[] Dysregulation of this pathway is implicated in numerous pathologies, validating p38 MAPK as a compelling target for small molecule inhibitors.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_downstream Downstream Effects stimuli Cytokines (TNF-α, IL-1) Environmental Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) stimuli->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates (Thr180/Tyr182) substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response

Caption: The p38 MAPK signaling cascade.

Comparative Inhibitor Analysis

To contextualize the potential efficacy of 6-Amino-2-chloropyrimidine-4-carboxamide, its performance must be benchmarked against well-characterized inhibitors of the p38 MAPK pathway. We selected two industry-standard inhibitors for this comparison: Adezmapimod (SB203580), a highly selective ATP-competitive inhibitor, and Doramapimod (BIRB 796), a potent, pan-p38 inhibitor that binds to a distinct allosteric site.[7]

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for these compounds against the p38α isoform. The IC₅₀ for 6-Amino-2-chloropyrimidine-4-carboxamide is presented as a hypothetical value pending experimental validation using the protocol outlined in this guide.

CompoundTarget(s)Mechanism of ActionIC₅₀ (p38α)
6-Amino-2-chloropyrimidine-4-carboxamide p38 MAPK (Hypothesized)ATP-Competitive (Hypothesized)120 nM (Hypothetical)
Adezmapimod (SB203580) p38α/βATP-Competitive50 nM[7]
Doramapimod (BIRB 796) p38α, β, γ, δAllosteric (Type II)38 nM[7]

Table 1: Comparative analysis of p38 MAPK inhibitors. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Strategy for Experimental Validation: TR-FRET Kinase Assay

To accurately determine the inhibitory potency (IC₅₀) of novel compounds, a robust and sensitive biochemical assay is paramount.[8] We have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LANCE® Ultra format, for this purpose. This technology offers several advantages over traditional methods like radiometric assays:

  • Expertise & Causality: TR-FRET is a homogeneous (no-wash) assay format, which reduces handling steps and variability.[9] It measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase. A Europium (Eu)-labeled antibody specific to the phosphorylated substrate binds the product, bringing the Eu-donor and ULight-acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, generating a quantifiable signal at 665 nm.[10] The signal is directly proportional to kinase activity, allowing for precise measurement of inhibition.[11][12]

  • Trustworthiness & Self-Validation: The protocol includes critical controls, such as "no enzyme" and "no ATP" wells, to establish baseline and background signals. A known inhibitor (e.g., SB203580) is run in parallel as a positive control to validate assay performance and ensure the reliability of the generated data.[13]

  • Authoritative Grounding: This assay format is widely adopted in drug discovery for high-throughput screening and inhibitor profiling due to its high sensitivity, low background, and amenability to automation.[14][15]

Detailed Protocol: In Vitro p38α MAPK TR-FRET Kinase Assay

This protocol outlines the steps to determine the IC₅₀ value of 6-Amino-2-chloropyrimidine-4-carboxamide against the human p38α MAPK enzyme.

Materials:

  • Recombinant human p38α kinase

  • LANCE® Ultra ULight™-MBP Peptide Substrate (PerkinElmer)

  • LANCE® Eu-W1024 Anti-phospho-MBP Antibody (PerkinElmer)

  • ATP (Adenosine 5'-triphosphate)

  • 6-Amino-2-chloropyrimidine-4-carboxamide and control inhibitors (e.g., SB203580)

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[11]

  • LANCE® Detection Buffer, 10X (PerkinElmer)

  • EDTA, 0.5 M

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well assay plates (e.g., OptiPlate™-384)

  • Plate sealer (e.g., TopSeal™-A)

  • TR-FRET enabled microplate reader (e.g., EnVision® Multilabel Reader)

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of 6-Amino-2-chloropyrimidine-4-carboxamide in 100% DMSO. b. Perform a serial dilution series in DMSO to create stock concentrations for the dose-response curve (e.g., 10 mM to 100 nM). c. Prepare a 4X final concentration working solution for each dilution point by diluting the DMSO stock into Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation: a. 4X Enzyme Solution: Dilute p38α kinase to 4 nM in Kinase Assay Buffer. b. 4X Substrate/ATP Mix: Dilute ULight™-MBP peptide to 200 nM and ATP to 40 µM in Kinase Assay Buffer. (Note: The optimal ATP concentration should be close to its Km value for the kinase and may require prior empirical determination).[16] c. Stop/Detection Solution: Prepare a solution containing 40 mM EDTA and 8 nM Eu-Anti-phospho-MBP antibody in 1X LANCE Detection Buffer.[11][12]

  • Kinase Reaction: a. To the wells of a 384-well plate, add reagents in the following order: i. 2.5 µL of 4X Test Compound (or DMSO vehicle control). ii. 2.5 µL of Kinase Assay Buffer. iii. 5 µL of 4X Enzyme Solution (add Kinase Assay Buffer to "no enzyme" control wells). b. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. c. Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP Mix to all wells. The total reaction volume is now 20 µL.

  • Reaction Incubation & Termination: a. Seal the plate with a plate sealer and incubate for 60 minutes at room temperature. b. Stop the reaction by adding 10 µL of the Stop/Detection Solution to each well.

  • Detection Incubation & Signal Reading: a. Seal the plate and incubate for an additional 60 minutes at room temperature, protected from light, to allow for antibody binding. b. Remove the plate sealer and read the plate on a TR-FRET-capable plate reader. Set the excitation wavelength to 320 nm and the emission wavelengths to 615 nm (Europium donor) and 665 nm (ULight acceptor).[9]

  • Data Analysis: a. Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000. b. Normalize the data by setting the average signal of the DMSO control wells (no inhibitor) as 100% activity and the "no enzyme" or high concentration inhibitor wells as 0% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[13]

Experimental Workflow Visualization

The following diagram illustrates the key steps of the TR-FRET assay workflow for IC₅₀ determination.

workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis compound_prep Prepare Serial Dilutions of Test Compound plate Dispense to 384-well Plate: - 2.5 µL Compound - 2.5 µL Buffer - 5 µL Kinase compound_prep->plate reagent_prep Prepare 4X Solutions: - p38α Kinase - Substrate/ATP Mix reagent_prep->plate initiate Initiate Reaction: Add 10 µL Substrate/ATP Mix reagent_prep->initiate pre_incubate Pre-incubate (15 min, RT) plate->pre_incubate pre_incubate->initiate incubate Incubate (60 min, RT) initiate->incubate stop Stop Reaction: Add 10 µL Stop/Detection Mix (EDTA + Eu-Antibody) incubate->stop detect_incubate Incubate (60 min, RT) stop->detect_incubate read Read TR-FRET Signal (Ex: 320nm, Em: 615/665nm) detect_incubate->read analyze Data Analysis: Calculate IC₅₀ read->analyze

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6-Amino-2-chloropyrimidine-4-carboxamide. As a chlorinated heterocyclic compound used in research and drug development, its proper disposal is paramount to ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. The protocols outlined herein are designed for researchers, scientists, and laboratory managers, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.

The core directive for this chemical is unequivocal: 6-Amino-2-chloropyrimidine-4-carboxamide and all materials contaminated with it must be disposed of as hazardous chemical waste. [1][2][3][4][5] Under no circumstances should it be discarded in regular trash or discharged into the sanitary sewer system.[3][6][7]

Hazard Identification and Risk Assessment

Understanding the hazard profile of 6-Amino-2-chloropyrimidine-4-carboxamide is the foundation of its safe management. While specific data for this exact compound is limited, information from structurally analogous chloropyrimidines provides a strong basis for risk assessment. The primary hazards are associated with direct contact and inhalation.

Causality of Hazards: The chemical structure, featuring a chlorinated pyrimidine ring and an amino group, contributes to its potential for biological activity and reactivity. Upon combustion or decomposition, it can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Category Description Rationale and Safety Implication
Acute Oral Toxicity Harmful if swallowed.[1][2][4][8] Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is essential.[2][9]
Skin Irritation Causes skin irritation.[1][2][4][5][8] Direct contact can cause redness, itching, and inflammation. Impervious gloves and a lab coat are mandatory to prevent exposure.
Eye Irritation Causes serious eye irritation.[1][2][4][5][8] The compound can cause significant damage if it comes into contact with the eyes. Chemical safety goggles or a face shield must be worn.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[1][2][5][9] Handling the solid compound can generate dust. All weighing and transfers should be performed in a chemical fume hood or ventilated enclosure.

| Incompatibilities | Strong oxidizing agents, strong acids.[4] | Mixing with incompatible materials can lead to violent reactions or the release of toxic gases. Waste must be segregated.[3][10] |

Required Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling 6-Amino-2-chloropyrimidine-4-carboxamide during routine use or disposal.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. To prevent skin contact and irritation.[8]
Eye Protection Chemical safety goggles or a face shield. To protect against dust, splashes, and serious eye irritation.[8]
Body Protection Long-sleeved laboratory coat. To protect skin and personal clothing from contamination.[8]

| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if handling large quantities or if engineering controls (e.g., fume hood) are not available or sufficient to control dust.[11][8] |

Waste Segregation and Containment Protocol

Proper containment is the most critical step in the disposal process. The primary objective is to prevent the release of the chemical into the environment and to avoid dangerous reactions by mixing it with incompatible waste streams.

Step-by-Step Containment Procedure:
  • Select an Appropriate Container:

    • Use a sturdy, leak-proof container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are a suitable choice.[3][7]

    • The container must have a tightly sealing lid to prevent the escape of vapors or dust.[3][7]

    • If reusing a reagent bottle, it must be completely empty, triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and air-dried. The first two rinses must be collected and disposed of as hazardous waste.[3][7]

  • Label the Container Correctly:

    • Affix a completed Environmental Health & Safety (EHS) hazardous waste label to the container before adding any waste.[3]

    • The label must clearly state "Hazardous Waste."[10]

    • List all chemical constituents by their full name, including 6-Amino-2-chloropyrimidine-4-carboxamide, and any solvents or other chemicals present. Estimate the percentage of each component.[7][10]

    • Ensure the accumulation start date is recorded.

  • Store the Waste Container Safely:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[12]

    • Keep the container closed at all times except when adding waste.[3][7]

    • Crucially, segregate this waste stream. Store it away from incompatible materials, particularly strong acids and oxidizing agents.[3][10]

    • Utilize secondary containment (e.g., a larger plastic tub) to contain any potential leaks or spills.[3]

Disposal Procedures for Different Waste Types

Disposal of Unused or Expired Solid Compound

This procedure applies to the pure, solid chemical product.

  • Work inside a chemical fume hood to minimize inhalation risk.

  • Carefully transfer the solid chemical from its original container into the pre-labeled hazardous waste container.

  • Avoid generating dust during the transfer.[2][9] Use tools like a powder funnel if necessary.

  • Securely close the waste container.

  • The original, now empty container must also be disposed of as hazardous waste, as it contains residual amounts of the chemical. Place it in a labeled solid waste container or follow institutional guidelines for empty container disposal of highly toxic materials.[3]

Disposal of Contaminated Labware

This includes items like gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Designate a specific hazardous waste container or a double-lined bag for solid waste contaminated with 6-Amino-2-chloropyrimidine-4-carboxamide.

  • Place all contaminated disposable items directly into this container immediately after use.

  • Do not overfill the container. When it is approximately three-quarters full, seal it securely.

  • Arrange for pickup by your institution's EHS department.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the area of the spill.

  • Evacuate: If the spill is large or has generated a significant amount of dust, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 2, including respiratory protection if necessary.

  • Contain the Spill:

    • For a dry spill, gently cover the powder with an absorbent material to prevent it from becoming airborne.[9]

    • Do NOT use water to clean up the initial spill , as this can spread the contamination.

  • Clean Up:

    • Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[2][9] Use tools that will not generate excess dust.

    • Once the bulk of the material is collected, perform a final decontamination of the area as described in Section 6.

  • Dispose of Waste: All materials used for cleanup (absorbent, wipes, gloves, etc.) must be placed in the hazardous waste container.[7]

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical advice if skin irritation occurs.[1][2][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2][5]

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1][2][13]

Decontamination of Work Surfaces and Equipment

Thorough decontamination of non-disposable items and work surfaces is essential to prevent cross-contamination and accidental exposure. This is a multi-step process focused on physical removal and containment.

  • Initial Dry Wipe: If visible powder is present, carefully wipe the surface with a dry cloth or paper towel. This cloth must be disposed of as hazardous solid waste.

  • Detergent Wash: Prepare a solution of laboratory-grade detergent and water. Thoroughly scrub the surface or equipment. The physical scrubbing action is critical for removing contaminants.[14]

  • Initial Rinse Collection: Perform an initial rinse with a minimal amount of 70% ethanol or isopropanol. Collect this rinsate in a designated hazardous liquid waste container, as it will contain dissolved chemical.

  • Final Rinse: Rinse the surface thoroughly with deionized water. This final rinse can typically be discharged to the drain, but consult your local EHS guidelines.

  • Dry the Surface: Allow the surface or equipment to air dry completely or wipe dry with a clean paper towel.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with 6-Amino-2-chloropyrimidine-4-carboxamide.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Generated (Containing 6-Amino-2-chloropyrimidine-4-carboxamide) waste_type What is the waste form? start->waste_type solid_waste Contaminated Solid Waste (Gloves, Tips, Weigh Boats) waste_type->solid_waste Solid Labware pure_compound Unused/Expired Pure Compound waste_type->pure_compound Pure Solid spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill Residue container_solid 1. Select compatible solid waste container. 2. Affix 'Hazardous Waste' label. 3. List all components. solid_waste->container_solid container_pure 1. Transfer to compatible waste container in fume hood. 2. Affix 'Hazardous Waste' label. 3. List compound name. pure_compound->container_pure spill_cleanup->container_solid storage Store sealed container in Satellite Accumulation Area. Segregate from incompatibles. container_solid->storage container_pure->storage pickup Container Full: Arrange Pickup with EHS storage->pickup

Caption: Decision workflow for proper containment and disposal of waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Keeping Your Cleanroom Clean: A Four Step Process. Guardian Medical Systems. [Link]

  • SAFETY DATA SHEET - 4-Chloro-2,6-diaminopyrimidine. Fisher Scientific. [Link]

  • Decontamination and Sterilization. National Institutes of Health (NIH) Office of Research Services. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 6-Amino-2-chloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 6-Amino-2-chloropyrimidine-4-carboxamide. As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This document provides essential, field-proven guidance to ensure your well-being and the integrity of your work when handling this chlorinated pyrimidine derivative.

Understanding the Risks: Hazard Profile

Based on data from related chemical structures, 6-Amino-2-chloropyrimidine-4-carboxamide should be handled as a substance that is potentially:

  • Harmful if swallowed: Demonstrating acute oral toxicity.[1][2][3][4][5]

  • A skin irritant: Capable of causing skin irritation upon direct contact.[1][2][3][4][5][6]

  • A serious eye irritant: With the potential to cause significant eye irritation.[1][2][3][4][5][6]

  • A respiratory tract irritant: May cause irritation to the respiratory system if inhaled.[1][2][3][5][7]

These potential hazards necessitate a multi-layered approach to personal protection to minimize exposure and ensure a safe laboratory environment.

Your Armor: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling 6-Amino-2-chloropyrimidine-4-carboxamide. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or goggles. A face shield is recommended.[8][9][10]Chemical-resistant nitrile gloves.[8][9] Consider double-gloving.A fully buttoned lab coat.All handling of the solid should be conducted in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[8]
Solution Preparation and Transfers Safety goggles. A face shield is strongly recommended due to splash risk.[9][10][11]Chemical-resistant nitrile gloves.[8][9] Change gloves immediately if contaminated.A chemical-resistant lab coat or apron.Work should be performed in a well-ventilated area, preferably a chemical fume hood.[8][12]
Reaction Quenching and Workup Safety goggles and a face shield are mandatory.[9][10]Chemical-resistant nitrile gloves.[8][9] For prolonged contact, consider heavier-duty gloves.A chemical-resistant lab coat or apron.All procedures should be conducted within a chemical fume hood.[8]
Waste Disposal Safety goggles.Chemical-resistant nitrile gloves.[8][9]A lab coat.Not generally required if handling sealed waste containers.

The Workflow: Step-by-Step Safety Procedures

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination.

Donning PPE: A Deliberate Approach

A structured approach to putting on PPE is crucial to avoid contamination.[12]

  • Lab Coat/Gown: Put on your lab coat, ensuring it is fully buttoned.[8][9]

  • Respiratory Protection (if required): If a fume hood is not in use, don the appropriate respirator.

  • Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.[8][9][10]

  • Gloves: Don nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat.[12] For higher-risk activities, consider double-gloving.[12]

Handling the Compound
  • Engineering Controls: All work with this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize the inhalation of any potential dust or aerosols.[8][12]

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing.[5][8][13]

  • Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.[4][8][14]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent exposure.

  • Gloves: Remove gloves first, peeling them off without touching the outside with your bare hands.

  • Face Shield/Goggles: Remove your face shield and goggles.

  • Lab Coat/Gown: Unbutton and remove your lab coat, turning it inside out as you remove it.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][6][8][13]

Contingency Planning: Spills and Disposal

Spill Management

In the event of a spill:

  • Evacuate and Alert: Evacuate the immediate area and inform your colleagues and supervisor.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE, including respiratory protection.

  • Contain and Clean: For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled container for hazardous waste. Avoid generating dust.[15] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal
  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[8]

  • Waste Containers: Place these materials in a sealed, labeled hazardous waste bag or container.[8]

  • Disposal Protocol: Dispose of all waste containing 6-Amino-2-chloropyrimidine-4-carboxamide through an approved waste disposal plant.[1][2][4][5] Do not dispose of it in the regular trash or down the drain.[13]

Visualizing Safety: A Decision-Making Workflow

The following diagram illustrates the logical flow for the safe handling of 6-Amino-2-chloropyrimidine-4-carboxamide, from initial preparation to final disposal.

start Start: Handling 6-Amino-2-chloropyrimidine-4-carboxamide assess_task Assess Task: Weighing, Solution Prep, etc. start->assess_task select_ppe Select Appropriate PPE (Refer to Table) assess_task->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe conduct_work Conduct Work in Chemical Fume Hood don_ppe->conduct_work handle_spill Spill Occurs conduct_work->handle_spill No complete_work Work Completed conduct_work->complete_work Yes spill_procedure Follow Spill Cleanup Protocol handle_spill->spill_procedure Yes spill_procedure->conduct_work dispose_waste Dispose of Waste (Solid & Liquid) complete_work->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for Safe Handling of 6-Amino-2-chloropyrimidine-4-carboxamide.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • Thermo Fisher Scientific. (2014, November 13). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Chemical Safety. (n.d.). Personal Protective Equipment.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • PubChem - NIH. (n.d.). 2,4-Diamino-6-chloropyrimidine.
  • Fisher Scientific Company. (2014, November 13). Safety Data Sheet.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet.
  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide Safety Data Sheet.
  • Fisher Scientific. (2014, November 13). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2,4-Diamino-6-chloropyrimidine Safety Data Sheet.
  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.
  • Apollo Scientific. (2022, September 16). 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde Safety Data Sheet.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.